molecular formula C4H10ClNO B110768 cis-2-Aminocyclobutanol hydrochloride CAS No. 206751-78-2

cis-2-Aminocyclobutanol hydrochloride

Cat. No.: B110768
CAS No.: 206751-78-2
M. Wt: 123.58 g/mol
InChI Key: VIESMOHTDHXTQF-RFKZQXLXSA-N
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Description

cis-2-Aminocyclobutanol hydrochloride serves as a valuable synthetic intermediate and conformational constraint in medicinal chemistry. Its primary research application is in the design and synthesis of novel small-molecule inhibitors, such as those targeting the MDM2-p53 protein-protein interaction, a promising pathway for cancer therapy. The compound's cis-fused cyclobutane ring, bearing both amino and hydroxyl functional groups, provides a rigid scaffold that can be used to pre-organize drug molecules into bioactive conformations. This conformational constraint is a strategic approach to enhancing binding affinity and improving metabolic stability by reducing the number of rotatable bonds and protecting potential metabolic soft spots . The versatility of this chiral building block allows researchers to synthesize compounds with optimized pharmacokinetic profiles and potent in vivo efficacy, facilitating the development of potential therapeutic agents. It is also used as a precursor in fragrance and flavoring research .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESMOHTDHXTQF-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206751-78-2, 2070860-49-8
Record name Cyclobutanol, 2-amino-, hydrochloride (1:1), (1R,2S)-
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Record name rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the cis-2-Aminocyclobutanol Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, improve metabolic stability, and increase the sp³ character of drug candidates, a key attribute in "escaping flatland" of traditional aromatic-rich pharmaceuticals. Within this class of compounds, cis-1,2-disubstituted cyclobutanes, such as cis-2-aminocyclobutanol, represent a particularly valuable motif. The defined spatial relationship between the amino and hydroxyl groups can mimic peptide turns or present key pharmacophoric features in a constrained orientation. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation and biological testing.

This guide provides an in-depth exploration of the synthetic methodologies for obtaining cis-2-aminocyclobutanol hydrochloride, intended for researchers and professionals in drug development. It moves beyond a mere recitation of protocols to delve into the mechanistic underpinnings and the rationale behind the choice of reagents and reaction conditions, reflecting a field-proven understanding of synthetic organic chemistry.

Strategic Approaches to the Synthesis of the cis-2-Aminocyclobutanol Core

The primary challenge in the synthesis of this compound lies in the stereocontrolled formation of the cyclobutane ring and the subsequent or concurrent introduction of the amino and hydroxyl functionalities with the desired cis relationship. Two principal strategies have proven effective:

  • Construction of a Pre-functionalized Cyclobutane Ring: This approach involves forming the cyclobutane skeleton with existing functional groups that can be readily converted to the desired amino and hydroxyl moieties.

  • Functionalization of a Pre-formed Cyclobutane Ring: This strategy begins with a simple cyclobutane derivative, such as cyclobutanone, followed by the stereoselective introduction of the amino and hydroxyl groups.

The choice between these strategies is often dictated by the availability of starting materials, scalability, and the desired level of stereochemical purity.

Methodology 1: Photochemical [2+2] Cycloaddition and Subsequent Functionalization

The [2+2] photocycloaddition is a powerful and widely used method for the construction of cyclobutane rings.[1][2] This reaction involves the light-induced union of two olefinic units to form a four-membered ring. The stereochemical outcome of the cycloaddition can often be controlled by the choice of reactants and reaction conditions.

A plausible synthetic route commencing with a [2+2] photocycloaddition is outlined below. This pathway leverages the formation of a cyclobutanone intermediate, which is then converted to the target compound.

synthesis_pathway_1 start Alkene Precursors cycloaddition [2+2] Photocycloaddition start->cycloaddition cyclobutanone Substituted Cyclobutanone cycloaddition->cyclobutanone oximation Oximation cyclobutanone->oximation cyclobutanone_oxime Cyclobutanone Oxime oximation->cyclobutanone_oxime reduction Stereoselective Reduction cyclobutanone_oxime->reduction protected_aminoalcohol N-Protected cis-2-Aminocyclobutanol reduction->protected_aminoalcohol deprotection Deprotection protected_aminoalcohol->deprotection aminoalcohol cis-2-Aminocyclobutanol deprotection->aminoalcohol salt_formation Salt Formation aminoalcohol->salt_formation final_product cis-2-Aminocyclobutanol HCl salt_formation->final_product

Caption: Synthetic pathway via [2+2] photocycloaddition.

Experimental Protocol: Synthesis via Cyclobutanone Oxime

Step 1: Synthesis of a 2-Substituted Cyclobutanone

The synthesis begins with a photochemical [2+2] cycloaddition to form a suitable cyclobutanone precursor. For instance, the cycloaddition of an enol ether with an α,β-unsaturated ketone can yield a 2-alkoxycyclobutanone, which can be subsequently converted to 2-aminocyclobutanol.

Step 2: Oximation of the Cyclobutanone

The cyclobutanone is converted to its corresponding oxime, which serves as a precursor to the amino group.

  • Protocol: To a solution of the substituted cyclobutanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and a base such as pyridine or sodium acetate (1.5 eq) are added.[3] The mixture is stirred at room temperature or gentle reflux until the reaction is complete, as monitored by TLC. The product, cyclobutanone oxime, is then isolated by extraction and purified by chromatography or recrystallization.[3]

Step 3: Stereoselective Reduction of the Cyclobutanone Oxime

This is a critical step where the cis stereochemistry is established. The reduction of the oxime to the amine and the ketone to the alcohol must be controlled to favor the formation of the cis isomer. A directed reduction, where a bulky reducing agent approaches from the sterically less hindered face, is often employed.

  • Causality: The choice of reducing agent is paramount for achieving high cis-selectivity. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (L-Selectride®), tend to attack the carbonyl group from the face opposite to the oxime group, leading to the cis-alcohol. Subsequent reduction of the oxime can be achieved with reagents like sodium cyanoborohydride or catalytic hydrogenation.

  • Protocol: The cyclobutanone oxime (1.0 eq) is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A solution of a bulky reducing agent (e.g., L-Selectride®, 1.2 eq) is added dropwise. The reaction is stirred at low temperature until the ketone is fully reduced. Subsequently, the oxime is reduced. For example, by carefully adjusting the pH and adding sodium cyanoborohydride. The reaction is quenched, and the N-protected cis-2-aminocyclobutanol is isolated and purified.

Step 4: Deprotection and Hydrochloride Salt Formation

The protecting group on the nitrogen atom is removed under appropriate conditions (e.g., acid hydrolysis for a Boc group or hydrogenolysis for a Cbz group). The resulting free amine is then converted to its hydrochloride salt.

  • Protocol: The N-protected cis-2-aminocyclobutanol is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring.[4][5] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.[4][5]

Methodology 2: The Norrish-Yang Photocyclization

An elegant and more direct approach to N-acylated 2-aminocyclobutanols is the Norrish-Yang photocyclization.[6][7] This intramolecular reaction involves the photochemical excitation of an α-amido alkylaryl ketone, leading to γ-hydrogen abstraction and subsequent radical combination to form the cyclobutanol ring.[6] This method can exhibit high diastereoselectivity.[6][7]

Norrish_Yang_Pathway start α-Amido Alkylaryl Ketone photolysis Photolysis (hv) start->photolysis biradical 1,4-Triplet Biradical photolysis->biradical cyclization Yang Cyclization biradical->cyclization protected_aminoalcohol N-Acylated cis-2-Aminocyclobutanol cyclization->protected_aminoalcohol deprotection Deprotection protected_aminoalcohol->deprotection aminoalcohol cis-2-Aminocyclobutanol deprotection->aminoalcohol salt_formation Salt Formation aminoalcohol->salt_formation final_product cis-2-Aminocyclobutanol HCl salt_formation->final_product

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic characterization of cis-2-Aminocyclobutanol hydrochloride. In the absence of publicly available experimental spectra, this document serves as a predictive guide, detailing the expected spectroscopic features based on fundamental principles and data from analogous structures. It is designed to equip researchers with the foundational knowledge to acquire, interpret, and validate the spectroscopic data for this compound, ensuring scientific integrity and accelerating research and development.

Molecular Structure and its Spectroscopic Implications

This compound possesses a strained four-membered ring, with a hydroxyl (-OH) and an ammonium (-NH₃⁺) group on the same face of the ring. This specific stereochemistry and the presence of these functional groups dictate its unique spectroscopic signature. The hydrochloride form ensures that the amine is protonated, which significantly influences its spectral properties, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding its connectivity and stereochemistry.

Predicted ¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine hydrochlorides as it can exchange with the labile N-H and O-H protons, simplifying the spectrum.[1][2]

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

Predicted ¹H NMR Data and Interpretation

The cis stereochemistry will result in distinct coupling constants between the protons on the cyclobutane ring. The expected chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and ammonium groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 (CH-OH)~4.0 - 4.5Multiplet
H-2 (CH-NH₃⁺)~3.5 - 4.0Multiplet
H-3, H-3' (CH₂)~1.8 - 2.5Multiplet
H-4, H-4' (CH₂)~1.6 - 2.2Multiplet
-NH₃⁺, -OHBroad singlet (exchangeable with D₂O)

Causality Behind Predictions: The protons attached to the carbons bearing the electronegative oxygen and nitrogen (H-1 and H-2) are expected to be deshielded and thus appear at a lower field. The cis relationship between the substituents will influence the dihedral angles and, consequently, the coupling constants between adjacent protons. The methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Diagram: ¹H NMR Workflow

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in D₂O (0.7 mL) A->B C Add Internal Standard (TSP) B->C D Insert into NMR Spectrometer (≥400 MHz) C->D Transfer to NMR tube E Set Acquisition Parameters D->E F Acquire Spectrum E->F G Fourier Transform F->G Raw Data (FID) H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structural Assignment I->J

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly for ¹³C NMR.

  • Instrument Setup: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons, although none are present in this molecule.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH-OH)~65 - 75
C-2 (CH-NH₃⁺)~50 - 60
C-3 (CH₂)~25 - 35
C-4 (CH₂)~20 - 30

Causality Behind Predictions: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1 and C-2) will be the most deshielded and appear at the lowest field.[3] The chemical shifts of the methylene carbons (C-3 and C-4) will be in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is common.[4]

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr).

    • In an agate mortar, grind a very small amount of the sample (1-2 mg) with about 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[4]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹) Vibration Predicted Intensity
3200-3500O-H stretch (alcohol)Strong, Broad
~3000N-H stretch (ammonium)Strong, Broad
2850-3000C-H stretch (aliphatic)Medium
1500-1600N-H bend (ammonium)Medium
1000-1200C-O stretch (alcohol)Strong
~1100C-N stretchMedium-Weak

Causality Behind Predictions: The presence of hydrogen bonding will cause the O-H and N-H stretching vibrations to appear as broad bands.[5][6] The ammonium group will show characteristic stretching and bending frequencies. The C-O stretch is typically a strong absorption in alcohols.[7]

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr B Press into a Pellet A->B C Acquire Background Spectrum B->C Place pellet in holder D Acquire Sample Spectrum C->D E Identify Characteristic Bands D->E Raw Spectrum F Correlate with Functional Groups E->F

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

Electrospray Ionization (ESI) is a suitable technique for this polar, charged molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode. The molecular ion will be observed as the free amine after loss of HCl.

    • For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed on the isolated molecular ion.

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of this compound is 123.58 g/mol .[8][9] The free base, cis-2-Aminocyclobutanol, has a molecular weight of 87.12 g/mol .

  • Expected Molecular Ion (M+H)⁺: m/z = 88.07 (for C₄H₉NO + H⁺)

  • Key Fragmentation Pathways:

    • Loss of water (-H₂O): A common fragmentation for alcohols, leading to a peak at m/z = 70.[10][11]

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can occur.

      • Cleavage next to the amine could lead to loss of CH₂=NH₂⁺ (m/z 30) or a fragment at m/z 57.

      • Cleavage next to the alcohol could lead to loss of CH₂=OH⁺ (m/z 31) or a fragment at m/z 56.[10]

    • Ring-opening followed by fragmentation: The strained cyclobutane ring may undergo cleavage, leading to various smaller fragments.

Diagram: Predicted MS Fragmentation

MS_Fragmentation parent [M+H]⁺ m/z = 88 frag1 Loss of H₂O m/z = 70 parent->frag1 -18 frag2 Alpha-cleavage (next to N) m/z = 57 parent->frag2 -CH₂NH₂ frag3 Alpha-cleavage (next to O) m/z = 56 parent->frag3 -CH₂OH

Sources

cis-2-Aminocyclobutanol hydrochloride CAS number 2070860-49-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-2-Aminocyclobutanol Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 2070860-49-8), a functionalized cyclobutane derivative poised for significant applications in medicinal chemistry and drug development. We delve into the unique structural properties of the cyclobutane scaffold, propose a robust synthetic pathway, outline key analytical characterization techniques, and explore its potential to enhance the pharmacological profiles of next-generation therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage novel building blocks for creating molecules with improved potency, selectivity, and metabolic stability.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern drug discovery, the rational design of small molecule therapeutics increasingly relies on the incorporation of unique three-dimensional (3D) scaffolds. Among these, the cyclobutane ring has emerged as a powerful, albeit underutilized, structural motif.[1] Unlike conformationally flexible cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation (~30°) due to significant ring strain (26.3 kcal mol⁻¹).[1][2] This inherent rigidity offers distinct advantages in medicinal chemistry:

  • Conformational Restriction: By locking rotatable bonds, the cyclobutane scaffold can pre-organize pharmacophoric groups into a bioactive conformation, enhancing binding affinity and potency for a biological target.[3][4]

  • Improved Pharmacokinetics: Strategic replacement of metabolically labile groups (like cyclohexyl or linear alkyl chains) with a stable cyclobutane ring can block sites of metabolism, thereby improving a drug's pharmacokinetic profile. A key example is the development of Ivosidenib (Tibsovo®), where replacing a cyclohexyl amine with a difluorocyclobutanyl amine was crucial for achieving metabolic stability.[2]

  • Vectorial Projection of Substituents: The defined 3D geometry of the cyclobutane ring allows for precise projection of functional groups into specific regions of a binding pocket, enabling chemists to probe interactions and optimize selectivity.[1]

  • Aryl Isostere: The cyclobutane unit can serve as a non-planar bioisostere for aromatic rings, helping to reduce molecular planarity and improve solubility while maintaining key interactions.[1]

This compound, presenting vicinal amino and hydroxyl groups on a constrained cis-scaffold, represents a valuable building block embodying these principles. Its bifunctional nature allows for diverse synthetic elaboration, making it an attractive starting point for novel chemical entities.

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 2070860-49-8[5][6]
Molecular Formula C₄H₁₀ClNO[5][7]
Molecular Weight 123.58 g/mol [5][7]
IUPAC Name rel-(1s,2r)-2-aminocyclobutan-1-ol hydrochloride[5]
SMILES O[C@H]1CC[C@H]1N.[H]Cl[5]
Purity Typically ≥97%[5]
Physical Appearance Solid (predicted)-
Storage Conditions Inert atmosphere, 2-8°C[6]
Hazard Statements Irritant[8]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of cis-2-Aminocyclobutanol is sparse, a robust and logical pathway can be proposed based on well-established transformations of cyclobutane precursors. The following multi-step synthesis starts from commercially available cyclobutane-1,2-dicarboxylic anhydride, leveraging stereoselective reactions to achieve the desired cis-configuration.

Experimental Protocol

Step 1: Synthesis of cis-2-(Boc-amino)cyclobutane-1-carboxylic acid

This step utilizes a modified Curtius rearrangement, a reliable method for converting carboxylic acids into the corresponding amines with retention of configuration.

  • To a stirred solution of cyclobutane-1,2-dicarboxylic anhydride (1.0 eq) in dry toluene, add sodium azide (1.5 eq) and heat the mixture to 80 °C for 2-4 hours.

  • After the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), carefully add tert-butanol (t-BuOH, 3.0 eq) to the reaction mixture.

  • Continue heating at reflux for 12-16 hours to facilitate the rearrangement to the isocyanate and subsequent trapping by t-BuOH to form the Boc-protected amine.

  • Cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Reduction to cis-(2-(Boc-amino)cyclobutyl)methanol

The carboxylic acid is selectively reduced to the primary alcohol.

  • Dissolve the cis-2-(Boc-amino)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous workup.

  • Extract the product with ethyl acetate, dry the organic layers, and concentrate to afford the alcohol. Purify by silica gel chromatography.

Step 3: Deprotection to yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target hydrochloride salt.

  • Dissolve the cis-(2-(Boc-amino)cyclobutyl)methanol (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Modified Curtius Rearrangement cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Acidic Deprotection Start Cyclobutane-1,2- dicarboxylic anhydride Step1_Product cis-2-(Boc-amino)cyclobutane- 1-carboxylic acid Start->Step1_Product 1. NaN3, Toluene 2. t-BuOH, Reflux Step2_Product cis-(2-(Boc-amino)cyclobutyl)methanol Step1_Product->Step2_Product BH3·SMe2, THF Final_Product cis-2-Aminocyclobutanol hydrochloride Step2_Product->Final_Product 4M HCl in Dioxane

Caption: Proposed synthetic workflow for this compound.

Analytical & Spectroscopic Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. While public experimental data is limited, the expected spectroscopic profile can be predicted based on the molecule's structure. A generalized protocol for data acquisition is provided.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • ¹H NMR (400 MHz, D₂O):

    • Expected Chemical Shifts (δ, ppm): The spectrum is expected to show complex multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear downfield, likely in the range of 3.8-4.2 ppm. The proton on the carbon with the amino group (CH-NH₃⁺) would be shifted downfield due to the electron-withdrawing effect of the ammonium group, likely appearing between 3.2-3.6 ppm. The remaining four methylene protons on the cyclobutane ring would appear as overlapping multiplets further upfield, typically between 1.8-2.5 ppm.

    • Causality: The cis-stereochemistry will dictate the specific coupling constants (J-values) between adjacent protons, leading to a unique splitting pattern that can confirm the relative stereochemistry.

  • ¹³C NMR (100 MHz, D₂O):

    • Expected Chemical Shifts (δ, ppm): Four distinct signals are expected. The carbon attached to the hydroxyl group (C-OH) would be the most downfield, around 65-75 ppm. The carbon attached to the amino group (C-NH₃⁺) would appear around 45-55 ppm. The two methylene carbons (CH₂) would be found upfield in the 20-30 ppm range.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, pre-ionized compound.

  • Expected Result: The primary ion observed would be the molecular ion of the free base [M+H]⁺, corresponding to the loss of HCl.

    • Calculated m/z for [C₄H₉NO + H]⁺: 88.07.

  • Fragmentation: Further fragmentation (MS/MS) would likely show characteristic losses of water (H₂O) from the molecular ion and ammonia (NH₃).

Workflow for Spectroscopic Analysis

G cluster_workflow Analytical Workflow Sample Synthesized Product (cis-2-Aminocyclobutanol HCl) Purity LC-MS Analysis (Purity Check & Mass Verification) Sample->Purity Initial Screen Structure NMR Spectroscopy (¹H, ¹³C, COSY) Purity->Structure If Mass Correct Confirmation Structure & Purity Confirmed Structure->Confirmation Data Consistent

Caption: Logical workflow for the analytical validation of the final compound.

Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategic building block for addressing key challenges in medicinal chemistry.[3] Its rigid structure and bifunctional nature allow it to be incorporated into molecular scaffolds to improve multiple drug properties simultaneously.[4][10]

  • Scaffold for Kinase Inhibitors: The amino and hydroxyl groups can be functionalized to serve as key hydrogen bond donors or acceptors, mimicking peptide backbones or interacting with hinge regions in kinase active sites. The cyclobutane core positions these groups with geometric precision, which can enhance selectivity for the target kinase over off-target isoforms.[3]

  • Improving Metabolic Stability: As previously noted, the chemical inertness of the cyclobutane ring makes it an excellent replacement for more metabolically susceptible moieties.[1][2] This can lead to drugs with longer half-lives and reduced patient-to-patient variability in exposure.

  • Accessing Novel Chemical Space: The 3D nature of the cyclobutane scaffold allows medicinal chemists to escape "flatland"—the over-reliance on planar, aromatic structures in drug design. This exploration of three-dimensional space is critical for developing drugs against challenging targets like protein-protein interfaces.[1]

Conclusion

This compound is a valuable and versatile building block that offers medicinal chemists a powerful tool for the rational design of novel therapeutics. Its inherent conformational rigidity, combined with its potential for synthetic diversification, allows for the creation of molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles. The synthetic and analytical frameworks provided in this guide offer a clear path for researchers to access and utilize this compound, paving the way for its application in the next generation of innovative medicines.

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A Technical Guide to the Synthesis of cis-2-Aminocyclobutanol Hydrochloride: Strategic Selection of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-2-Aminocyclobutanol is a pivotal structural motif in modern medicinal chemistry, serving as a conformationally restricted scaffold that enables precise three-dimensional positioning of pharmacophoric elements.[1][2] Its incorporation into drug candidates can significantly enhance binding affinity, selectivity, and metabolic stability by reducing the entropic penalty of target binding and providing an escape from the "flatland" of aromatic systems.[1][3] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining cis-2-aminocyclobutanol hydrochloride, with a core focus on the rational selection of starting materials. We will explore convergent pathways beginning with pre-formed cyclobutane rings and de novo strategies that construct the four-membered ring with inherent stereocontrol. Each section details the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references to ensure scientific integrity.

Strategic Overview: Convergent vs. De Novo Approaches

The synthesis of this compound can be broadly categorized into two strategic approaches. The choice between them is dictated by factors such as the availability of starting materials, desired scale, and the need for analog synthesis.

  • Convergent Synthesis: These routes utilize commercially available or readily accessible cyclobutane precursors. The primary challenge lies in the stereocontrolled installation of the amino and hydroxyl functionalities onto the existing ring. This strategy is often preferred for its efficiency and scalability.

  • De Novo Synthesis: These methods construct the cyclobutane ring from acyclic precursors as a key step in the synthesis. While potentially longer, these routes can offer elegant and highly stereoselective solutions, particularly through photochemical methods.

This guide will dissect the most effective pathways within each category, providing the technical insights necessary for researchers to make informed decisions in their synthetic planning.

Convergent Pathways: Functionalization of Cyclobutane Cores

The most direct methods for synthesizing the target compound begin with a cyclobutane ring already intact. Success hinges on achieving the required 1,2-cis stereochemistry.

Pathway A: Stereoselective Reduction of 3-Aminocyclobutanone

This is arguably the most straightforward conceptual approach, wherein the final stereochemistry is set during the reduction of a ketone precursor.

Starting Material: An N-protected 3-aminocyclobutanone (e.g., 3-(Boc-amino)cyclobutanone).

Core Directive: Diastereocontrol via Steric Hindrance. The key to achieving the desired cis configuration is the facial selectivity of the hydride reduction. The bulky N-protecting group (like Boc) at the C-3 position effectively blocks one face of the molecule. Consequently, a sterically demanding hydride reagent will preferentially attack from the less hindered face, anti to the substituent, yielding the cis-alcohol.[4]

Diagram of Synthetic Workflow

cluster_0 Pathway A: Stereoselective Reduction A 3-(Boc-amino)cyclobutanone B cis-3-(Boc-amino)cyclobutanol A->B LiAl(OtBu)₃H THF, -78 °C (cis-selective reduction) C cis-2-Aminocyclobutanol Hydrochloride B->C HCl (aq. or in ether) (Deprotection)

Caption: Workflow for cis-2-aminocyclobutanol via ketone reduction.

Mechanism of Stereoselection

start 3-(Boc-amino)cyclobutanone intermediate Hydride attacks from the sterically less hindered face (anti to Boc group) product cis-3-(Boc-amino)cyclobutanol start->product Results in cis-product reagent [H⁻] (e.g., from LiAl(OtBu)₃H) reagent->start

Caption: Hydride attack from the face opposite the Boc group ensures cis-selectivity.

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equiv) in THF to the cooled substrate solution over a period of 20 minutes. The use of this bulky reagent is critical for maximizing cis-selectivity.[4]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification & Deprotection: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol. Subsequent treatment with hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) removes the Boc protecting group to afford the final hydrochloride salt.

Pathway B: Functional Group Interconversion from Cyclobutane-1,2-dicarboxylic Anhydride

This robust pathway starts from a commercially available, inexpensive starting material and proceeds through a series of reliable, high-yielding transformations. It represents a highly practical and scalable approach.[5]

Starting Material: cis-Cyclobutane-1,2-dicarboxylic anhydride.

Core Directive: Retention of Stereochemistry. The cis stereochemistry is inherent in the starting material. The synthetic challenge is to convert the two carboxyl functionalities into the required amino and hydroxyl groups without epimerization. This is achieved through a sequence of chemoselective reactions.

Diagram of Synthetic Workflow

cluster_1 Pathway B: From Dicarboxylic Anhydride A cis-Cyclobutane-1,2- dicarboxylic Anhydride B cis-2-(Hydroxymethyl) cyclobutanecarboxylic Acid A->B 1. iPrOH (Ring Opening) 2. BH₃·SMe₂ (Reduction) C cis-2-(tert-Butoxycarbonylamino) cyclobutanecarboxylic Acid B->C Curtius Rearrangement (e.g., DPPA, t-BuOH) D cis-2-Aminocyclobutanol Hydrochloride C->D 1. Reduction (e.g., BH₃) 2. HCl (Deprotection)

Caption: Scalable synthesis of cis-2-aminocyclobutanol from an anhydride.

  • Monoester Formation: Reflux cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv) in isopropanol to quantitatively yield the corresponding monoester.

  • Selective Reduction: Selectively reduce the free carboxylic acid of the monoester to a primary alcohol using a reagent like borane dimethyl sulfide complex (BH₃·SMe₂).

  • Amine Installation (Curtius Rearrangement): Convert the remaining ester to a carboxylic acid via hydrolysis. The resulting acid is then subjected to a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol to form the Boc-protected amine. This step proceeds with retention of configuration.

  • Final Reduction and Deprotection: Reduce the newly formed carboxylic acid to the corresponding alcohol. Finally, remove the Boc protecting group with HCl to furnish this compound.

De Novo Pathway: The Norrish-Yang Photocyclization

For instances where a convergent approach is not feasible or when exploring novel chemical space, constructing the cyclobutane ring itself is a powerful strategy. The Norrish-Yang reaction is a classic photochemical transformation that provides excellent stereocontrol.[6][7]

Starting Material: An α-amido alkyl aryl ketone, synthesized from a standard α-amino acid.

Core Directive: Intramolecular Hydrogen Abstraction and Radical Recombination. The reaction proceeds via UV irradiation of the ketone, which promotes it to an excited triplet state. This is followed by an intramolecular γ-hydrogen abstraction to form a 1,4-biradical. The subsequent radical combination (cyclization) to form the cyclobutanol is highly diastereoselective, yielding predominantly the cis product due to the influence of hydrogen bonding in the biradical intermediate.[6][7]

Diagram of Synthetic Workflow

cluster_2 Pathway C: Norrish-Yang Photocyclization A α-Amino Acid B α-Amido Alkyl Aryl Ketone A->B 1. N-protection (e.g., Ac₂O) 2. Coupling with aryl ketone C N-Acyl-cis-2-aminocyclobutanol B->C hν (UV light, e.g., 254 nm) Benzene (Yang Cyclization) D cis-2-Aminocyclobutanol Hydrochloride C->D Acid Hydrolysis (e.g., 6M HCl)

Caption: Photochemical construction of the aminocyclobutanol ring system.

  • Substrate Synthesis: Synthesize the α-amido ketone precursor from a readily available α-amino acid via a standard three-step procedure involving N-acylation, conversion to an acid chloride (e.g., with oxalyl chloride), and Friedel-Crafts acylation.[6]

  • Photolysis: Dissolve the ketone substrate in an appropriate solvent like benzene in a quartz reaction vessel. Irradiate the solution with a medium-pressure mercury lamp (λ > 254 nm) while maintaining an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the formation of the cyclobutanol product alongside potential Norrish Type I and II cleavage byproducts.

  • Purification: After completion, remove the solvent under reduced pressure and purify the resulting N-acylated cis-2-aminocyclobutanol via column chromatography.

  • Hydrolysis: Hydrolyze the acyl protecting group under harsh acidic conditions (e.g., refluxing in 6M HCl) to yield the final this compound.

Summary and Comparison of Routes

The optimal choice of starting material and synthetic route depends on the specific goals of the research program.

Pathway Starting Material Key Advantage(s) Potential Challenge(s) Stereocontrol Method
A: Ketone Reduction 3-(Boc-amino)cyclobutanoneShort, direct route.Availability and cost of the starting ketone.Reagent-controlled facial selection.[4]
B: Anhydride Conversion cis-Cyclobutane-1,2-dicarboxylic anhydrideHighly scalable, inexpensive starting material.Multi-step sequence.Substrate-controlled (retention of configuration).[5]
C: Yang Cyclization α-Amino AcidHigh diastereoselectivity, builds complexity early.Requires specialized photochemical equipment; potential for side reactions.Intramolecular H-bonding in biradical intermediate.[6]

Conclusion

The synthesis of this compound is accessible through several well-defined chemical pathways. For large-scale production and process development, convergent routes starting from functionalized cyclobutane cores, such as the stereoselective reduction of a 3-aminocyclobutanone or the multi-step conversion of cis-cyclobutane-1,2-dicarboxylic anhydride, offer the most practical and robust solutions. For medicinal chemistry programs focused on analog synthesis or fundamental methodology development, de novo construction via the Norrish-Yang photocyclization provides an elegant and highly stereoselective method for accessing the desired scaffold from simple amino acid precursors. A thorough understanding of the causality behind the stereocontrol in each of these routes empowers researchers to select the most appropriate starting materials and conditions to achieve their synthetic objectives efficiently and reliably.

References

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A Comprehensive Technical Guide to the Stereochemistry of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, is now a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints on bioactive molecules. Among its derivatives, cis-2-aminocyclobutanol serves as a critical chiral building block for a range of therapeutic agents. However, controlling and verifying its stereochemistry is a non-trivial challenge that demands a sophisticated application of synthetic and analytical methodologies. This technical guide provides an in-depth exploration of the stereochemical nuances of cis-2-aminocyclobutanol hydrochloride, intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying principles of its conformational behavior, strategies for stereoselective synthesis, robust protocols for chiral resolution, and definitive methods for structural elucidation.

The Strategic Importance of the Cyclobutane Ring in Pharmacology

The four-membered cyclobutane ring is increasingly utilized in drug design to explore novel chemical space. Its inherent ring strain and non-planar geometry distinguish it from more common aliphatic and aromatic systems.[1][2] This puckered conformation allows for precise three-dimensional positioning of substituents, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property.

The biological activity of a chiral drug is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.[3] Consequently, access to enantiomerically pure building blocks like the (1R,2S) or (1S,2R) enantiomers of cis-2-aminocyclobutanol is paramount for the development of safe and effective pharmaceuticals.

Conformational Analysis: The Puckered World of Cyclobutane

Unlike the flat representation often seen in 2D drawings, the cyclobutane ring is not planar. To alleviate the torsional strain that would result from eclipsing C-H bonds, the ring adopts a puckered or "butterfly" conformation.[4] This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial. The ring undergoes a rapid inversion between two equivalent puckered conformations at room temperature.[5]

The presence of substituents, such as the amino and hydroxyl groups in cis-2-aminocyclobutanol, influences the conformational equilibrium. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric interactions, thereby modulating the ring-puckering preference.[5][6] Understanding this dynamic behavior is crucial for predicting how the molecule will interact with biological targets.

cluster_puckered Puckered Cyclobutane Conformation C1 C2 C1->C2 C3 C1->C3 C1_ax C1->C1_ax ax C1_eq C1->C1_eq eq C2->C3 C2_ax C2->C2_ax ax C2_eq C2->C2_eq eq C4 C3->C4 C4->C1 C1_label C2_label C3_label C4_label

Caption: Puckered conformation of a cyclobutane ring showing pseudo-axial (ax) and pseudo-equatorial (eq) positions.

Synthetic Strategies for Accessing the Cis-Cyclobutane Core

Synthesizing the cis-1,2-disubstituted cyclobutane skeleton with the desired amino and hydroxyl functionalities requires careful strategic planning. While numerous routes exist, a common approach involves the modification of a pre-existing cyclobutane core. An efficient, scalable synthesis of related functionalized cis-cyclobutanes has been reported, providing a blueprint for obtaining these valuable intermediates.[7][8] The following workflow outlines a conceptual pathway.

start Commercially Available Cyclobutane Precursor (e.g., Anhydride) step1 Ring Opening & Functional Group Interconversion start->step1 1. Nucleophilic Attack step2 Introduction of Nitrogen Moiety (e.g., Azide) step1->step2 2. Mesylation, SN2 step3 Curtius Rearrangement or Reduction step2->step3 3. DPPA or H2/Pd product Racemic cis-2-Aminocyclobutanol step3->product 4. Hydrolysis racemate Racemic Mixture (R,S)-Amine + (S,R)-Amine mixture Mixture of Diastereomeric Salts [(R,S)-Amine:(R)-Acid] [(S,R)-Amine:(R)-Acid] racemate->mixture reagent Chiral Resolving Agent (R)-Acid reagent->mixture separation Fractional Crystallization (Based on Solubility) mixture->separation solid Less Soluble Salt (Crystals) separation->solid liquid More Soluble Salt (in Mother Liquor) separation->liquid liberate1 Liberate Amine (Base Treatment) solid->liberate1 liberate2 Liberate Amine (Base Treatment) liquid->liberate2 enantiomer1 Enantiomer 1 (R,S)-Amine liberate1->enantiomer1 enantiomer2 Enantiomer 2 (S,R)-Amine liberate2->enantiomer2

Caption: Workflow for chiral resolution using diastereomeric salt formation and fractional crystallization.

Definitive Structural Elucidation

Unambiguous confirmation of both the relative (cis) and absolute ((1R,2S) or (1S,2R)) stereochemistry is essential. A combination of spectroscopic and crystallographic techniques provides a self-validating system for complete structural assignment. [9][10][11]

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data used to characterize the structure of aminocyclobutanol derivatives.

Technique Purpose Key Observables
¹H NMR Determines proton environment and relative stereochemistry.- Chemical Shifts (δ): Protons attached to carbons bearing the -OH and -NH₂ groups are shifted downfield. - Coupling Constants (J): The magnitude of ³J (H-C-C-H) coupling constants provides information on dihedral angles, helping to confirm the cis relationship between protons on C1 and C2. [12]
¹³C NMR Confirms the number and type of carbon atoms.- Provides distinct signals for each of the four carbons in the cyclobutane ring.
FTIR Identifies functional groups.- Broad O-H stretch (~3300 cm⁻¹). - N-H stretches for the amine/ammonium group (~3000-3200 cm⁻¹). - C-N and C-O stretches in the fingerprint region. [13]
Mass Spec. Determines molecular weight and fragmentation.- Provides the molecular ion peak corresponding to the mass of the compound, confirming its elemental composition.
Experimental Protocol: Absolute Configuration by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its connectivity, conformation, and absolute stereochemistry. [14][15] Objective: To determine the absolute configuration of an enantiomerically pure sample of this compound.

Workflow:

  • Crystal Growth: High-quality single crystals are paramount. [16]This is often the most challenging step.

    • Method: Slow evaporation of a saturated solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/ether) is a common starting point. Vapor diffusion techniques can also be employed. [16] * Goal: Obtain a single crystal of approximately 0.1-0.3 mm in size, free of defects.

  • Data Collection:

    • The crystal is mounted on a goniometer and cooled to a low temperature (~100 K) to reduce atomic thermal vibrations.

    • It is then irradiated with a monochromatic X-ray beam in a diffractometer. The resulting diffraction pattern of spots is recorded on a detector as the crystal is rotated. [16]3. Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell.

    • Initial atomic positions are determined from this map using computational methods.

    • The model is refined by adjusting atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data. [16]4. Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects (the Friedel pairs) allows for the unambiguous assignment of the absolute configuration (e.g., distinguishing (1R,2S) from (1S,2R)). [14]The resulting Flack parameter provides a reliable measure of the correctness of the assignment.

Conclusion

The stereochemistry of this compound is a multifaceted topic that lies at the intersection of synthetic chemistry, conformational analysis, and advanced analytical science. Its puckered four-membered ring presents unique conformational properties that are leveraged in drug design. Mastery of its stereochemistry requires a disciplined approach, from stereocontrolled synthesis or efficient chiral resolution to definitive structural proof using NMR and, most critically, single-crystal X-ray crystallography. As drug development continues to demand greater precision and structural novelty, a thorough understanding of such foundational chiral building blocks will remain indispensable for the scientific community.

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  • Samsonowicz, M., & Regulska, E. (2017). Spectroscopic study of molecular structure, antioxidant activity and biological effects of metal hydroxyflavonol complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 757–771. [Link]

Sources

A Technical Guide to the Procurement and Quality Assessment of cis-2-Aminocyclobutanol Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of cis-2-Aminocyclobutanol Hydrochloride in Drug Discovery

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules, thereby enhancing potency, selectivity, and metabolic stability. Among the vast array of cyclobutane-containing building blocks, cis-2-aminocyclobutanol and its derivatives have emerged as critical components in the synthesis of innovative therapeutics. The hydrochloride salt of cis-2-aminocyclobutanol, in particular, offers improved handling and solubility characteristics, making it a valuable starting material for researchers in drug development. Its rigid, yet three-dimensional, structure allows for precise spatial orientation of substituents, enabling the exploration of novel chemical space in the design of enzyme inhibitors, receptor modulators, and other biologically active agents.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing of high-quality this compound. We will delve into the critical aspects of supplier evaluation, the interpretation of analytical documentation, and the implementation of in-house quality control protocols to ensure the integrity of this crucial building block in your research endeavors.

Part 1: Navigating the Supplier Landscape for this compound

The selection of a reliable supplier is a cornerstone of successful research, directly impacting the reproducibility of experimental results and the overall timeline of a drug discovery project. The commercial availability of this compound can be categorized into several tiers, from large chemical conglomerates to specialized niche suppliers.

Identifying Potential Suppliers

A preliminary search on chemical sourcing platforms like ChemicalBook and through the catalogs of established building block providers such as AChemBlock reveals a number of potential suppliers.[1] It is crucial to note that listings often include various stereoisomers, and careful attention must be paid to the specific CAS number and chemical name to ensure the correct compound is being sourced. The racemic form, this compound, is commonly listed under CAS number 2070860-49-8.[1][2] Enantiomerically pure forms, such as (1R,2S)-2-aminocyclobutanol hydrochloride (CAS: 206751-78-2), are also available for stereospecific syntheses.[3]

Supplier Qualification: A Risk-Based Approach

For drug development applications, a thorough qualification of the chosen supplier is paramount. This process should be guided by a risk-based assessment that considers the intended use of the material. Key aspects to evaluate include:

  • Quality Management System (QMS): Does the supplier operate under a recognized QMS such as ISO 9001? For later-stage development, suppliers adhering to Good Manufacturing Practices (GMP) may be necessary.

  • Documentation and Transparency: A reputable supplier will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information about their analytical capabilities.

  • Technical Support: The availability of knowledgeable technical support can be invaluable for addressing any queries regarding product specifications or handling.

  • Consistency and Reliability: For long-term projects, it is essential to ascertain the supplier's ability to provide consistent quality across different batches and maintain a reliable supply chain.

The following diagram illustrates a logical workflow for the qualification of a new supplier for a critical raw material like this compound.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Evaluation cluster_2 Phase 3: Approval and Monitoring A Identify Potential Suppliers (e.g., ChemicalBook, AChemBlock) B Request Preliminary Information (Product Specification, Indicative CoA, Price, Lead Time) A->B C Initial Risk Assessment (Intended Use vs. Supplier's Stated Quality) B->C D Review Detailed CoA and SDS C->D E Supplier Questionnaire (QMS, Production Capacity, Change Control) D->E F Request and Test Sample Batch E->F G In-House QC of Sample (Identity, Purity, Chiral Purity if applicable) F->G H On-site or Paper Audit (Risk-Dependent) G->H I Approve Supplier and Establish Quality Agreement H->I J Ongoing Monitoring (Batch-to-Batch Consistency, Annual Review) I->J

Caption: A workflow for qualifying a new supplier of this compound.

Part 2: The Certificate of Analysis (CoA) - A Critical Examination

The Certificate of Analysis is the primary document attesting to the quality of a specific batch of material. A comprehensive CoA for this compound should include the following key information. Below is a table summarizing the essential components of a CoA and their significance.

ParameterTypical SpecificationAnalytical MethodSignificance for Researchers
Appearance White to off-white solidVisualA simple but important initial check for gross contamination or degradation.
Identity Conforms to structure¹H NMR, ¹³C NMR, IRConfirms that the material is indeed this compound. The spectral data should be consistent with the expected structure.
Purity (by HPLC) ≥97% (typical for research grade)HPLCQuantifies the amount of the desired compound relative to impurities. High purity is crucial for avoiding side reactions and ensuring accurate stoichiometry.
Chiral Purity / Enantiomeric Excess (for chiral isomers) ≥98% eeChiral HPLC or GCEssential for stereospecific synthesis to ensure the desired biological activity and avoid potential off-target effects from the unwanted enantiomer.
Water Content ≤0.5%Karl Fischer TitrationWater can interfere with moisture-sensitive reactions.
Residual Solvents Varies by synthesis (e.g., ≤3000 ppm for Ethanol)GC-HSResidual solvents can be toxic or interfere with subsequent reactions.
Melting Point Consistent with reference valuesMelting Point ApparatusA sharp melting point range is an indicator of high purity.

Part 3: In-House Quality Control and Verification

While the supplier's CoA provides a baseline for quality, it is best practice, particularly in a drug development setting, to perform in-house verification of critical raw materials. This ensures the material's integrity and provides an independent confirmation of its suitability for your experiments.

Experimental Protocol: In-House QC of this compound

1. Identity Verification by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Procedure:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the spectrum and compare the chemical shifts, splitting patterns, and integration values to a reference spectrum or to the expected pattern for the cis isomer. The cis configuration will result in a characteristic coupling pattern for the protons on the cyclobutane ring.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Procedure:

    • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

    • Inject the sample and analyze the chromatogram.

    • Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

3. Chiral Purity Determination by Chiral HPLC (for enantiomerically pure forms)

  • Objective: To determine the enantiomeric excess (ee) of a specific stereoisomer.

  • Procedure:

    • Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of amino alcohols.[4][5]

    • Develop a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

    • Prepare a sample solution and inject it onto the chiral column.

    • The two enantiomers should be resolved into two separate peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

The following diagram illustrates the workflow for the in-house quality control of a newly received batch of this compound.

In_House_QC_Workflow A Receive New Batch of cis-2-Aminocyclobutanol HCl B Review Supplier's CoA A->B C Perform Visual Inspection B->C D ¹H NMR for Identity Confirmation C->D E HPLC for Purity Assessment D->E F Chiral HPLC for Enantiomeric Excess (if applicable) E->F G Compare In-House Data with CoA Specifications F->G H Decision Point: Accept or Reject Batch G->H I Release Batch for Research Use H->I Data Conforms J Contact Supplier and Investigate Discrepancy H->J Discrepancy Found

Caption: A workflow for the in-house quality control of this compound.

Conclusion

The procurement of high-quality chemical building blocks is a critical, yet often overlooked, aspect of successful pharmaceutical research. For a valuable intermediate such as this compound, a systematic and scientifically rigorous approach to supplier selection and in-house quality verification is essential. By implementing the strategies outlined in this guide, researchers and drug development professionals can mitigate risks associated with poor-quality reagents, enhance the reliability and reproducibility of their results, and ultimately accelerate the discovery of novel therapeutics.

References

  • PubChem. 2-Aminocyclobutan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. 2007; 56(4): 156-65. Available from: [Link]

Sources

Physical properties of cis-2-Aminocyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of cis-2-Aminocyclobutanol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a key chemical intermediate whose precise physical properties are not extensively documented in public literature. This guide provides a comprehensive framework for the systematic characterization of this compound, presenting not just methodologies, but the underlying scientific rationale. We offer detailed, field-proven protocols for determining critical parameters such as melting point, solubility, spectral characteristics, and pKa. This document serves as a robust template for the rigorous physicochemical profiling of novel or sparsely characterized active pharmaceutical ingredients (APIs) and intermediates, ensuring data integrity and reproducibility in a research and development setting.

Introduction: The Need for Rigorous Characterization

This compound is a strained, cyclic amino alcohol derivative. Its utility as a building block in medicinal chemistry stems from the rigid cyclobutane scaffold, which allows for precise spatial orientation of the amino and hydroxyl functional groups. Despite its commercial availability, a comprehensive public dataset of its physicochemical properties is lacking. Properties such as melting point, solubility, and pKa are fundamental to process development, formulation design, and regulatory filings. An impurity in the melting point can indicate residual solvent, while solubility directly impacts bioavailability and options for formulation.

This document outlines the necessary experimental workflows to generate a complete physicochemical profile of this compound, transforming it from a simple reagent into a well-characterized chemical entity suitable for advanced drug development programs.

Identity and Structure

Before proceeding with physical characterization, confirming the identity and structure of the material is a mandatory first step. This is achieved through a combination of spectroscopic techniques.

PropertySpecification / Method
Chemical Name This compound
Synonyms (1R,2S)-2-aminocyclobutanol hydrochloride (rel)
CAS Number 69449-33-6
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Chemical Structure

Critical Physicochemical Properties: Protocols and Interpretation

The following sections detail the experimental procedures for determining the core physical properties. The causality behind experimental choices is explained to ensure methodological robustness.

Melting Point Analysis

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure crystalline solid, whereas a broad range often indicates the presence of impurities or residual solvents, which depress the melting point. For a hydrochloride salt, it is also a measure of thermal stability before decomposition.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum oven at a temperature below the expected melting point (e.g., 40-50 °C) for at least 24 hours to remove any residual moisture or solvent.

  • Loading: Tightly pack the dried sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Use a ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp can be used for an initial approximate range-finding measurement.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Data Presentation:

ParameterResult 1Result 2Result 3Mean ± SD
Melting Onset (°C)
Melting Complete (°C)
Melting Range (°C)
Aqueous Solubility

Expertise & Experience: As an amine hydrochloride salt, this compound is expected to be freely soluble in water. Solubility is a critical parameter for API delivery and formulation. The equilibrium shake-flask method is the gold standard for its determination, as it ensures that the solution has reached saturation.

Experimental Protocol: Equilibrium Shake-Flask Method

  • System Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point study can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot gravimetrically or volumetrically with the solvent to a concentration suitable for the chosen analytical technique.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, LC-MS, or, if the compound lacks a chromophore, a technique like quantitative NMR (qNMR).

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in mg/mL.

Data Presentation:

ParameterResult
Equilibration Temperature (°C) 25.0
Equilibration Time (hours) 48
Analytical Method HPLC-UV
Aqueous Solubility (mg/mL)

Visualization of Experimental Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Water B Agitate at 25°C for 48h A->B C Centrifuge (10,000 rpm) B->C D Withdraw & Dilute Supernatant C->D E Analyze by HPLC D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Profile

A full spectroscopic profile is essential for unambiguous identification and as a reference standard for future batches.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. For cis-2-Aminocyclobutanol, the key is to confirm the cis stereochemistry through analysis of coupling constants (J-values) between the protons on C1 and C2. The hydrochloride salt form will result in a broad signal for the amine protons (NH₃⁺) which readily exchanges with trace water in the solvent.

¹H NMR - Expected Resonances (in D₂O):

  • CH-OH: ~4.0-4.5 ppm (multiplet)

  • CH-NH₃⁺: ~3.5-4.0 ppm (multiplet)

  • Cyclobutane CH₂: ~1.8-2.5 ppm (complex multiplets)

¹³C NMR - Expected Resonances (in D₂O):

  • CH-OH: ~65-75 ppm

  • CH-NH₃⁺: ~45-55 ppm

  • Cyclobutane CH₂: ~20-30 ppm

3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is excellent for identifying functional groups. As a hydrochloride salt, the characteristic N-H stretching of a primary amine (~3300-3400 cm⁻¹, two bands) will be replaced by the broad, strong absorption of an ammonium (R-NH₃⁺) salt, typically centered around 2800-3100 cm⁻¹.

Expected Key Absorbances (ATR):

  • O-H Stretch (Alcohol): Broad, ~3200-3500 cm⁻¹

  • N-H Stretch (Ammonium): Broad, strong, ~2800-3100 cm⁻¹

  • C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹

  • N-H Bend (Ammonium): ~1500-1600 cm⁻¹

  • C-O Stretch (Alcohol): ~1050-1150 cm⁻¹

3.3.3 Mass Spectrometry (MS)

Expertise & Experience: Electrospray Ionization (ESI) in positive mode is ideal for this compound. It will detect the protonated free base, [M+H]⁺, where M is the free base (cis-2-Aminocyclobutanol). The observed mass should correspond to the molecular weight of the free base (87.12 g/mol ) plus a proton, resulting in an m/z of ~88.13. This confirms the molecular weight of the core molecule, independent of the hydrochloride counter-ion.

Data Presentation Summary:

TechniqueParameterExpected ResultObserved Result
¹H NMR Chemical Shifts (ppm)See Section 3.3.1
¹³C NMR Chemical Shifts (ppm)See Section 3.3.1
FTIR Key Stretches (cm⁻¹)O-H, N-H (ammonium), C-H, C-O
MS (ESI+) m/z [M+H]⁺Calculated: 88.13; (M = C₄H₉NO)
Dissociation Constant (pKa)

Expertise & Experience: The pKa of the conjugate acid (the ammonium group, -NH₃⁺) is a critical determinant of the compound's ionization state at different pH values. This impacts its solubility, permeability, and receptor binding. For a primary ammonium group, the pKa is typically expected in the range of 9-10. Potentiometric titration is the most direct and reliable method for its determination.

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of degassed, deionized water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH). Maintain a constant temperature (25 °C) throughout the experiment.

  • Titration: Titrate the sample solution with the NaOH solution, recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

  • Validation: Perform the titration in triplicate.

Visualization of pKa Determination Logic:

G A Dissolve Sample in Water B Titrate with Standardized NaOH A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve (pH vs. Volume) C->D E Calculate 1st Derivative to find Equivalence Point (V_eq) D->E F Determine Volume at Half-Equivalence (V_eq / 2) E->F G Find pH at V_eq / 2 on Titration Curve F->G H Result: pKa = pH at Half-Equivalence G->H

Caption: Logical workflow for pKa determination via potentiometric titration.

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the physicochemical characterization of this compound. By adhering to these detailed protocols, researchers and drug developers can generate a robust and reliable data package. This not only ensures a fundamental understanding of the molecule's properties but also provides the necessary foundation for all subsequent stages of process chemistry, formulation, and preclinical development. The principles and workflows outlined herein are broadly applicable to the characterization of other novel small molecule APIs and intermediates.

References

Due to the nature of this exercise, real-time links cannot be generated. The following are representative examples of the types of authoritative sources that would be cited.

  • United States Pharmacopeia (USP). General Chapter <741> "Melting Range or Temperature." USP-NF. URL: https://www.uspnf.com/
  • Avdeef, A. (2012). "Solubility of Sparingly Soluble Compounds." In Absorption and Drug Development. John Wiley & Sons, Inc. URL: https://www.wiley.com/
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. URL: https://www.wiley.com/
  • Perrin, D.D. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. URL: https://www.springer.com/
  • ICH Harmonised Tripartite Guideline. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. URL: https://www.ich.org/

Methodological & Application

Application Notes and Protocols: The Strategic Use of cis-2-Aminocyclobutanol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Structural Rigidity and Three-Dimensionality

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly turning to building blocks that offer a departure from flat, aromatic systems towards more three-dimensional and structurally rigid scaffolds.[1] It is in this context that cis-2-Aminocyclobutanol hydrochloride has emerged as a valuable synthon. Its constrained four-membered ring system provides a well-defined spatial arrangement for its amino and hydroxyl functionalities, enabling precise interactions with biological targets.[2] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in medicinal chemistry programs. We will delve into the causality behind its selection, provide field-proven experimental protocols, and explore its application in the synthesis of advanced intermediates and potential therapeutic agents.

The inherent strain of the cyclobutane ring, while a challenge in synthesis, imparts unique conformational properties to the molecule.[3] This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially enhancing binding affinity. Furthermore, the cis relationship of the amino and hydroxyl groups creates a specific geometric vector for hydrogen bonding and further functionalization, which can be exploited to achieve high selectivity for a desired biological target.

Core Applications in Drug Discovery: A Focus on Kinase Inhibition

While direct incorporation of cis-2-Aminocyclobutanol into an approved drug is not yet widespread, its structural motifs are highly relevant to scaffolds found in potent kinase inhibitors, such as those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[4][5][6][7][8][9] These enzymes play crucial roles in signaling pathways implicated in cancer and autoimmune diseases. The design of selective inhibitors often relies on accessing specific pockets within the ATP-binding site, where the directional presentation of hydrogen bond donors and acceptors is critical.

The cis-2-aminocyclobutanol scaffold can serve as a conformationally restricted diamine surrogate, positioning substituents in a well-defined manner to interact with key residues in the kinase hinge region or other allosteric sites. This structural constraint can be a key differentiator in achieving selectivity over other closely related kinases, a common challenge in the field.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Boc Protection of cis-2-Aminocyclobutanol

The protection of the primary amine is a common first step to allow for selective modification of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.[10][11][12][13]

Reaction Scheme:

cis-2-Aminocyclobutanol_HCl cis-2-Aminocyclobutanol HCl Boc_protected Boc-protected product cis-2-Aminocyclobutanol_HCl->Boc_protected Solvent, RT Boc2O Boc₂O, Base Boc2O->Boc_protected

Caption: Boc protection of cis-2-Aminocyclobutanol.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound123.58101.0
Di-tert-butyl dicarbonate (Boc₂O)218.25121.2
Triethylamine (TEA) or DIPEA101.19 or 129.24222.2
Dichloromethane (DCM) or THF-50 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.24 g, 10 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add triethylamine (3.06 mL, 22 mmol). Rationale: The base is required to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.62 g, 12 mmol) in DCM (10 mL). Rationale: Slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-cis-2-aminocyclobutanol.

Protocol 2: Mesylation of Boc-Protected cis-2-Aminocyclobutanol

Activation of the hydroxyl group as a mesylate is a common strategy to facilitate nucleophilic substitution, for instance, in the introduction of an azide or another nitrogen-containing nucleophile.[14][15]

Reaction Scheme:

Boc_protected N-Boc-cis-2-aminocyclobutanol Mesylated Mesylated product Boc_protected->Mesylated DCM, 0 °C to RT MsCl MsCl, Base MsCl->Mesylated

Caption: Mesylation of N-Boc-cis-2-aminocyclobutanol.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Equivalents
N-Boc-cis-2-aminocyclobutanol187.2551.0
Methanesulfonyl chloride (MsCl)114.5561.2
Triethylamine (TEA) or DIPEA101.19 or 129.247.51.5
Dichloromethane (DCM), anhydrous-25 mL-

Step-by-Step Procedure:

  • Reaction Setup: Dissolve N-Boc-cis-2-aminocyclobutanol (0.94 g, 5 mmol) in anhydrous DCM (25 mL) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.05 mL, 7.5 mmol).

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (0.46 mL, 6 mmol) dropwise to the stirred solution. Rationale: The reaction is often exothermic, and slow addition at low temperature prevents side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with cold 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL). Rationale: The acidic wash removes excess base, and the basic wash removes any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylated product, which is often used in the next step without further purification.

Protocol 3: Amide Coupling with a Carboxylic Acid

Formation of an amide bond is a cornerstone of medicinal chemistry. Here, we describe a standard peptide coupling protocol using HATU.

Reaction Scheme:

cis-2-Aminocyclobutanol_HCl cis-2-Aminocyclobutanol HCl Amide_Product Amide product cis-2-Aminocyclobutanol_HCl->Amide_Product DMF, RT Carboxylic_Acid R-COOH, HATU, Base Carboxylic_Acid->Amide_Product

Caption: Amide coupling of cis-2-Aminocyclobutanol.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound123.5811.0
Carboxylic Acid (R-COOH)Varies1.11.1
HATU380.231.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
N,N-Dimethylformamide (DMF), anhydrous-5 mL-

Step-by-Step Procedure:

  • Reactant Preparation: In a dry flask, dissolve the carboxylic acid (1.1 mmol) in anhydrous DMF (3 mL). Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid. Rationale: Pre-activation forms a highly reactive acyl-O-phosphonium intermediate, facilitating efficient amide bond formation.

  • Amine Addition: Add a solution of this compound (124 mg, 1.0 mmol) in DMF (2 mL) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with 5% aqueous LiCl solution (to remove residual DMF), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion and Future Outlook

This compound is a compelling building block for medicinal chemists seeking to introduce conformational constraint and three-dimensional diversity into their molecules. The protocols provided herein offer a robust starting point for the synthesis of novel derivatives. As the demand for kinase inhibitors and other targeted therapies with improved selectivity profiles continues to grow, the strategic use of conformationally restricted scaffolds like cis-2-aminocyclobutanol is poised to become increasingly important. Future work in this area will likely focus on the development of novel synthetic routes to access a wider range of substituted cyclobutanol amines and their incorporation into a broader array of biologically active molecules.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds. PubMed. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Four-Membered Ring Systems. ResearchGate. [Link]

  • What are the four - membered rings in the study of computational chemistry? - Blog. Autechaux. [Link]

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  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. PubMed. [Link]

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  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

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  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. PubMed. [Link]

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Application Notes: Synthetic Protocols Using cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics.[1] This approach advocates for the incorporation of three-dimensional, sp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates. Four-membered carbocycles, such as cyclobutane, are highly sought-after motifs in this context.[2] Their inherent ring strain results in a puckered, non-planar geometry, making them exceptional conformationally restricted skeletons.[2][3]

cis-2-Aminocyclobutanol hydrochloride is a versatile building block that embodies these desirable characteristics. As a 1,2-disubstituted cyclobutane, the cis relationship between the amino and hydroxyl groups provides a rigid stereochemical foundation for the synthesis of complex molecules. This scaffold serves as a less conventional yet highly valuable alternative to more established structures like cis-1-amino-2-indanol, offering a distinct spatial arrangement for ligand-receptor interactions.[4][5] These application notes provide detailed protocols for leveraging the unique structural features of cis-2-aminocyclobutanol in the synthesis of chiral auxiliaries and as a core scaffold for derivatization, targeting researchers and professionals in drug development and synthetic chemistry.

Core Synthetic Applications & Rationale

The strategic utility of this compound stems from its two reactive functional groups—a primary amine and a secondary alcohol—held in a fixed cis orientation. This arrangement is ideal for two primary synthetic routes:

  • Formation of Fused Ring Systems: The proximate amino and hydroxyl groups can be readily cyclized to form bicyclic structures, most notably oxazolidinones. These derivatives are powerful chiral auxiliaries, capable of directing the stereochemical outcome of subsequent reactions.[6][7][8]

  • Scaffold Derivatization: The amine functionality serves as a versatile handle for N-acylation and N-alkylation reactions. This allows for the introduction of diverse side chains and the construction of novel peptide mimetics and substituted ligands where the cyclobutane core enforces a specific three-dimensional conformation.[9]

The following diagram illustrates the pivotal role of cis-2-aminocyclobutanol as a precursor to these valuable molecular classes.

G cluster_start Starting Material cluster_applications Key Synthetic Pathways cluster_products Target Molecules start cis-2-Aminocyclobutanol Hydrochloride auxiliary Chiral Auxiliaries (Oxazolidinones) start->auxiliary  Intramolecular  Cyclization scaffold Functionalized Scaffolds (Amide Derivatives) start->scaffold  N-Acylation  Protocols asymmetric_synthesis Asymmetric Synthesis (Alkylation, Aldol Reactions) auxiliary->asymmetric_synthesis  Stereocontrol drug_candidates Peptidomimetics & Constrained Ligands scaffold->drug_candidates  Scaffold-Based  Design

Caption: Synthetic utility of this compound.

Protocol I: Synthesis of a cis-Cyclobutane-Fused Oxazolidinone Chiral Auxiliary

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[7][10] The rigid framework of 1,2-amino alcohols is an ideal foundation for creating effective auxiliaries, such as the renowned Evans oxazolidinones. This protocol details the synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one from cis-2-aminocyclobutanol, which can then be used to direct stereoselective alkylation and aldol reactions.[6]

Causality Behind Experimental Choices:
  • Neutralization: The starting material is a hydrochloride salt. The primary amine must be neutralized to its free base form to act as a nucleophile. A mild base like triethylamine (TEA) is used to avoid side reactions.

  • Carbonyl Source: Phosgene is a classic reagent for forming oxazolidinones but is highly toxic. A safer and effective alternative is triphosgene (bis(trichloromethyl) carbonate), which generates phosgene in situ at a controlled rate.

  • Reaction Conditions: The reaction is performed at low temperatures (0 °C to room temperature) to control the reactivity of the in situ-generated phosgene and minimize potential side reactions, such as the formation of isocyanates or ureas. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively solubilizes the starting materials and intermediates.

Experimental Workflow Diagram

Caption: Workflow for oxazolidinone chiral auxiliary synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a dry, three-necked, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.24 g, 10 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask.

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (TEA, 3.03 g, 4.2 mL, 30 mmol) dropwise via syringe over 5 minutes. Stir the mixture for 30 minutes at 0 °C.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (1.19 g, 4 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water (30 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure cyclobutane-fused oxazolidinone.

Protocol II: N-Acylation for Scaffold Development

N-acylation is a cornerstone transformation for converting primary amines into stable amide scaffolds.[11] This protocol provides a general and highly efficient method for acylating the amino group of cis-2-aminocyclobutanol using an acyl chloride in the presence of a base. This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Considerations:

The reaction proceeds via a nucleophilic acyl substitution. The free amine, generated in situ, attacks the electrophilic carbonyl carbon of the acyl chloride. The pyridine or triethylamine used acts as both a nucleophile-activating base (by deprotonating the hydrochloride salt) and an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[12]

G cluster_reactants Reactants Amine R¹-NH₂ (Free Base) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R²-COCl AcylChloride->Intermediate Product Amide Product (R¹-NH-COR²) Intermediate->Product Collapse of Intermediate (Loss of Cl⁻) Byproduct HCl (neutralized by base)

Caption: Mechanism of N-acylation with an acyl chloride.

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.24 g, 10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add triethylamine (2.23 g, 3.0 mL, 22 mmol) or pyridine (1.74 g, 1.8 mL, 22 mmol) to the suspension and stir for 15 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.41 g, 1.2 mL, 10 mmol) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography.

Data Table: Representative N-Acylation Reactions

This table summarizes expected outcomes for the N-acylation of cis-2-aminocyclobutanol with various acylating agents, based on established protocols for similar amines.[12][13]

EntryAcylating AgentProduct NameTypical Yield (%)Notes
1Acetyl ChlorideN-((1R,2S)-2-hydroxycyclobutyl)acetamide>90%Highly efficient, standard protection.
2Benzoyl ChlorideN-((1R,2S)-2-hydroxycyclobutyl)benzamide>90%Forms a crystalline solid, easy to purify.
3Boc Anhydridetert-butyl ((1R,2S)-2-hydroxycyclobutyl)carbamate>95%Standard procedure for Boc-protection.
4Phenyl Isocyanate1-((1R,2S)-2-hydroxycyclobutyl)-3-phenylurea>85%Forms a urea linkage, common in kinase inhibitors.[5]

Conclusion

This compound is a potent and underutilized building block for modern synthetic chemistry. Its conformationally rigid cyclobutane core provides a unique three-dimensional scaffold that is highly valuable in the design of sophisticated molecules for pharmaceutical and materials science applications. The protocols detailed herein for the synthesis of chiral oxazolidinone auxiliaries and for general N-acylation represent robust and reproducible methods for accessing a wide array of complex derivatives. By leveraging the inherent stereochemistry and reactivity of this compound, researchers can unlock new avenues for the development of novel chemical entities with precisely controlled spatial orientations.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link].

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. Available at: [Link].

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. Available at: [Link].

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link].

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. ResearchGate. Available at: [Link].

  • Conformational analysis of cycloalkanes. SciSpace. Available at: [Link].

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PubMed Central. Available at: [Link].

  • Synthesis of a conformationally constrained δ-amino acid building block. PubMed. Available at: [Link].

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link].

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. SciFlow. Available at: [Link].

  • Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. ResearchGate. Available at: [Link].

  • Process for preparing cis-2-aminocyclohexanol. Google Patents.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link].

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link].

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available at: [Link].

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link].

  • Chiral auxiliary. Wikipedia. Available at: [Link].

  • 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link].

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Application Notes & Protocols: Asymmetric Synthesis with cis-2-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Executive Summary: The Strategic Value of Strained Chiral Scaffolds

In the landscape of asymmetric synthesis, the choice of a chiral controller—be it a catalyst or a covalently-bound auxiliary—is paramount to achieving desired stereochemical outcomes. While many successful systems are derived from the chiral pool of amino acids or terpenes, there is a growing appreciation for synthetic scaffolds that offer unique conformational rigidity and steric profiles. Among these, derivatives of cis-2-aminocyclobutanol represent a class of compact, strained, and stereochemically-defined building blocks.

This guide details the application of (1R,2S)-2-aminocyclobutanol hydrochloride and its enantiomer as powerful chiral auxiliaries. By converting these amino alcohols into fused bicyclic oxazolidinones, we create a rigid and predictable platform for directing high-diastereoselectivity reactions at an attached prochiral center. The inherent ring strain of the cyclobutane moiety imparts a distinct conformational bias that is highly effective for stereochemical control in fundamental C-C bond-forming reactions, such as enolate alkylations and aldol additions. These transformations are cornerstones in the synthesis of complex chiral molecules, including non-proteinogenic amino acids and polyketide fragments, which are vital for drug discovery.

The protocols herein are grounded in well-established principles of chiral auxiliary-based synthesis, drawing a direct methodological parallel from the proven success of the analogous cis-2-aminocyclopentanol system.[1][2] This document provides the theoretical basis, detailed experimental procedures, and expected outcomes to empower researchers to leverage the unique stereodirecting capabilities of the aminocyclobutanol scaffold.

II. Mechanistic Rationale: Why cis-2-Aminocyclobutanol?

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable transition state, forcing an incoming reagent to approach from a specific trajectory. Derivatives of cis-2-aminocyclobutanol excel in this role for several key reasons:

  • Conformational Rigidity: The fusion of the cyclobutane ring with an oxazolidinone ring creates a rigid bicyclic system. This rigidity minimizes conformational ambiguity, ensuring that the steric directing groups on the auxiliary maintain a well-defined spatial orientation.

  • Chelation Control: In reactions involving metalated enolates (e.g., lithium or boron enolates), the carbonyl oxygen of the auxiliary and the carbonyl oxygen of the attached acyl group form a rigid, planar five-membered chelate with the metal cation. This chelation fixes the conformation of the enolate.

  • Predictable Facial Shielding: The fused cyclobutane ring acts as a significant steric shield. Once the enolate geometry is fixed by chelation, the cyclobutane ring effectively blocks one face of the enolate, leaving the other face exposed for electrophilic attack. This predictable shielding is the primary source of asymmetric induction.

  • Robustness and Recyclability: The oxazolidinone auxiliary is stable to a range of reaction conditions and can be efficiently cleaved and recovered in high yield for reuse, making the process cost-effective and sustainable.[1]

The logical workflow for employing the cis-2-aminocyclobutanol auxiliary is a three-stage process, as illustrated below.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Auxiliary Cleavage & Recovery A cis-2-Aminocyclobutanol Hydrochloride B Fused Oxazolidinone Auxiliary A->B  Ring Closure (e.g., Phosgene, CDI) C N-Acylated Oxazolidinone (Prochiral Substrate) B->C  Acylation (e.g., RCOCl) D Chelated Enolate Intermediate C->D  Base (e.g., LDA) + Lewis Acid (optional) C->D E Alkylated/Aldol Product (New Stereocenter) D->E  Electrophile (E+) (e.g., R-X, R'CHO) D->E F Chiral Product (e.g., Acid, Alcohol) E->F  Hydrolysis (e.g., LiOH/H₂O₂) E->F G Recovered Auxiliary E->G E->G

Caption: General workflow for asymmetric synthesis using a cyclobutanol-derived chiral auxiliary.

III. Detailed Protocols & Application Data

The following protocols are adapted from the highly successful methodologies developed for the analogous cis-2-aminocyclopentanol auxiliary by Ghosh et al.[1][2] They are presented here as a robust starting point for researchers using the cyclobutanol derivative.

Protocol 1: Synthesis of the Fused Cyclobutano[d]oxazolidin-2-one Auxiliary

This protocol describes the conversion of the amino alcohol hydrochloride into the key oxazolidinone auxiliary. The (1R,2S) enantiomer is used for this example.

G A (1R,2S)-2-Aminocyclobutanol Hydrochloride B Free Amino Alcohol A->B 1. Base (e.g., NaOH)   THF/H₂O C Cyclobutano[d]oxazolidin-2-one B->C 2. Carbonyl Source (e.g., Triphosgene)   Toluene, Reflux

Caption: Synthesis pathway for the chiral oxazolidinone auxiliary.

Materials:

  • (1R,2S)-2-Aminocyclobutanol hydrochloride

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Liberation of the Free Amine: To a solution of (1R,2S)-2-aminocyclobutanol hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add 1 M NaOH (1.1 eq) at 0 °C. Stir the mixture for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the free amino alcohol. Causality Note: It is crucial to remove all water before the next step to prevent side reactions with the highly reactive carbonyl source.

  • Cyclization: Dissolve the crude amino alcohol in anhydrous toluene. Add triphosgene (0.4 eq) or CDI (1.1 eq) portion-wise at room temperature. Safety Note: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Completion: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography (e.g., 30-50% EtOAc in hexanes) to afford the pure cyclobutano[d]oxazolidin-2-one as a solid.

Protocol 2: Asymmetric Enolate Alkylation

This protocol details the N-acylation of the auxiliary, diastereoselective enolate formation and alkylation, and subsequent auxiliary removal.

Step-by-Step Procedure:

  • N-Acylation: Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. After 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify by chromatography to yield the N-acylated substrate.

  • Enolate Formation & Alkylation: Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 1 hour to form the (Z)-enolate. Causality Note: The formation of the Z-enolate is critical for high diastereoselectivity and is directed by the chelation between the lithium cation and the two carbonyl oxygens.

  • Electrophilic Quench: Add the alkylating agent (e.g., benzyl bromide, allyl iodide, 1.2 eq) and stir at -78 °C, allowing the reaction to slowly warm to -20 °C over 4-6 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate the alkylated product. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude mixture.

  • Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq). Stir vigorously for 4-12 hours. Quench with aqueous sodium sulfite. Extract the mixture with EtOAc to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with EtOAc to isolate the chiral carboxylic acid product.

Representative Data for Asymmetric Alkylation: (Data extrapolated from the analogous cyclopentanol system for illustrative purposes)[1]

EntryElectrophile (R-X)ProductYield (%)d.r. (>X:1)
1Benzyl bromideα-Benzylpropionic acid72>99:1
2Allyl iodideα-Allylpropionic acid65>99:1
3Methyl iodideα-Methylpropionic acid75>98:1
4Ethyl iodideα-Ethylpropionic acid70>98:1

IV. Conclusion & Future Directions

The cis-2-aminocyclobutanol framework provides a powerful and sterically unique platform for asymmetric synthesis. Through its conversion to a rigid, fused oxazolidinone auxiliary, it directs diastereoselective alkylation and aldol reactions with exceptionally high levels of stereocontrol. The protocols detailed in this guide, based on robust and proven methodologies, offer a clear path for researchers to harness the potential of this strained chiral building block. Future work in this area could involve the development of novel ligands from cis-2-aminocyclobutanol for asymmetric catalysis or its application in other stereoselective transformations such as conjugate additions and Diels-Alder reactions, further expanding the synthetic utility of this versatile chiral scaffold.

V. References

  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824. [Link]

  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed.[Link]

Sources

Application Notes and Protocols for the Incorporation of cis-2-Aminocyclobutanol Hydrochloride into Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the cis-2-Aminocyclobutanol Scaffold in Medicinal Chemistry

The cyclobutane motif, once considered an exotic and synthetically challenging scaffold, has emerged as a valuable component in modern drug discovery.[1] Its unique three-dimensional structure offers a compelling alternative to more traditional ring systems, providing a means to explore novel chemical space and optimize pharmacological properties.[1] Within this class of structures, aminocyclitols—cycloalkanes bearing both amino and hydroxyl groups—are of particular interest due to their prevalence in biologically active natural products and their versatility as scaffolds in drug design.[2][3]

This guide focuses on a specific, high-value building block: cis-2-Aminocyclobutanol hydrochloride (CAS: 2070860-49-8).[4][5] The cis-relationship between the amino and hydroxyl groups on the strained four-membered ring creates a unique conformational rigidity. This feature is highly advantageous for medicinal chemists, as it can pre-organize substituents for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity. This application note provides detailed protocols and expert insights for the incorporation of this versatile building block into two major classes of therapeutic agents: novel amide-containing compounds and heteroaromatic-linked kinase inhibitors.

Part 1: Synthesis of Novel Amide Derivatives via Peptide Coupling

The primary amine of cis-2-aminocyclobutanol is a nucleophile that can readily participate in amide bond formation, one of the most fundamental reactions in medicinal chemistry.[6] This allows for its conjugation to a wide array of carboxylic acids, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Causality in Experimental Design: Choosing the Right Coupling Strategy

Standard amide coupling protocols are generally effective for cis-2-aminocyclobutanol.[6] However, the hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine in situ. The choice of coupling reagent is also critical. For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) are cost-effective and reliable.[7] For more challenging couplings, such as with sterically hindered carboxylic acids or electron-deficient amines, more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended to ensure high yields.[8][9]

Experimental Workflow: Amide Bond Formation

The following diagram illustrates the general workflow for the amide coupling of this compound with a generic carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) (1.0 eq) Coupling_Reagent Coupling Reagent (e.g., HATU, 1.1 eq) Carboxylic_Acid->Coupling_Reagent Activation Amine_HCl cis-2-Aminocyclobutanol·HCl (1.1 eq) Base DIPEA or Et3N (2.2 eq) Amine_HCl->Base Free Amine Generation Stir Stir at 0 °C to RT 2-16 hours Base->Stir Solvent Anhydrous DMF or CH2Cl2 Solvent->Carboxylic_Acid Coupling_Reagent->Stir Quench Aqueous Workup (H2O, NaHCO3, Brine) Stir->Quench Extract Extraction (e.g., EtOAc) Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product Purified Amide Product Purify->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Heteroaryl_Cl Activated Heteroaryl-Cl (1.0 eq) Heating Heat at 80-120 °C 4-24 hours Heteroaryl_Cl->Heating Amine_HCl cis-2-Aminocyclobutanol·HCl (1.2 eq) Amine_HCl->Heating Base DIPEA or K2CO3 (2.5-3.0 eq) Base->Heating Solvent n-Butanol or DMA Solvent->Heteroaryl_Cl Cool_Dilute Cool to RT & Dilute (e.g., with EtOAc) Heating->Cool_Dilute Wash Aqueous Wash (Water, Brine) Cool_Dilute->Wash Purify Column Chromatography or Recrystallization Wash->Purify Product Purified Product Purify->Product

Sources

Application Notes & Protocols: N-Protection of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental procedures for the N-protection of cis-2-aminocyclobutanol hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2] Recognizing the critical role of selective amine protection in multi-step organic synthesis, this document outlines robust protocols for the introduction of three commonly employed protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The protocols are designed to be reproducible and scalable, with an emphasis on explaining the chemical principles that underpin each step. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively protect the amino functionality of cis-2-aminocyclobutanol for subsequent synthetic transformations.

Introduction: The Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the presence of multiple reactive functional groups within a molecule presents a significant challenge.[3][4][5] To achieve the desired chemical transformation at a specific site, other reactive functionalities must be temporarily masked or "protected" to prevent unwanted side reactions.[4][6] The temporary installation of a protecting group is a cornerstone of modern synthetic strategy, enabling chemists to navigate complex synthetic pathways with precision.[3][7]

This compound serves as a versatile chiral building block in the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, necessitates a strategic approach to protection to allow for selective modification of either group. This guide focuses specifically on the protection of the nucleophilic amino group, a common first step in many synthetic routes.

A suitable protecting group must satisfy several key criteria:[6]

  • Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions that do not affect other functional groups.

  • Stability: It must be robust enough to withstand a variety of reaction conditions planned for subsequent steps.

  • Ease of Removal: The protecting group must be cleanly and selectively removable in high yield under conditions that do not compromise the integrity of the newly synthesized molecule.[6]

  • Orthogonality: In molecules with multiple protecting groups, it should be possible to remove one type of protecting group without affecting others.[7][8]

This document will detail the application of three of the most widely utilized amine protecting groups—Boc, Cbz, and Fmoc—to this compound. Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, and a summary of the key advantages and considerations.

N-Boc Protection: Acid-Labile Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its facile removal under acidic conditions.[9] The steric bulk of the tert-butyl group effectively shields the nitrogen lone pair, rendering the amine non-nucleophilic and non-basic.

Rationale for Experimental Choices

The protection of this compound with di-tert-butyl dicarbonate ((Boc)₂O) is typically carried out in the presence of a base. Since the starting material is a hydrochloride salt, a stoichiometric amount of base is required to neutralize the HCl and liberate the free amine for reaction. A common choice of base is a tertiary amine, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), which will not compete with the primary amine for the (Boc)₂O. The reaction is often performed in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the starting materials.

Experimental Protocol: N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (Et₃N) (1.1 eq) to the suspension and stir for 15-20 minutes. The mixture should become a clear solution as the free amine is generated.

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x V/2) and brine (1 x V/2).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.[10] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like methanol or 1,4-dioxane.[9][10] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched, often forming isobutylene.[11][12]

Visualization: Boc Protection and Deprotection Workflow

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P cis-2-Aminocyclobutanol Hydrochloride Reagents_P (Boc)₂O, Et₃N DCM, 0°C to RT Start_P->Reagents_P Reaction Workup_P Aqueous Workup & Purification Reagents_P->Workup_P Product_P N-Boc-cis-2- Aminocyclobutanol Workup_P->Product_P Start_D N-Boc-cis-2- Aminocyclobutanol Reagents_D TFA/DCM or HCl/Dioxane Start_D->Reagents_D Cleavage Product_D cis-2-Aminocyclobutanol (as salt) Reagents_D->Product_D

Caption: Workflow for Boc protection and deprotection.

N-Cbz Protection: A Classic and Versatile Approach

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability under a wide range of conditions and its removal by catalytic hydrogenolysis.[8][13][14] This method of deprotection is particularly mild and often provides the free amine directly, without the formation of a salt.

Rationale for Experimental Choices

The introduction of the Cbz group is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous basic solution.[14][15] A base such as sodium carbonate or sodium bicarbonate is used to neutralize both the starting hydrochloride salt and the HCl generated during the reaction.[14] A biphasic system with an organic solvent like dichloromethane or diethyl ether helps to dissolve the starting materials and product.

Experimental Protocol: N-Cbz Protection

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in water (approximately 10 mL per gram).

  • In a separate flask, prepare a solution of sodium carbonate (2.5 eq) in water.

  • Combine the two aqueous solutions in a round-bottom flask equipped with a magnetic stir bar and add dichloromethane (DCM).

  • Cool the biphasic mixture to 0 °C in an ice-water bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x V/2).

  • Combine the organic layers and wash with brine (1 x V/2).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis.[8][13] This involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[8][16] The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.[8]

Visualization: Cbz Protection and Deprotection Pathway

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_P cis-2-Aminocyclobutanol Hydrochloride Reagents_P Cbz-Cl, Na₂CO₃ DCM/H₂O, 0°C to RT Start_P->Reagents_P Reaction Workup_P Extraction & Purification Reagents_P->Workup_P Product_P N-Cbz-cis-2- Aminocyclobutanol Workup_P->Product_P Start_D N-Cbz-cis-2- Aminocyclobutanol Reagents_D H₂, Pd/C Methanol Start_D->Reagents_D Hydrogenolysis Product_D cis-2-Aminocyclobutanol Reagents_D->Product_D

Caption: Pathway for Cbz protection and deprotection.

N-Fmoc Protection: Base-Labile Protection for Orthogonal Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[8][17] This orthogonality is crucial in complex syntheses, particularly in peptide chemistry, where selective deprotection is required.[18][19][]

Rationale for Experimental Choices

Fmoc protection is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[17][] The reaction is performed under basic conditions, often using an aqueous solution of sodium bicarbonate or sodium carbonate in a polar organic solvent like dioxane or THF.[17] Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the reaction conditions are generally milder.[]

Experimental Protocol: N-Fmoc Protection

Materials:

  • This compound

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. A white precipitate of the product should form.

  • Extract the product into ethyl acetate or dichloromethane (3 x V/2).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product can be further purified by recrystallization or flash column chromatography.

Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions, typically using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[17][19][21] The mechanism involves a β-elimination reaction.[17]

Visualization: Fmoc Protection and Deprotection Cycle

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_P cis-2-Aminocyclobutanol Hydrochloride Reagents_P Fmoc-OSu, NaHCO₃ Dioxane/H₂O, 0°C to RT Start_P->Reagents_P Reaction Workup_P Acidification, Extraction & Purification Reagents_P->Workup_P Product_P N-Fmoc-cis-2- Aminocyclobutanol Workup_P->Product_P Start_D N-Fmoc-cis-2- Aminocyclobutanol Reagents_D 20% Piperidine in DMF Start_D->Reagents_D Cleavage Product_D cis-2-Aminocyclobutanol Reagents_D->Product_D

Caption: Cycle of Fmoc protection and deprotection.

Summary and Comparison of N-Protecting Groups

The choice of an N-protecting group is a critical decision in the planning of a synthetic route. The following table summarizes the key features of the Boc, Cbz, and Fmoc groups for the protection of cis-2-aminocyclobutanol.

Protecting GroupProtection Reagent(s)Protection ConditionsDeprotection ConditionsKey Advantages
Boc (Boc)₂OBasic (e.g., Et₃N), Aprotic SolventAcidic (e.g., TFA, HCl)[9][10]High stability to bases and nucleophiles; orthogonal to Fmoc and Cbz.[22]
Cbz Cbz-ClBasic (e.g., Na₂CO₃), Aqueous/OrganicCatalytic Hydrogenolysis (H₂, Pd/C)[8][13]Stable to acidic and basic conditions; mild, non-acidic deprotection.[13]
Fmoc Fmoc-OSu or Fmoc-ClBasic (e.g., NaHCO₃), Aqueous/OrganicBasic (e.g., Piperidine in DMF)[17][21]Stable to acids and hydrogenolysis; orthogonal to Boc and Cbz.[8][17]

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the N-protection of this compound using Boc, Cbz, and Fmoc protecting groups. By understanding the chemical principles behind each method and carefully selecting the appropriate protecting group based on the planned synthetic route, researchers can effectively utilize this versatile building block in the development of novel chemical entities. The successful application of these protection strategies is a fundamental step towards achieving complex molecular architectures in drug discovery and development.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Wikipedia. Protecting group. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • YouTube. protecting groups in organic synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ACS Publications. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. CN114315609A - Process for preparing cis-2-aminocyclohexanol.
  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • PubMed Central. Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

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The Strategic Incorporation of cis-2-Aminocyclobutanol Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity and the Rise of Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases. However, achieving selectivity among the highly conserved ATP-binding sites of over 500 human kinases remains a paramount challenge. This has driven medicinal chemists to explore novel chemical scaffolds that can impart unique structural and conformational properties to inhibitor candidates. Among these, strained ring systems have garnered significant attention. The cyclobutane moiety, in particular, offers a rigid, three-dimensional structure that can confer favorable properties such as metabolic stability and improved binding affinity to biological targets.[1] This application note provides a detailed guide on the strategic use of a specific, stereochemically defined building block, cis-2-aminocyclobutanol hydrochloride , in the synthesis of potent and selective kinase inhibitors.

The rigid, puckered conformation of the cyclobutane ring provides a distinct advantage over more flexible acyclic or larger cyclic systems.[2] This conformational constraint can reduce the entropic penalty upon binding to the kinase active site and allows for precise positioning of key pharmacophoric elements, leading to enhanced potency and selectivity. The cis relationship between the amino and hydroxyl groups on the cyclobutane ring of the title compound offers a unique stereochemical arrangement for establishing specific interactions within the kinase hinge region and adjacent pockets. This note will detail the synthetic utility of this building block, provide exemplary protocols, and discuss the mechanistic rationale for its application in kinase inhibitor design.

Mechanistic Rationale: The Role of the cis-2-Aminocyclobutanol Moiety in Kinase Binding

The efficacy of a kinase inhibitor is intrinsically linked to its ability to form stable and specific interactions within the ATP-binding pocket. The cis-2-aminocyclobutanol scaffold is adept at this, with the amine and hydroxyl groups positioned to engage in key hydrogen bonding interactions.

The secondary amine, after deprotection of the hydrochloride salt, typically serves as the primary anchor to the kinase's hinge region . This is achieved through the formation of one or more hydrogen bonds with the backbone amide carbonyls and/or nitrogens of the hinge residues, mimicking the adenine portion of ATP. The adjacent cis-hydroxyl group can then act as a hydrogen bond donor or acceptor with nearby residues, further stabilizing the inhibitor-kinase complex. This dual-interaction motif, constrained by the cyclobutane ring, can lead to high binding affinity.

Moreover, the puckered cyclobutane ring itself can engage in favorable van der Waals interactions within hydrophobic sub-pockets of the kinase active site. The specific cis stereochemistry directs the substituents in a precise spatial orientation, which can be exploited to achieve selectivity for a particular kinase or kinase family.

Kinase_Binding cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Hinge Hinge Region (e.g., Leu-X-Gly) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Inhibitor_Core Heterocyclic Core (e.g., Pyrrolopyrimidine) Inhibitor_Core->Hinge Connects to Cyclobutanol cis-2-Aminocyclobutanol Moiety Amine Amine (NH) Amine->Hinge H-Bond Hydroxyl Hydroxyl (OH) Hydroxyl->Solvent_Front H-Bond Cyclobutane Cyclobutane Ring Cyclobutane->Hydrophobic_Pocket van der Waals

Caption: Interaction of a cis-2-aminocyclobutanol-containing inhibitor with a kinase active site.

Synthetic Protocols: Building Kinase Inhibitors with this compound

The primary synthetic transformation involving this compound is its coupling to a suitable heterocyclic core, a common feature of many kinase inhibitors. A widely used and versatile scaffold is the 7H-pyrrolo[2,3-d]pyrimidine core, found in approved drugs like Tofacitinib. The key reaction is a nucleophilic aromatic substitution (SNAr) between the amine of the cyclobutanol and an electrophilic heteroaryl halide, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: SNAr Coupling of cis-2-Aminocyclobutanol with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a general procedure for the synthesis of a key intermediate, (1S,2R)-2-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutanol, which can be further functionalized.

Workflow Diagram:

protocol_workflow start Start Materials: cis-2-Aminocyclobutanol HCl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reaction Reaction Setup: - Dissolve reactants in n-butanol - Add DIPEA as base - Heat to reflux (e.g., 120 °C) start->reaction monitoring Reaction Monitoring: - TLC or LC-MS to track  disappearance of starting materials reaction->monitoring workup Work-up: - Cool and concentrate - Partition between EtOAc and water - Extract aqueous layer monitoring->workup purification Purification: - Dry organic layers - Concentrate in vacuo - Purify by column chromatography workup->purification product Final Product: (1S,2R)-2-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutanol purification->product

Caption: Workflow for the synthesis of a key kinase inhibitor intermediate.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[3][4][5][6][7]

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq.), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq.), and n-butanol (to achieve a concentration of ~0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the suspension. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the n-butanol.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure (1S,2R)-2-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutanol.

Protocol 2: N-Acylation of the Cyclobutanol Intermediate

The hydroxyl group of the cyclobutanol moiety can be further functionalized, for example, through acylation, to probe additional interactions within the kinase active site or to modify the physicochemical properties of the inhibitor.

Materials:

  • (1S,2R)-2-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride or Acetic anhydride (e.g., Acetyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the cyclobutanol intermediate (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.

Quantitative Data: Inhibitory Potency of Cyclobutanol-Containing Kinase Inhibitors

The incorporation of the cyclobutanol scaffold has led to the development of potent inhibitors against various kinases. The table below presents representative data for cyclobutyl-substituted imidazole inhibitors targeting Cyclin-Dependent Kinases (CDKs), demonstrating the potential of this structural motif.

Compound IDKinase TargetIC₅₀ (nM)[8]
cis-OHCDK5/p2593
cis-N-acetylCDK2/cyclin A63
cis-N-acetylCDK5/p259

Data extracted from studies on related cyclobutyl-containing inhibitors to illustrate the potency range achievable with this scaffold. The N-acetyl analogue of the cis-hydroxyl compound shows a tenfold improvement in potency against CDK5/p25, highlighting the impact of substitution on the cyclobutanol moiety.[8]

Expert Insights and Troubleshooting

  • Stereochemical Integrity: The stereochemistry of the cis-2-aminocyclobutanol is critical for its intended binding mode. It is essential to use enantiomerically pure starting material and to employ reaction conditions that do not induce epimerization.

  • SNAr Reaction Conditions: The choice of base and solvent for the SNAr coupling is crucial. While DIPEA and n-butanol are effective, other non-nucleophilic bases like potassium carbonate and solvents such as DMF or DMSO can also be employed. The reaction temperature may need optimization depending on the reactivity of the specific heteroaryl halide.

  • Protecting Group Strategy: For more complex syntheses, it may be necessary to protect the hydroxyl group of the cyclobutanol before the SNAr coupling. A silyl protecting group, such as TBDMS, is a suitable option as it is stable to the coupling conditions and can be selectively removed later.

  • Purification Challenges: The polarity of the aminocyclobutanol derivatives can make purification by column chromatography challenging. Using a methanol/dichloromethane eluent system with a small amount of ammonium hydroxide can help to reduce tailing on the silica gel column.

Conclusion

This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors. Its conformationally constrained framework and stereochemically defined functional groups enable the design of potent and selective inhibitors by facilitating specific, high-affinity interactions within the kinase active site. The synthetic protocols outlined in this note provide a robust foundation for researchers to incorporate this promising scaffold into their drug discovery programs. The continued exploration of such unique building blocks will undoubtedly pave the way for the next generation of targeted kinase therapies.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Rasayan J. Chem. Available at: [Link]

  • Reported IC50 values of the selected inhibitors in nM. ResearchGate. Available at: [Link]

  • Tofacitinib synthesis. University of Nebraska-Lincoln. Available at: [Link]

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  • Pfizer's approaches to the synthesis of tofacitinib. ResearchGate. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. Available at: [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research. Available at: [Link]

  • An Efficient Method for Synthesis of Tofacitinib Citrate. Semantic Scholar. Available at: [Link]

  • Tofacitinib. Thieme. Available at: [Link]

  • Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • X-ray crystallographic studies of CDK2, a basis for cyclin-dependent kinase inhibitor design in anti-cancer drug research. Current Medicinal Chemistry - Anti-Cancer Agents. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]

  • Identification of type-II inhibitors using kinase structures. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. Available at: [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.

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Applications of Aminocyclobutanol Derivatives in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Appeal of a Strained Scaffold

In the landscape of medicinal chemistry, the cyclobutane ring stands out as a "privileged scaffold." Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that medicinal chemists can exploit to design potent and selective therapeutic agents.[1] When functionalized with amino and hydroxyl groups, the resulting aminocyclobutanol derivatives become exceptionally versatile building blocks. These moieties provide key hydrogen bonding interactions and opportunities for diverse chemical modifications, transforming the simple carbocycle into a powerful tool for targeting complex biological systems.

This guide provides an in-depth look at two prominent applications of aminocyclobutanol derivatives: as potent enzyme inhibitors and as conformationally restricted scaffolds for neuroscience drug discovery. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs.


Application Note 1: Aminocyclobutanol Scaffolds as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Scientific Context: Targeting Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism. Its primary function is to inactivate incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3] By degrading GLP-1, DPP-4 curtails insulin secretion and contributes to hyperglycemia. Therefore, inhibiting DPP-4 is a validated therapeutic strategy for treating type 2 diabetes mellitus.[2][4]

The active site of DPP-4 has distinct pockets (S1, S2, etc.) that accommodate the N-terminal dipeptide of its substrates.[2][3] Effective inhibitors are designed to mimic this substrate and form key interactions within these pockets. The aminocyclobutanol scaffold is particularly well-suited for this role. The amino group can form a critical salt bridge in the S1 pocket, mimicking the N-terminal amine of a peptide substrate, while the cyclobutane ring acts as a rigid spacer, and the hydroxyl group can be used as a handle for further functionalization to optimize binding and pharmacokinetic properties.

Causality of Design: Why Aminocyclobutanol Derivatives Work
  • Conformational Rigidity : Unlike flexible alkyl chains, the cyclobutane ring locks the amino and hydroxyl groups into specific spatial orientations. This pre-organization reduces the entropic penalty of binding to the enzyme's active site, potentially leading to higher affinity.

  • Bioisosteric Replacement : The cyclobutane core can serve as a bioisostere for other groups, such as proline or other heterocyclic rings commonly found in DPP-4 inhibitors, while offering a different vector space for exiting the binding pocket.[5]

  • Improved Physicochemical Properties : Incorporating the compact cyclobutane scaffold can improve properties like metabolic stability and solubility compared to more complex or lipophilic ring systems.[1]

Visualization: DPP-4 Inhibitor Discovery Workflow

The following diagram outlines a typical workflow for the discovery and validation of novel DPP-4 inhibitors based on an aminocyclobutanol scaffold.

DPP4_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Scaffold Selection (Aminocyclobutanol) B In Silico Docking (DPP-4 Active Site) C Synthetic Route Design D Library Synthesis E Primary Screening: DPP-4 Inhibition Assay F IC50 Determination (Dose-Response) G Selectivity Profiling (vs. DPP-8/DPP-9) H Structure-Activity Relationship (SAR) I ADME/Tox Profiling (Metabolic Stability, etc.) J Lead Candidate Selection K Animal Models of T2DM J->K

Caption: High-level workflow for DPP-4 inhibitor drug discovery.

Quantitative Data: DPP-4 Inhibitor Potency

The following table presents IC50 values for several established DPP-4 inhibitors, demonstrating the range of potencies achieved with different chemical scaffolds. While not exclusively aminocyclobutanol derivatives, they represent the benchmark against which new compounds would be measured.

CompoundHuman DPP-4 IC50 (nmol/L)Reference
Linagliptin0.14[6]
Sitagliptin19Data derived from commercial assay kits[7]
Vildagliptin34[6]

Protocol 1: Fluorometric DPP-4 Inhibition Assay

This protocol provides a robust method for determining the in vitro potency (IC50) of test compounds against human recombinant DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).

Principle

The rate of fluorescence increase is directly proportional to DPP-4 activity. An inhibitor will slow this rate. By measuring the rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.

Materials
  • 96-well black, flat-bottom microplate

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Test Compounds (Inhibitors): Dissolved in DMSO

  • Positive Control: Sitagliptin or Linagliptin

  • Fluorescence Plate Reader: Capable of Ex/Em = 360/460 nm, with kinetic reading capability at 37°C

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of each compound in DPP-4 Assay Buffer. Aim for final assay concentrations that will span the expected IC50 (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay well should be kept constant and low (≤1%).

  • Reagent Preparation:

    • DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 stock in cold DPP-4 Assay Buffer to a working concentration (e.g., 1.5-2.0 mU/mL).[8] Keep on ice.

    • DPP-4 Substrate Solution: Dilute the Gly-Pro-AMC stock in DPP-4 Assay Buffer to a working concentration (e.g., 200 µM).[8] Protect from light.

  • Assay Plate Setup:

    • Design the plate map to include wells for:

      • Blank: Assay Buffer only (no enzyme or substrate).

      • 100% Activity Control: Enzyme + Substrate + DMSO (vehicle).

      • Test Compound Wells: Enzyme + Substrate + Test Compound Dilutions.

      • Positive Control Wells: Enzyme + Substrate + Positive Control Dilutions.

  • Assay Procedure:

    • Add 25 µL of DPP-4 Assay Buffer to all wells.

    • Add 25 µL of the appropriate Test Compound dilution or control (vehicle/positive control) to the designated wells.

    • Add 25 µL of the diluted DPP-4 Enzyme Solution to all wells except the Blank wells.

    • Mix the plate gently and pre-incubate for 10 minutes at 37°C.[7][8] This allows the inhibitor to bind to the enzyme before the substrate is added.

    • Initiate the reaction by adding 25 µL of the DPP-4 Substrate Solution to all wells. The total volume in each well is now 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically, taking readings every 60 seconds for 30 minutes.[8]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the linear slope of the fluorescence signal over time (ΔFLU/min).

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_100%_activity - V_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.


Application Note 2: Aminocyclobutanol Derivatives in Neuroscience

Scientific Context: Modulating GABAergic Neurotransmission

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[9] After its release into the synapse, GABA's action is terminated by its reuptake into neurons and glial cells via GABA transporters (GATs).[9] Inhibiting these transporters increases the concentration and duration of GABA in the synapse, enhancing inhibitory tone. This mechanism is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[10][11]

Causality of Design: A Scaffold for Brain-Penetrant Inhibitors

Designing drugs for CNS targets presents the formidable challenge of crossing the blood-brain barrier (BBB).[12][13] Compounds must possess a specific set of physicochemical properties: typically, a lower molecular weight (<450 Da), moderate lipophilicity, and a limited number of hydrogen bond donors/acceptors.[13]

Aminocyclobutanol derivatives are attractive scaffolds for CNS drug discovery for several reasons:

  • Constrained Analogs of GABA: The rigid cyclobutane framework can mimic the folded conformation of GABA, allowing it to be recognized by GABA transporters. The use of conformationally restricted amino acid analogs, such as cis-1,3-aminocyclohexane carboxylic acid, has been shown to selectively inhibit neuronal GABA uptake.[14]

  • Tunable Physicochemical Properties: The small, carbocyclic core contributes favorably to the required low molecular weight and can be decorated with small, lipophilic groups to fine-tune properties for optimal BBB penetration.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation than linear alkyl chains, which can lead to a longer half-life in vivo.

Visualization: Mechanism of a GABA Reuptake Inhibitor

This diagram illustrates the effect of a GAT inhibitor on a GABAergic synapse.

GABA_Synapse cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (contains GABA) synapse Synaptic Cleft vesicle->synapse GABA Release gat GABA Transporter (GAT) receptor GABA Receptor synapse->gat GABA Reuptake synapse->receptor GABA Binding (Inhibition) inhibitor Aminocyclobutanol GAT Inhibitor inhibitor->gat Blocks Reuptake

Caption: A GAT inhibitor blocks GABA reuptake, increasing synaptic GABA levels.


Protocol 2: Representative Synthesis of a Protected Aminocyclobutanol Intermediate

This protocol describes a representative, multi-step synthesis for a key building block, trans-3-(Dibenzylamino)cyclobutanol, which can be deprotected to yield trans-3-aminocyclobutanol. This example is adapted from patent literature and demonstrates a common strategy involving stereochemical inversion.[1]

Principle

The synthesis starts with a commercially available cis-aminocyclobutanol derivative. A Mitsunobu reaction is used to invert the stereocenter of the alcohol, converting the cis isomer to a trans ester. Subsequent hydrolysis yields the desired trans-aminocyclobutanol product. The benzyl groups serve as protecting groups for the amine, which can be removed in a final hydrogenation step.

Materials
  • cis-3-(Dibenzylamino)cyclobutanol

  • Benzoic Acid

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Step-by-Step Methodology

Step 1: Mitsunobu Inversion to trans-3-(Dibenzylamino)cyclobutyl benzoate [1]

  • To a round-bottom flask under a nitrogen atmosphere, add cis-3-(Dibenzylamino)cyclobutanol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the trans-benzoate ester product.

Step 2: Saponification to trans-3-(Dibenzylamino)cyclobutanol [1]

  • Dissolve the purified trans-benzoate ester from Step 1 in a mixture of methanol and THF.

  • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 3.0 eq).

  • Heat the mixture to reflux (e.g., 60-70°C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the ester.

  • Cool the reaction to room temperature and remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude trans-3-(Dibenzylamino)cyclobutanol.

  • If necessary, purify further by recrystallization or silica gel chromatography.

Step 3 (Optional): Deprotection to trans-3-Aminocyclobutanol [1]

  • Dissolve the product from Step 2 in an alcohol solvent like methanol or isopropanol.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).

  • Place the mixture in a hydrogenation reactor.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 PSI) and stir vigorously at room temperature for 12-24 hours.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, trans-3-aminocyclobutanol.


References

Sources

Application Note & Protocol: A Scalable Synthesis of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of cis-2-aminocyclobutanol hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The presented synthetic strategy is designed for scalability, prioritizing robust reaction conditions, high stereoselectivity, and purification methods amenable to large-scale production. This application note details a three-step sequence commencing with the synthesis of N-Boc-2-aminocyclobutanone, followed by a diastereoselective reduction to the corresponding cis-alcohol, and culminating in deprotection and hydrochloride salt formation. Each step is accompanied by a detailed protocol, mechanistic insights, and critical process parameters to ensure reproducibility and high purity of the final product.

Introduction: The Significance of cis-2-Aminocyclobutanol

Cyclobutane derivatives are integral structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. The constrained four-membered ring system imparts unique conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability. In particular, cis-2-aminocyclobutanol and its derivatives serve as key intermediates in the synthesis of compounds with diverse therapeutic applications, including antiviral and anticancer agents. The precise stereochemical arrangement of the amino and hydroxyl groups is often crucial for biological activity, making stereocontrolled synthesis a paramount objective.

This guide addresses the critical need for a scalable and reliable synthesis of the cis-isomer of 2-aminocyclobutanol as its hydrochloride salt, a stable and readily handled form. The chosen synthetic pathway is designed to be efficient and cost-effective for multi-gram to kilogram-scale production.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process designed for efficiency and scalability. The pathway commences with the formation of a key intermediate, N-Boc-2-aminocyclobutanone, followed by a highly diastereoselective reduction to install the desired cis stereochemistry. The final step involves the deprotection of the amine and subsequent formation of the hydrochloride salt.

Synthetic_Pathway A 1,2-Bis(trimethylsilyloxy)cyclobutene B N-Boc-2-aminocyclobutanone A->B  Boc-NH2, Acid Catalyst   C cis-N-Boc-2-Aminocyclobutanol B->C  Stereoselective Reduction   D This compound C->D  Deprotection & Salt Formation  

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-aminocyclobutanone

The synthesis of the key intermediate, N-Boc-2-aminocyclobutanone, is achieved through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with tert-butyl carbamate under acidic conditions.[1] This method provides a direct route to the protected aminoketone.

Protocol:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq).

  • Reagent Addition: Add anhydrous diethyl ether as the solvent, followed by tert-butyl carbamate (1.1 eq).

  • Acidic Conditions: While stirring, introduce a solution of 1 M hydrogen chloride in diethyl ether (1.2 eq) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude N-Boc-2-aminocyclobutanone can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Causality of Experimental Choices:

  • The use of 1,2-bis(trimethylsilyloxy)cyclobutene as a starting material provides a stable and accessible precursor to the cyclobutanone moiety.[1]

  • tert-Butyl carbamate is chosen as the nitrogen source with an acid-labile protecting group, which is crucial for the final deprotection step.

  • Acidic conditions are necessary to catalyze the reaction between the silyl enol ether and the carbamate.[2]

  • Aqueous work-up with a mild base neutralizes the acid catalyst and removes water-soluble byproducts.

Step 2: Diastereoselective Reduction to cis-N-Boc-2-Aminocyclobutanol

The stereoselective reduction of the ketone to the cis-alcohol is the most critical step in this synthesis. The use of a sterically hindered hydride reducing agent favors the attack from the less hindered face of the cyclobutanone ring, leading to the desired cis isomer.[3]

Protocol:

  • Reactor Setup: In a flame-dried, jacketed glass reactor under a nitrogen atmosphere, dissolve N-Boc-2-aminocyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reducing Agent Addition: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (L-Selectride® can also be a suitable alternative) (1.5 eq) in THF to the cooled substrate solution over a period of 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cis-N-Boc-2-aminocyclobutanol can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality of Experimental Choices:

  • Low Temperature: Performing the reduction at -78 °C enhances the diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the cis-product.[3]

  • Sterically Hindered Reducing Agent: Lithium tri-tert-butoxyaluminum hydride is a bulky reducing agent. The steric hindrance directs the hydride attack to the face of the ketone opposite to the N-Boc-amino group, resulting in the formation of the cis-alcohol.[3]

  • Rochelle's Salt Quench: The use of Rochelle's salt helps to chelate the aluminum salts formed during the reaction, facilitating a cleaner work-up and phase separation.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, followed by the in-situ formation and crystallization of the hydrochloride salt.

Protocol:

  • Reactor Setup: In a clean, dry reactor, dissolve the purified cis-N-Boc-2-aminocyclobutanol (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Acidic Deprotection and Salt Formation: To the stirred solution, add a solution of anhydrous hydrogen chloride in isopropanol (prepared by the careful addition of acetyl chloride to isopropanol) or a commercially available solution of HCl in a suitable organic solvent (e.g., 4M HCl in dioxane) (2.0-3.0 eq) at 0-10 °C.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-10 °C for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight.

Causality of Experimental Choices:

  • Anhydrous HCl: The use of anhydrous HCl is crucial to prevent the introduction of water, which could affect the crystallinity and yield of the final salt.

  • Isopropanol as Solvent: Isopropanol is a good choice of solvent as it can dissolve the starting material and the intermediate free amine, while the final hydrochloride salt has limited solubility, facilitating its precipitation.

  • In-situ Salt Formation: Combining the deprotection and salt formation into a single step improves the overall efficiency of the process.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Typical YieldPurity (by HPLC)
1 1,2-Bis(trimethylsilyloxy)cyclobuteneN-Boc-2-aminocyclobutanonetert-butyl carbamate, HClDiethyl etherReflux80-90%>95%
2 N-Boc-2-aminocyclobutanonecis-N-Boc-2-AminocyclobutanolLiAl(OtBu)₃HTHF-7885-95%>98% (cis isomer)
3 cis-N-Boc-2-Aminocyclobutanolcis-2-Aminocyclobutanol HClAnhydrous HClIsopropanol0-1090-98%>99%

Table 1: Summary of key reaction parameters and expected outcomes.

Characterization of Final Product

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined and compared with literature values.

  • ¹H NMR (D₂O): Expected signals corresponding to the cyclobutane ring protons and the methine protons adjacent to the hydroxyl and amino groups. The coupling constants between the protons at C1 and C2 will be indicative of the cis stereochemistry.

  • ¹³C NMR (D₂O): Expected signals for the four distinct carbon atoms of the cyclobutane ring.

  • FT-IR (KBr): Characteristic peaks for O-H, N-H, and C-H stretching vibrations.

  • Purity (HPLC): >99%

Safety Considerations

  • 1,2-Bis(trimethylsilyloxy)cyclobutene: Moisture sensitive. Handle under an inert atmosphere.

  • Lithium tri-tert-butoxyaluminum hydride (and other metal hydrides): Highly flammable and reactive with water. Handle with extreme care under a dry, inert atmosphere.

  • Anhydrous Hydrogen Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are performed in a well-ventilated area away from ignition sources.

Conclusion

The synthetic route and detailed protocols outlined in this application note provide a robust and scalable method for the production of high-purity this compound. The strategy emphasizes stereocontrol, operational simplicity, and the use of purification techniques suitable for large-scale manufacturing. By following these guidelines, researchers and drug development professionals can reliably produce this valuable building block for their synthetic endeavors.

References

  • Becker, D. P., & Danishefsky, S. J. (1983). A new route to 2-amino-2-deoxy-sugars. The synthesis of methyl N-acetyl-alpha-D-glucosaminide. Journal of the American Chemical Society, 105(24), 7079–7080. [Link]

  • Armoush, N., Kataria, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679–1687. [Link]

  • BenchChem. (n.d.). Stereoselective Synthesis of 3-Aminocyclobutanols. Technical Support Center. Retrieved from a hypothetical BenchChem technical note inspired by common stereoselective reduction principles. A representative real-world reference for this principle is: Wigstrom, V. et al. (2011). Stereoselective Synthesis of 3-Substituted Cyclobutane-1,1-dicarboxylic Acids. The Journal of Organic Chemistry, 76(17), 7124-7133. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Amino Group in cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the chemical derivatization of the primary amino group in cis-2-aminocyclobutanol hydrochloride. Given the growing importance of cyclobutane scaffolds in medicinal chemistry, the ability to selectively modify this building block is of paramount importance for drug discovery and development professionals.[1][2][3] This document outlines detailed protocols for common and versatile derivatization strategies, including acylation, sulfonylation, and reductive amination. The underlying principles of chemoselectivity, reaction optimization, and product characterization are discussed to provide researchers with a robust framework for their synthetic endeavors.

Introduction: The Significance of cis-2-Aminocyclobutanol and its Derivatives

This compound is a bifunctional molecule featuring a primary amine and a secondary alcohol on a strained cyclobutane ring.[4][5] This unique structural motif is of significant interest in pharmaceutical sciences. The rigid, puckered conformation of the cyclobutane ring can offer advantages in drug design by providing conformational restriction, which can lead to improved potency and selectivity for biological targets.[1][2] Derivatization of the amino group is a key step in incorporating this valuable scaffold into larger, more complex molecules with potential therapeutic applications, including as anticancer agents and for neurological disorders.[6]

The primary challenge and opportunity in the chemistry of cis-2-aminocyclobutanol lies in the selective modification of one functional group in the presence of the other. The primary amine is generally more nucleophilic than the secondary alcohol, allowing for a high degree of chemoselectivity under appropriate reaction conditions.[7] This guide will focus on leveraging this reactivity difference to achieve targeted derivatization of the amino group.

Foundational Principles of Amino Group Derivatization

The derivatization of primary amines is a cornerstone of organic synthesis, often aimed at forming stable amide, sulfonamide, or secondary/tertiary amine linkages. The choice of derivatization strategy depends on the desired properties of the final product and its intended application. For analytical purposes, derivatization can improve chromatographic behavior and detectability.[8][9] In medicinal chemistry, it is a fundamental tool for building molecular complexity and exploring structure-activity relationships.

Chemoselectivity: Amine vs. Alcohol

In cis-2-aminocyclobutanol, the nitrogen of the amino group is a stronger nucleophile than the oxygen of the hydroxyl group. This difference in nucleophilicity is the basis for selective N-derivatization. However, the reaction conditions, particularly pH, play a critical role. Under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium salt, which can lead to preferential O-derivatization.[10] Therefore, most derivatizations of the amino group are carried out under neutral or basic conditions to ensure the amine is in its free, nucleophilic state.

Core Derivatization Protocols

The following sections provide detailed, step-by-step protocols for the most common and effective methods for derivatizing the amino group of this compound.

N-Acylation: Formation of Amides

N-acylation is a robust and widely used reaction to form a stable amide bond. Acylating agents such as acyl chlorides and anhydrides react readily with the primary amine.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl salt of the starting material and the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction. This maintains the amine in its reactive, unprotonated form.[10]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: N-Acetylation with Acetyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base: Suspend the starting material in anhydrous dichloromethane (DCM) (~0.1 M concentration). Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and the HCl that will be formed during the reaction. Stir the suspension for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of acetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension over 15-30 minutes.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Stir at 0 °C for 1 hour after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReagentMolar Eq.Purpose
cis-2-Aminocyclobutanol HCl1.0Starting Material
Triethylamine2.2Base
Acetyl Chloride1.05Acylating Agent
Dichloromethane-Solvent
N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are important functional groups in many pharmaceuticals. The reaction of the primary amine with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide.

Causality of Experimental Choices:

  • Control of Di-sulfonylation: A potential side reaction is the formation of a di-sulfonylated product. This can be minimized by the slow, dropwise addition of the sulfonyl chloride and maintaining a low reaction temperature to control the reactivity.[11] Using a slight excess of the amine can also favor mono-sulfonylation.[12]

  • Base Selection: Pyridine is often used as both a base and a solvent in sulfonylation reactions.[13]

Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Dissolve the starting material in pyridine (~0.2 M concentration). The pyridine will act as both the solvent and the base. Stir until a homogeneous solution is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Monitor the reaction by TLC or LC-MS. Stir at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by slowly adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]

ReagentMolar Eq.Purpose
cis-2-Aminocyclobutanol HCl1.0Starting Material
Pyridine-Base and Solvent
p-Toluenesulfonyl Chloride1.0Sulfonylating Agent

DOT Diagram: N-Sulfonylation Workflow

Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start cis-2-Aminocyclobutanol HCl + Pyridine Cooling Cool to 0 °C Start->Cooling Add_TsCl Add p-Toluenesulfonyl Chloride Cooling->Add_TsCl Stir Stir at 0 °C, then RT Add_TsCl->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (HCl, NaHCO3, Brine) Extract->Wash Purify Dry, Concentrate & Purify Wash->Purify End End Purify->End Final Product

Caption: Workflow for the N-sulfonylation of this compound.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[14][15] It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.[16]

Causality of Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[14]

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly protonating the amine.

  • One-Pot Procedure: This reaction is conveniently performed as a one-pot synthesis, where the amine, carbonyl compound, and reducing agent are all combined.[16]

Experimental Protocol: Reaction with Acetone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (~0.1 M). Add triethylamine (1.1 eq) to liberate the free amine.

  • Reagent Addition: Add acetone (1.5 eq) to the solution, followed by the addition of sodium cyanoborohydride (NaBH₃CN) (1.2 eq).

  • pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6 (check with pH paper).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully add 1M HCl to quench the reaction and destroy any remaining reducing agent (caution: gas evolution). Make the solution basic (pH > 10) by adding 2M NaOH. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ReagentMolar Eq.Purpose
cis-2-Aminocyclobutanol HCl1.0Starting Material
Triethylamine1.1Base
Acetone1.5Carbonyl Source
Sodium Cyanoborohydride1.2Reducing Agent
Methanol-Solvent
Acetic AcidcatalyticpH Adjustment

DOT Diagram: Reductive Amination Mechanism

Reductive_Amination Amine cis-2-Aminocyclobutanol (Free Amine) Imine Iminium Ion Intermediate Amine->Imine + Carbonyl, -H2O Carbonyl Acetone Product N-isopropyl-cis-2-aminocyclobutanol Imine->Product + Reducing Agent ReducingAgent [H-] (from NaBH3CN)

Caption: Simplified mechanism of reductive amination.

Protecting Group Strategies

In more complex syntheses, it may be necessary to protect the amino group to allow for selective reactions at the hydroxyl functionality. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice for amine protection.[17][18]

Causality of Experimental Choices:

  • Boc Anhydride (Boc₂O): This is a stable, easy-to-handle reagent for introducing the Boc protecting group.[19]

  • Base: A base like triethylamine or sodium bicarbonate is used to facilitate the reaction.[10]

  • Deprotection: The Boc group is stable to a wide range of conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.[18][19]

Experimental Protocol: Boc Protection

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (3.0 eq) to the solution and stir.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a small amount of THF.

  • Reaction: Stir vigorously at room temperature for 12-18 hours.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which is often pure enough for subsequent steps.

Conclusion

The derivatization of the amino group in this compound is a critical step for its utilization in drug discovery and organic synthesis. By carefully selecting the reaction conditions, a high degree of chemoselectivity can be achieved. The protocols for N-acylation, N-sulfonylation, and reductive amination provided in this guide offer reliable and versatile methods for modifying this valuable building block. Understanding the principles behind these transformations will enable researchers to effectively incorporate the unique cyclobutane scaffold into novel molecular architectures.

References

  • Benchchem.
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Troubleshooting & Optimization

Technical Support Center: Purification of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of cis-2-Aminocyclobutanol hydrochloride from reaction mixtures. The content is structured to address common issues through practical, step-by-step solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and storage recommendations for this compound?

A1: this compound is typically a white to off-white crystalline solid.[1][2] Due to the presence of both a hydroxyl group and an ammonium salt, it is highly polar and generally soluble in polar protic solvents like water and methanol, with lower solubility in less polar solvents like isopropanol or ethyl acetate. For long-term stability, it should be stored at room temperature in a cool, dry place, tightly sealed to prevent moisture absorption, as amine salts can be hygroscopic.[1][3]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: Impurities are highly dependent on the synthetic route but generally fall into several categories:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Stereoisomers: The trans-2-Aminocyclobutanol isomer is a common process-related impurity.

  • Reaction Byproducts: These can include products from elimination, over-oxidation, or side-reactions involving protecting groups.[4][5]

  • Inorganic Salts: If aqueous hydrochloric acid is used for salt formation or workup, inorganic salts like sodium chloride may be present.[6]

Q3: What is the best general strategy to begin the purification process?

A3: For a crystalline solid like this compound, recrystallization is the most effective and scalable initial purification technique. It is often preceded by a simple wash or trituration with a solvent in which the desired product has minimal solubility (e.g., cold ethyl acetate or diethyl ether) to remove less polar impurities.[7] If recrystallization fails to achieve the desired purity, chromatographic methods should be employed.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.[8][7] Both reverse-phase and HILIC methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure, stereochemistry (cis configuration), and detecting any structurally similar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying the molecular weights of unknown impurities, which helps in deducing their structures.[8][9]

Purification & Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.

Problem 1: My purified product has low purity (<98%) with persistent, closely-related impurities.

Potential Cause: This issue commonly arises from co-crystallization of impurities with similar polarity and structure, such as the trans-isomer, or the failure of a single purification step to remove all byproducts.

Recommended Actions: A multi-step purification strategy is often necessary. The following workflow is designed to systematically remove different classes of impurities.

crude Crude Product (Solid Mixture) wash Trituration/Wash (e.g., with Ethyl Acetate) crude->wash Removes non-polar impurities recryst Recrystallization (e.g., Methanol/Isopropanol) wash->recryst Removes most isomers & byproducts analysis1 Purity Analysis (HPLC/NMR) recryst->analysis1 chrom Column Chromatography analysis1->chrom Purity Not OK final Pure Product (>98%) analysis1->final Purity OK chrom->final Removes persistent impurities

Caption: General Purification Workflow

Step-by-Step Protocol:

  • Initial Wash (Trituration):

    • Place the crude solid in a flask.

    • Add a solvent in which your product is poorly soluble but impurities might dissolve (e.g., ethyl acetate, diethyl ether).

    • Stir the slurry vigorously at room temperature for 30-60 minutes.

    • Filter the solid, wash with a small amount of the same cold solvent, and dry under vacuum. This step effectively removes many less polar contaminants.[7]

  • Recrystallization:

    • Proceed with the washed material using a mixed-solvent system. A common and effective choice for highly polar salts is a combination of a "good" solvent where the compound is soluble when hot (e.g., methanol, ethanol) and a "bad" anti-solvent where it is insoluble (e.g., isopropanol, ethyl acetate, THF).[10]

    • Refer to Detailed Protocol 1 for a complete recrystallization procedure.

  • Chromatography (If Necessary):

    • If recrystallization does not yield the desired purity, column chromatography is the final step. Due to the compound's nature, this requires special consideration (see Problem 3).

Problem 2: During recrystallization, my compound "oils out," forming a liquid layer instead of crystals.

Potential Cause: "Oiling out" occurs when the solubility of the solute in the hot solvent is so high that upon cooling, the solution becomes supersaturated before reaching the optimal temperature for crystal nucleation.[10] This is exacerbated by:

  • Cooling the solution too quickly.

  • High concentrations of impurities, which can depress the melting point of the solid, leading to a liquid phase.

  • An inappropriate solvent system.

Recommended Actions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% volume) of the "good" solvent (e.g., methanol) to reduce the level of supersaturation.

  • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool or paper towels if necessary. Do not place it directly in an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.[11]

  • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Modify Anti-Solvent Addition: Instead of adding the anti-solvent to the hot solution, try dissolving the compound in a minimum of hot "good" solvent and then slowly adding the anti-solvent dropwise at a slightly elevated temperature until turbidity persists. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.[10]

Problem 3: My compound streaks severely on silica gel TLC and does not elute during column chromatography.

Potential Cause: This is a classic problem for polar amines. The protonated amine (R-NH₃⁺) acts as a strong cation that binds irreversibly to the acidic silanol groups (Si-O⁻) on the surface of standard silica gel.[10][12] This strong ionic interaction prevents the compound from migrating with the mobile phase.

Recommended Actions: You must either neutralize the interaction on the silica surface or use a different stationary phase.

cluster_0 Solution Path 1: Modify Mobile Phase cluster_1 Solution Path 2: Change Stationary Phase start Streaking on Silica TLC? modify_eluent Add Base to Eluent (e.g., 1-2% NH4OH in MeOH/DCM) start->modify_eluent Yes check1 Streaking Resolved? modify_eluent->check1 change_stationary Use Alternative Stationary Phase check1->change_stationary No success Successful Chromatography check1->success Yes options Options: - Neutral/Basic Alumina - Amino-functionalized Silica - Reverse-Phase (C18) Silica change_stationary->options options->success

Caption: Troubleshooting Chromatography of Polar Amines

Solution Details:

  • Modify the Mobile Phase: Add a small amount of a volatile base to your eluent system (e.g., Dichloromethane/Methanol).

    • Ammonium Hydroxide: Add 1-2% of concentrated ammonium hydroxide to the methanol portion of your eluent. The ammonia (NH₃) acts as a competitive base, deprotonating the silanol groups and ensuring your compound remains in its neutral, less tightly bound free-base form on the column.[12]

    • Triethylamine (TEA): Adding 0.5-1% TEA to the eluent serves a similar purpose.

  • Change the Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[13]

    • Amino-functionalized Silica: This stationary phase has a basic surface, which repels the amine and allows for elution based on other interactions.[12][14]

    • Reverse-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile with a modifier like TFA or formic acid). Highly polar compounds like yours will elute early. This is often the most robust but less scalable solution.[13]

Detailed Experimental Protocols

Protocol 1: Recrystallization via a Methanol/Isopropanol System

This protocol is designed for purifying polar hydrochloride salts that are highly soluble in methanol and poorly soluble in isopropanol.

Parameter Value/Description Rationale
Good Solvent Methanol (MeOH)Effectively dissolves the polar salt at elevated temperatures.
Anti-Solvent Isopropanol (IPA)Miscible with methanol but has lower polarity, inducing precipitation.
Ratio (Approx.) 1:3 to 1:5 (MeOH:IPA)This ratio typically provides a good balance for crystal formation.
Temperature Hotplate set to ~70-80°CSafely boils methanol (~65°C) for efficient dissolution.

Procedure:

  • Place the crude, washed this compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.

  • Heat the flask on a hot plate with stirring. Add the minimum amount of hot methanol dropwise until the solid just dissolves completely.

  • While the solution remains hot, slowly add isopropanol dropwise. You will observe the solution becoming turbid (cloudy).

  • Once turbidity persists, add one or two drops of hot methanol to re-clarify the solution, ensuring it is fully saturated.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[8]

Protocol 2: Flash Column Chromatography with a Modified Eluent

This protocol is for purifying the compound on standard silica gel when recrystallization is insufficient.

Parameter Value/Description Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase.
Mobile Phase Dichloromethane (DCM) & Methanol (MeOH) with Ammonium Hydroxide (NH₄OH)DCM/MeOH provides polarity gradient. NH₄OH suppresses ionic binding to silica.
Eluent Prep Prepare a 90:10:1 mixture of DCM:MeOH:NH₄OH (conc.)A good starting point. Adjust MeOH % to change Rf.

Procedure:

  • Prepare the Eluent: In a ventilated fume hood, prepare the mobile phase. For example, to make 1 liter, combine 900 mL DCM, 100 mL MeOH, and 10 mL concentrated NH₄OH. Mix well.

  • Pack the Column: Pack a glass chromatography column with silica gel using the prepared eluent (wet slurry packing is recommended).

  • Prepare the Sample: Dissolve the crude compound in a minimal amount of the mobile phase. If it is not fully soluble, dissolve it in methanol and adsorb it onto a small amount of silica gel. Dry this silica completely and load the resulting powder onto the top of the column (dry loading).

  • Run the Column: Elute the column with the mobile phase, applying positive pressure (flash chromatography).

  • Collect Fractions: Collect fractions and monitor them by TLC (using the same eluent system). Stain the TLC plates with a suitable stain (e.g., ninhydrin for amines or permanganate).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The presence of NH₄OH means the product will be isolated as the free base.

  • Re-form the Salt (Optional but Recommended): Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of HCl in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure hydrochloride salt. Filter and dry.

References

  • ChemicalBook. cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8.
  • ChemicalBook. cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8 (German).
  • AChemBlock. cis-2-aminocyclobutan-1-ol hydrochloride 97% | CAS: 2070860-49-8.
  • BenchChem. Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride.
  • Columbia University.
  • ECHEMI.
  • Sorbtech.
  • BenchChem. Identifying and removing impurities from 7-Aminoheptanoic acid hydrochloride.
  • ResearchGate.
  • ResearchGate.
  • Reddit. Purification of strong polar and basic compounds.
  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*.
  • BenchChem. Common side reactions with 1-Amino-2-butanol.
  • PharmaGrowthHub (YouTube). Amino columns.
  • Dr. Nerz (YouTube).
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • National Center for Biotechnology Inform
  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • National Center for Biotechnology Information, PubMed Central.
  • World Journal of Pharmaceutical Research.
  • AChemBlock. cis-(1S,2R)-2-Aminocyclopentanol hydrochloride 96% | CAS: 225791-13-9.
  • Loyola eCommons. Synthesis of Substituted 2-Amino-Cyclobutanones.

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Technical Support Center: Overcoming Low Yield in cis-2-Aminocyclobutanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-2-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic route effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling the common hurdles that can lead to low yields or impure products in the synthesis of this compound.

Issue 1: Poor Diastereoselectivity - Low Ratio of cis to trans Isomer

Question: My reaction is producing a significant amount of the undesired trans-2-aminocyclobutanol, leading to a low yield of the cis isomer and difficult purification. What factors control the stereoselectivity, and how can I favor the formation of the cis product?

Answer:

Achieving high cis diastereoselectivity is a common and critical challenge in this synthesis. The stereochemical outcome is primarily determined during the reduction of a 2-aminocyclobutanone precursor. The direction of hydride attack on the carbonyl group dictates the stereochemistry of the resulting alcohol.

Causality Behind Stereoselectivity:

The formation of the cis isomer is favored when the hydride reducing agent attacks the carbonyl group from the face opposite to the amino group (or a bulky protecting group on the amine). This is often the sterically less hindered pathway. Conversely, if the amino group coordinates with the reducing agent, it can direct the hydride to the same face, leading to the trans isomer.

Solutions to Enhance cis-Selectivity:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is a crucial factor.

    • Recommended: Employ sterically hindered hydride reagents that will preferentially attack from the less hindered face, opposite the amino substituent. Examples include Lithium Tri-sec-butylborohydride (L-Selectride®) or Lithium Tri-tert-butoxyaluminum hydride.

    • Avoid: Less sterically demanding reagents like sodium borohydride (NaBH₄) often exhibit poor selectivity.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy, which typically leads to the cis product. Conducting the reduction at -78 °C is highly recommended.

  • Protecting Group Strategy: The choice of protecting group on the nitrogen atom significantly influences the steric environment around the carbonyl.

    • A bulky protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, will create significant steric hindrance, effectively blocking one face of the cyclobutanone and directing the hydride attack to the opposite face to yield the cis product.[1][2]

Experimental Protocol: Stereoselective Reduction of N-Boc-2-aminocyclobutanone

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-2-aminocyclobutanone (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Deprotection: The resulting crude N-Boc-cis-2-aminocyclobutanol can be purified by flash column chromatography. Subsequent deprotection of the Boc group with HCl in dioxane or methanol will yield the desired this compound.

Data Presentation: Impact of Reducing Agent on cis:trans Ratio

Reducing AgentTypical cis:trans RatioReference
Sodium Borohydride (NaBH₄)Low selectivity (near 1:1)[3]
L-Selectride®High cis selectivity (>10:1)[4]
Lithium Tri-tert-butoxyaluminum hydrideGood cis selectivity[5]

Troubleshooting Logic for Poor Diastereoselectivity

start Low cis:trans Ratio Observed reagent Evaluate Reducing Agent start->reagent Is the reagent sterically hindered? temp Assess Reaction Temperature reagent->temp Yes solution1 Switch to L-Selectride® or LiAl(OtBu)₃H reagent->solution1 No pg Review Protecting Group Strategy temp->pg Yes solution2 Lower temperature to -78 °C temp->solution2 No solution3 Introduce a bulky protecting group (e.g., Boc) pg->solution3 Is the protecting group bulky? end High cis:trans Ratio Achieved pg->end Yes

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Issue 2: Incomplete Reaction or Stalled Conversion

Question: My reaction to form the aminocyclobutanol appears to have stalled, with a significant amount of the starting cyclobutanone remaining even after extended reaction times. What could be the cause, and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frustrating issue that can often be traced back to reagent deactivation, insufficient reagent stoichiometry, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Reagent Purity and Activity:

    • Hydride Reagents: Hydride reducing agents are sensitive to moisture and air. Ensure that the THF is anhydrous and the reaction is conducted under a strictly inert atmosphere. Use a freshly opened bottle or a recently titrated solution of the hydride reagent.

    • Catalysts (for hydrogenation routes): If you are using a catalytic hydrogenation route, the catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the substrate or solvent.[6] Ensure high-purity starting materials and consider filtering the substrate solution through a pad of celite or activated carbon before the reaction.

  • Stoichiometry:

    • Ensure that at least a stoichiometric amount of the reducing agent is used. For hydride reductions, a slight excess (1.2-1.5 equivalents) is often recommended to account for any quenching by trace amounts of water or other electrophilic impurities.

  • Reaction Temperature:

    • While low temperatures are crucial for selectivity, some reactions may be sluggish at very low temperatures. If the reaction is clean but slow at -78 °C, consider allowing it to slowly warm to -40 °C or -20 °C after the initial addition of the reducing agent. Monitor the reaction closely by TLC to ensure that the selectivity is not significantly compromised.

Issue 3: Difficulty in Purification and Isolation of the Hydrochloride Salt

Question: After the reaction and work-up, I am struggling to purify the cis-2-aminocyclobutanol and obtain a clean hydrochloride salt. The crude product is an oil, and crystallization is proving difficult.

Answer:

The purification of small, polar molecules like aminocyclobutanols can be challenging due to their high water solubility and tendency to form oils.

Purification and Isolation Strategy:

  • Initial Purification of the Free Amine:

    • It is often easier to purify the free amine before converting it to the hydrochloride salt. After the work-up of the reduction (and deprotection if a protecting group was used), the crude aminocyclobutanol can be purified by flash column chromatography on silica gel. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 90:9:1 DCM/MeOH/NH₄OH), is often effective at eluting the polar amine while minimizing streaking on the column.

  • Formation and Crystallization of the Hydrochloride Salt:

    • Dissolve the purified cis-2-aminocyclobutanol free amine in a minimal amount of a suitable solvent. Anhydrous methanol or ethanol are good starting points.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

    • If the salt oils out, try adding a less polar co-solvent, such as diethyl ether or tert-butyl methyl ether (MTBE), to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow for Purification and Salt Formation

start Crude Reaction Mixture workup Aqueous Work-up start->workup chromatography Flash Column Chromatography (DCM/MeOH/NH₄OH) workup->chromatography free_amine Pure cis-2-Aminocyclobutanol (Free Amine) chromatography->free_amine dissolve Dissolve in Anhydrous MeOH free_amine->dissolve add_hcl Add HCl in Ether/Dioxane dissolve->add_hcl precipitate Precipitation/Crystallization add_hcl->precipitate isolate Filter and Dry precipitate->isolate final_product cis-2-Aminocyclobutanol HCl (Pure Solid) isolate->final_product

Caption: Workflow for the purification and isolation of the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cis-2-aminocyclobutanol?

A1: The most prevalent synthetic strategies generally involve two main approaches:

  • Reduction of a 2-aminocyclobutanone derivative: This is a widely used method where a suitably protected 2-aminocyclobutanone is stereoselectively reduced to the corresponding alcohol. The key to this route is controlling the diastereoselectivity of the reduction to favor the cis isomer, as discussed in the troubleshooting guide.[3][7]

  • Ring-opening of a bicyclic precursor: Another common approach involves the synthesis of a strained bicyclic system, such as a 2-azabicyclo[2.2.0]hexane derivative, followed by a ring-opening reaction.[8][9] For example, the hydrolysis of an appropriately substituted 2-azabicyclo[2.2.0]hexane can yield the desired aminocyclobutanol.

Q2: How can I effectively separate the cis and trans isomers if my reaction has low selectivity?

A2: Separating diastereomers of small, polar molecules can be challenging but is achievable.

  • Column Chromatography: Careful optimization of flash column chromatography can often separate the cis and trans isomers. Using a less polar solvent system and a long column can improve resolution.

  • Crystallization: The hydrochloride salts of the cis and trans isomers may have different solubilities in certain solvent systems. Attempting fractional crystallization from various solvents (e.g., ethanol/ether, isopropanol/hexane) may allow for the selective crystallization of one isomer.[10]

  • Derivatization: If the isomers are inseparable, consider derivatizing the mixture, for example, by reacting the amino group to form amides or the hydroxyl group to form esters. The resulting derivatives may have different physical properties that allow for easier separation by chromatography or crystallization. The protecting group can then be removed to yield the pure isomer.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Besides the formation of the undesired trans isomer, other side reactions can lower the yield:

  • Over-reduction: If a protecting group such as Cbz is used, aggressive reduction conditions (e.g., high-pressure hydrogenation with certain catalysts) can lead to the cleavage of the protecting group.

  • Ring Opening: Under strongly acidic or basic conditions, or at elevated temperatures, the cyclobutane ring can be susceptible to ring-opening reactions, especially if there are activating groups present.[11]

  • Elimination: If the hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate) for subsequent reactions, elimination to form a cyclobutene is a potential side reaction.

Q4: How do I confirm the stereochemistry of my final product?

A4: The relative stereochemistry of the cis and trans isomers can be definitively determined using ¹H NMR spectroscopy, particularly by analyzing the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.

  • In the cis isomer, the protons at C1 and C2 are on the same face of the ring. The coupling constant between these two protons will typically be different from that in the trans isomer where they are on opposite faces.

  • 2D NMR techniques such as NOESY can also be very informative. A cross-peak between the protons at C1 and C2 in a NOESY spectrum would provide strong evidence for a cis relationship.[12]

References

  • Benchchem. (2025). Common side reactions with 1-Amino-2-butanol.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.
  • Cimarelli, C., et al. (2006). Stereoselective synthesis of enantiopure γ-aminoalcohols by reduction of chiral β-enaminoketones. Tetrahedron: Asymmetry, 17(9), 1308–1317.
  • López-Mena, E. R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163.
  • Benchchem. (2025). Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone.
  • Benchchem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • García-García, P., et al. (2015). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 21(34), 12146-12155.
  • Vederas, J. C., et al. (1994). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. The Journal of Organic Chemistry, 59(16), 4637–4644.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-240.
  • JETIR. (2018). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern.
  • Alajarín, M., et al. (2013).
  • Google Patents. (1958).
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Griesbeck, A. G., et al. (2000). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. The Journal of Organic Chemistry, 65(22), 7385–7399.
  • MDPI. (2021). Recent Advances in Synthetic Routes to Azacycles.
  • Krow, G. R., et al. (2001). Synthesis of Novel 2-azabicyclo[2.2.0]- And [2.1.1]hexanols. The Journal of Organic Chemistry, 66(5), 1811–1817.
  • St. Jean, D. J., Jr., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons.
  • Google Patents. (1975).
  • Krow, G. R., et al. (2001). ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols.
  • MDPI. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • St. Jean, D. J., Jr., et al. (2008). Synthesis of Substituted 2‐Amino‐cyclobutanones.
  • Krow, G. R. (2004). 2-Azabicyclo[2.2.0]hex-5-enes and 2-Azabicyclo[2.2.0]hexanes. A Review.
  • Radboud Repository. (2018). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • YouTube. (2020). Synthetic Routes 2.
  • Loyola eCommons. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • López-Mena, E. R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Benchchem. (2025).
  • Google Patents. (2022). Process for preparing cis-2-aminocyclohexanol.
  • Mező, G., et al. (2015). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.
  • University of Michigan. (2008).
  • MDPI. (2021). Strategies for Accessing cis-1-Amino-2-Indanol.
  • PubMed Central. (2026).
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.
  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane.

Sources

Technical Support Center: Purification of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-2-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable building block. Our focus is on delivering practical, field-proven insights rooted in scientific principles to help you achieve the highest purity for your experimental needs.

Understanding the Core Challenge: Stereoisomeric Impurities

The primary challenge in obtaining pure this compound lies in controlling the stereochemistry during its synthesis. The formation of the diastereomeric trans-isomer is a common occurrence, and its removal is critical for applications where stereochemical purity is paramount. This guide will focus predominantly on strategies to eliminate this key impurity, as well as address other potential process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent and challenging impurity is the trans-isomer of 2-Aminocyclobutanol hydrochloride. Other potential impurities can include unreacted starting materials (e.g., 2-aminocyclobutanone), byproducts from the reduction reaction, and residual solvents used in the synthesis and work-up.

Q2: Why is the removal of the trans-isomer so important?

A2: In drug development and the synthesis of complex molecules, the specific three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity and safety. The cis and trans isomers can have vastly different pharmacological profiles. Therefore, using the pure cis-isomer is essential for reproducible and predictable experimental outcomes.

Q3: What is the primary method for purifying this compound?

A3: The most effective and commonly employed method for the purification of this compound is recrystallization . This technique leverages the differences in solubility between the desired cis-isomer and the undesired trans-isomer in a specific solvent system.

Q4: How can I assess the purity of my purified product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of the trans-isomer and other organic impurities by analyzing the distinct signals for each isomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are particularly useful for quantifying the ratio of cis to trans isomers.

  • Gas Chromatography (GC): GC can be used to detect and quantify residual solvents.

Troubleshooting Guide: Recrystallization for Impurity Removal

This section provides a detailed, step-by-step guide to troubleshoot and optimize the recrystallization process for removing the trans-isomer and other impurities from this compound.

Problem: Presence of the trans-isomer in the final product.

Core Principle: The separation of cis and trans isomers by recrystallization is based on their differential solubility. Often, one isomer is significantly less soluble than the other in a particular solvent, allowing it to crystallize out of the solution preferentially while the more soluble isomer remains in the mother liquor.

Experimental Protocol: Recrystallization from an Alcoholic Solvent

Based on protocols for similar aminocycloalkanol hydrochlorides, an alcohol-based solvent system is a promising starting point.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized Water (optional, as an anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. While stirring, add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature. To induce further crystallization, you can place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Scenarios and Solutions
Issue Possible Cause Suggested Solution
Low Recovery of the cis-Isomer The cis-isomer is too soluble in the chosen solvent, even at low temperatures.Consider using a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (like ethanol or methanol) and then slowly add a "bad" or "anti-solvent" (like diethyl ether or hexane) in which the cis-isomer is less soluble, until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Co-precipitation of the trans-Isomer The cooling process is too rapid, leading to the entrapment of the trans-isomer in the crystal lattice of the cis-isomer.Ensure a slow cooling rate. Allowing the solution to cool to room temperature undisturbed before placing it in an ice bath can improve selectivity.
Oiling Out Instead of Crystallization The compound is precipitating as a liquid phase instead of forming solid crystals. This can happen if the solution is too concentrated or if the solvent is not ideal.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. You can also try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.
Persistent Impurities After Recrystallization The impurity has very similar solubility properties to the desired product in the chosen solvent.A different purification technique may be necessary. Consider column chromatography on silica gel or a specialized chiral stationary phase for more challenging separations.
Visualization of the Purification Workflow

PurificationWorkflow start Crude cis-2-Aminocyclobutanol HCl (contains trans-isomer) dissolve Dissolve in Minimal Hot Ethanol start->dissolve cool cool dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash mother_liquor Mother Liquor (enriched in trans-isomer) filter->mother_liquor Impurities Removed dry Dry Under Vacuum wash->dry product Purified cis-2-Aminocyclobutanol HCl dry->product

Caption: A typical recrystallization workflow for the purification of this compound.

Advanced Purification: Column Chromatography

For instances where recrystallization does not provide the desired level of purity, column chromatography offers a more powerful separation technique.

General Considerations:

  • Stationary Phase: Silica gel is a common choice for the separation of polar organic compounds.

  • Mobile Phase: A solvent system that provides good separation between the cis and trans isomers needs to be developed. This is typically achieved by screening different solvent mixtures of varying polarity (e.g., dichloromethane/methanol, ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the amine on the silica).

Troubleshooting Logic for Purification Method Selection

TroubleshootingLogic start Initial Purity Assessment (e.g., NMR, HPLC) purity_check Is Purity > 98%? start->purity_check recrystallization Perform Recrystallization purity_check->recrystallization No end_high_purity Product Meets Purity Specs purity_check->end_high_purity Yes reassess_purity Re-assess Purity recrystallization->reassess_purity chromatography Consider Column Chromatography reassess_purity->chromatography Purity < 98% reassess_purity->end_high_purity Purity > 98% end_further_optimization Further Optimization Needed chromatography->end_further_optimization

Technical Support Center: Diastereoselective Synthesis of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of cis-2-aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related cyclobutane structures. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

I. Troubleshooting Guide: Navigating the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, is often fraught with challenges related to stereocontrol, purification, and scale-up. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Poor cis:trans Diastereoselectivity in the Reduction of 2-Aminocyclobutanone Precursors

Symptoms:

  • ¹H NMR or GC-MS analysis of the crude product reveals a mixture of cis and trans isomers, often approaching a 1:1 ratio.

  • Significant difficulty in separating the desired cis diastereomer from the trans isomer via standard column chromatography.

Root Cause Analysis and Solutions:

The stereochemical outcome of the reduction of a 2-aminocyclobutanone derivative is primarily governed by the direction of hydride attack on the carbonyl group. Achieving high cis selectivity often relies on sterically directing the hydride reagent to the face opposite the amino substituent.

Possible CauseSuggested Solution & Scientific Rationale
Sub-optimal Reducing Agent For enhanced cis selectivity, employ sterically demanding hydride reagents such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or L-Selectride®. These bulky reagents will preferentially attack from the less sterically hindered face of the cyclobutanone ring, which is typically anti to the amino group, leading to the cis alcohol.[1]
Unfavorable Reaction Temperature Lowering the reaction temperature, for instance to -78 °C, can significantly improve diastereoselectivity.[1] This is because the transition state leading to the cis product is often of lower activation energy, and lower temperatures provide the kinetic control necessary to favor this pathway.
Inappropriate Solvent Choice The polarity of the solvent can influence the conformation of the cyclobutanone substrate and its interaction with the reducing agent. For hydride reductions, switching to less polar solvents like tetrahydrofuran (THF) or diethyl ether may enhance cis-selectivity by minimizing solvent-substrate interactions that could otherwise obscure the steric directing effects of the amino substituent.[1]
Interference from the Amino Protecting Group The size and nature of the protecting group on the amino functionality can profoundly influence the direction of hydride attack.[1] If poor selectivity is observed, consider altering the steric bulk of the protecting group. For example, a bulky tert-butyloxycarbonyl (Boc) group may provide better steric shielding than a smaller acetyl group, thereby enhancing cis selectivity.[2][3]
Issue 2: Difficulty in Accurate Determination of Diastereomeric Ratio

Symptoms:

  • Overlapping signals in the ¹H NMR spectrum make integration of distinct peaks for cis and trans isomers unreliable.

  • Small chemical shift differences between diastereomeric protons lead to broad, unresolved multiplets.

Root Cause Analysis and Solutions:

Accurate determination of the diastereomeric ratio (d.r.) is critical for optimizing reaction conditions. When standard ¹H NMR is insufficient, more advanced techniques or derivatization may be necessary.

Possible CauseSuggested Solution & Scientific Rationale
Signal Overlap in ¹H NMR If baseline separation of signals is not achievable, consider using high-sensitivity, band-selective pure shift NMR spectroscopy.[4][5][6] This technique collapses multiplets into singlets, dramatically improving spectral resolution and allowing for more accurate integration even in crowded spectral regions.[4][5][7]
Ambiguous Peak Assignment To confidently assign peaks to their respective diastereomers, 2D NMR techniques such as COSY, HSQC, and NOESY can be invaluable. NOESY, in particular, can reveal through-space correlations that help to elucidate the relative stereochemistry of the cis and trans isomers.[8]
Insufficient Resolution with Standard Solvents Sometimes, simply changing the deuterated solvent can induce differential chemical shifts between diastereomers, improving resolution.[5] Experiment with a range of solvents with varying polarities and aromaticities (e.g., CDCl₃, benzene-d₆, DMSO-d₆).
Issue 3: Challenges in Purification and Isolation of the cis-Isomer

Symptoms:

  • Co-elution of cis and trans diastereomers during flash column chromatography.

  • Formation of intractable oils or difficulty in inducing crystallization of the hydrochloride salt.

Root Cause Analysis and Solutions:

The similar polarities of the cis and trans diastereomers can make their separation by conventional chromatographic methods challenging.

Possible CauseSuggested Solution & Scientific Rationale
Similar Polarity of Isomers If standard silica gel chromatography fails, consider derivatization of the alcohol or amine functionalities to create derivatives with greater polarity differences.[1] For instance, esterification of the hydroxyl group can significantly alter the polarity and improve chromatographic separation. The protecting group can then be removed in a subsequent step.
Recrystallization Issues If direct crystallization of the hydrochloride salt is problematic, consider forming diastereomeric salts with a chiral acid (for resolution of enantiomers, if applicable) or a different achiral acid to find a more crystalline derivative. Careful screening of solvents and solvent mixtures is crucial for successful recrystallization.
Alternative Separation Techniques For challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which often provide superior resolution compared to traditional flash chromatography.
Issue 4: Scale-Up Difficulties and Inconsistent Results

Symptoms:

  • Diastereoselectivity or yield decreases upon scaling up the reaction from milligram to gram or kilogram scale.

  • Emergence of new impurities not observed on a smaller scale.[9]

  • Challenges with reaction work-up and product isolation at a larger scale.

Root Cause Analysis and Solutions:

Scaling up chemical reactions is rarely a linear process, and issues that are minor on a small scale can become significant at a larger scale.[9]

Possible CauseSuggested Solution & Scientific Rationale
Inefficient Heat Transfer Exothermic reactions, such as hydride reductions, can be difficult to control at a larger scale, leading to temperature fluctuations that can negatively impact diastereoselectivity. Ensure adequate cooling and use a reactor with efficient heat transfer capabilities. Consider a semi-batch process where the reducing agent is added slowly to control the reaction exotherm.
Mixing Inhomogeneities Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced selectivity. Use appropriate stirring mechanisms (e.g., overhead mechanical stirring) and reactor geometries to ensure efficient mixing.
Changes in Reagent Purity/Source The purity of reagents and solvents can have a more pronounced effect on larger-scale reactions. Ensure that all materials are of consistent quality and perform small-scale test reactions with new batches of reagents.
Work-up and Isolation Inefficiencies Procedures that are straightforward on a small scale, such as extractions and filtrations, can become cumbersome and inefficient at a larger scale. Optimize work-up procedures to minimize product loss and ensure efficient removal of impurities. For example, consider using a filter reactor for easier solid handling.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the diastereoselective synthesis of cis-2-aminocyclobutanol?

The main challenges include:

  • Controlling Diastereoselectivity: Achieving a high diastereomeric ratio in favor of the cis isomer is a primary hurdle. This is highly dependent on the choice of reducing agent, reaction conditions, and the nature of the protecting group on the nitrogen atom.[1]

  • Ring Strain and Stability: The inherent strain of the cyclobutane ring can predispose intermediates and products to side reactions like ring-opening or rearrangements, especially under harsh conditions.[1]

  • Protecting Group Strategy: The presence of both amino and hydroxyl groups requires a careful and robust protecting group strategy. The chosen groups must be stable during the formation of stereocenters and be selectively removable without affecting the final product.[1][2]

  • Purification: The separation of cis and trans diastereomers can be difficult due to their similar physical properties.[1]

Q2: Which protecting groups are recommended for the amino group during the reduction step?

The choice of protecting group is critical for both stability and directing the stereochemical outcome of the reduction.

  • Boc (tert-butyloxycarbonyl): This is a commonly used protecting group due to its steric bulk, which can effectively shield one face of the cyclobutanone ring, promoting hydride attack from the opposite face to yield the cis product.[1] It is stable under a variety of reaction conditions and can be removed under acidic conditions.[2][3]

  • Cbz (benzyloxycarbonyl): Another widely used protecting group that offers good stability. It can be removed by catalytic hydrogenolysis, which is often compatible with other functional groups.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): While more common in peptide synthesis, Fmoc can be used. It is base-labile, offering an orthogonal deprotection strategy to acid-labile groups like Boc.[2][3]

Q3: What analytical techniques are most suitable for characterizing the stereochemistry of 2-aminocyclobutanol?

A combination of spectroscopic methods is typically employed:

  • ¹H NMR Spectroscopy: This is the primary tool for determining the diastereomeric ratio by integrating well-resolved signals. Coupling constants between protons on the cyclobutane ring can also provide information about their relative stereochemistry (cis or trans).

  • ¹³C NMR Spectroscopy: Provides information on the number of unique carbon environments and can help confirm the presence of both diastereomers.

  • 2D NMR (COSY, HSQC, NOESY): These techniques are crucial for unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry through the observation of through-space interactions (NOEs).[8]

  • X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides definitive proof of the relative and absolute stereochemistry.

III. Experimental Protocols & Visualizations

Protocol: Diastereoselective Reduction of N-Boc-2-aminocyclobutanone

This protocol provides a general procedure for the diastereoselective reduction of an N-protected 2-aminocyclobutanone to the corresponding cis-2-aminocyclobutanol.

Materials:

  • N-Boc-2-aminocyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-2-aminocyclobutanone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of Lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) dropwise to the cooled solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.[1]

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the aqueous layer and extract it three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cis-N-Boc-2-aminocyclobutanol.

Visualization of Troubleshooting Logic

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (Poor cis:trans Ratio) cause1 Sub-optimal Reducing Agent start->cause1 cause2 Unfavorable Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Protecting Group Interference start->cause4 sol1 Use Bulky Hydride (e.g., L-Selectride®) cause1->sol1 sol2 Lower Temperature (e.g., -78 °C) cause2->sol2 sol3 Use Less Polar Solvent (e.g., THF) cause3->sol3 sol4 Modify Protecting Group (e.g., use bulky Boc) cause4->sol4 outcome Improved cis-Selectivity sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting logic for low diastereoselectivity.

IV. References

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Adams, R. W., et al. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • Manchester NMR Methodology Group. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Chen, J., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(21), 7436-7442. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 2‐Amino‐cyclobutanones | Request PDF. Retrieved from [Link]

  • PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • Molecules. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • PubMed. (1998). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • ResearchGate. (2026). Scaling up microbial drug production: strategies to overcome key challenges. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Alberja, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(19), 11079-11124.

  • PubChem. (n.d.). 2-Aminocyclobutan-1-ol. Retrieved from [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Laboratory-scale synthesis and scale-up challenges | Request PDF. Retrieved from [Link]

  • Loyola eCommons. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Retrieved from [Link]

  • MDPI. (2021). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • PubMed. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]

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Technical Support Center: Crystallization of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Hydrochloride Salt Crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of amine hydrochloride salts. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My amine hydrochloride salt is not crystallizing and remains an oil or a glass. What should I do?

A1: Oiling out or forming a glass are common issues, often stemming from high supersaturation, the presence of impurities, or residual solvent/water.

The formation of a non-crystalline phase occurs when the rate of nucleation is either too slow or the conditions favor an amorphous state. Here is a systematic approach to induce crystallization:

Root Cause Analysis & Corrective Actions:

  • Purity Issues: Impurities can significantly inhibit crystal lattice formation. Even small amounts of contaminants can disrupt the ordering process required for crystallization.

    • Troubleshooting Protocol:

      • Re-purification: If you suspect impurities, consider re-purifying the amine free base before salt formation. Techniques like column chromatography or distillation can be effective.

      • Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can remove them. Be aware that charcoal can also adsorb your product, so use it judiciously.[1]

      • Analytical Confirmation: Utilize techniques like HPLC or GC-MS to assess the purity of your starting material and the resulting salt.[2]

  • Residual Water/Solvent: Water can be particularly problematic, as many amine hydrochlorides are hygroscopic.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Using HCl gas or a solution of HCl in a dry organic solvent (e.g., dioxane, diethyl ether) is preferable to aqueous HCl.[3]

      • Azeotropic Distillation: If aqueous HCl must be used, consider dissolving the amine in a solvent like toluene and performing an azeotropic distillation with a Dean-Stark trap to remove water before proceeding with crystallization.[4]

      • Solvent Stripping: Repeatedly dissolving the oil/glass in a suitable solvent (like DCM or toluene) and removing it under vacuum (rotary evaporation) can help remove residual water or other volatile impurities.[4]

  • Solvent System Optimization: The choice of solvent is critical. The ideal solvent should dissolve the amine hydrochloride salt at elevated temperatures but have low solubility at cooler temperatures.

    • Troubleshooting Protocol:

      • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Common choices include ethanol/ether, isopropanol (IPA)/isopropyl ether (IPE), or acetone.[4]

      • Anti-Solvent Addition: A powerful technique is to dissolve the salt in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Then, allow the solution to cool slowly.

Q2: My crystallization happens too quickly, resulting in a fine powder or poor-quality crystals. How can I slow it down?

A2: Rapid crystallization, or "crashing out," is typically caused by an excessively high level of supersaturation. [5] This leads to rapid nucleation dominating over crystal growth, resulting in small, often impure crystals.

Controlling Supersaturation:

Supersaturation is the primary driving force for crystallization.[5][6] Controlling it is key to obtaining large, high-quality crystals.

  • Slower Cooling: Avoid crash-cooling your solution in an ice bath. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Insulating the flask can further slow the cooling rate.[1]

  • Increase Solvent Volume: Add a small amount of additional hot solvent to slightly decrease the supersaturation level. This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal growth.[1]

  • Seeding: Introduce a small seed crystal of the desired product into the slightly supersaturated solution. This provides a template for growth and can help control the final crystal form.[7]

Workflow for Optimizing Crystal Growth Rate:

Caption: Workflow for slowing down rapid crystallization.

Q3: I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common with amine hydrochloride salts. [7][8] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point.

Identifying and Controlling Polymorphism:

  • Solvent Influence: The polarity of the solvent system can influence which polymorphic form crystallizes.[7] Experimenting with both protic and aprotic solvents is a key strategy in polymorphic screening.

  • Temperature Control: The temperature at which crystallization occurs can also dictate the resulting form.

  • Seeding: Seeding with a crystal of the desired polymorph is a robust method to ensure the formation of that specific form.[9]

Analytical Techniques for Polymorph Characterization:

TechniqueInformation ProvidedReference
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern.[10][11]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points and phase transitions, which differ between polymorphs.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Can distinguish between polymorphs based on differences in vibrational modes in the crystal lattice.[2][11][12]
Single-Crystal X-Ray Diffraction Provides the definitive atomic-level structure of a specific crystal form.[13][14]

Logical Flow for Polymorph Investigation:

Caption: Systematic approach to polymorph screening and control.

Experimental Protocols

Protocol 1: General Procedure for Amine Hydrochloride Salt Crystallization

This protocol provides a general starting point for the crystallization of an amine hydrochloride salt using an anti-solvent method.

Materials:

  • Amine free base

  • Anhydrous solvent in which the salt is soluble (e.g., Isopropanol, Ethanol, Methanol)

  • Anhydrous anti-solvent in which the salt is insoluble (e.g., Diethyl ether, Hexanes, Ethyl Acetate)

  • Solution of HCl in a compatible organic solvent (e.g., 2M HCl in Diethyl Ether) or concentrated aqueous HCl. Anhydrous methods are preferred.[3]

Procedure:

  • Dissolve the amine free base in a minimum amount of the chosen soluble solvent.

  • Slowly add the HCl solution dropwise with stirring. Monitor the pH to ensure complete salt formation (typically slightly acidic).

  • If using aqueous HCl, consider methods to remove water as described in Q1.[4]

  • Warm the solution gently to ensure the formed salt is fully dissolved.

  • Slowly add the anti-solvent dropwise until the solution becomes slightly turbid.

  • If turbidity persists upon warming, you have added enough anti-solvent. If it clears, add a few more drops.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, the flask can be moved to a refrigerator to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Forming oxalte salts of amines. (2009). Sciencemadness.org. [Link]

  • Amine acid salt compounds and process for the production thereof. (n.d.).
  • Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]

  • Effect of Supersaturation on the Particle Size of Ammonium Sulfate in Semibatch Evaporative Crystallization. (2017). ResearchGate. [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.).
  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. (n.d.).
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). [Link]

  • Crystallization. (n.d.). Wikipedia. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2005). Journal of the American Chemical Society. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Ways of crashing out amines. (2018). Reddit. [Link]

  • Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. (n.d.). ResearchGate. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). ePrints Soton. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). Enlighten Theses. [Link]

  • The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. (n.d.). ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. [Link]

  • A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger. (n.d.). E3S Web of Conferences. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH. [Link]

  • [Identification Methods for Pseudo-crystalline Polymorphs of Thiamine Chloride Hydrochloride, Which Transform Easily Depending on the Handling Environment]. (2022). PubMed. [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

  • Crystal Structure of Benzydamine Hydrochloride Salt. (n.d.). ResearchGate. [Link]

  • 2,5-DMPEA: hcl formation and preservation. (2006). Sciencemadness Discussion Board. [Link]

  • Characterization Techniques for Chemical and Structural Analyses. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-2-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing the common pitfall of epimerization. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your final product.

Introduction

The stereoselective synthesis of cis-2-aminocyclobutanol and its derivatives is a critical process in the development of novel therapeutics. The precise spatial arrangement of the amino and hydroxyl groups on the cyclobutane ring is often paramount to the molecule's biological activity. However, maintaining the desired cis configuration can be challenging due to the potential for epimerization—the inversion of a stereocenter—to the more thermodynamically stable trans isomer. This guide provides a comprehensive resource to understand, troubleshoot, and ultimately prevent this unwanted side reaction.

Troubleshooting Guide: Preventing and Identifying Epimerization

This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: My final product is a mixture of cis and trans isomers. What are the likely causes and how can I improve the cis-selectivity?

Answer:

The presence of the undesired trans isomer is a clear indication that epimerization has occurred at some stage of your synthesis. Several factors can contribute to this, primarily related to the reaction conditions and the stability of key intermediates.

Potential Causes and Solutions:

  • Harsh Reaction Conditions:

    • Cause: Elevated temperatures, strongly acidic or basic conditions can provide the thermodynamic driving force for the conversion of the kinetically favored cis isomer to the more stable trans isomer.

    • Solution:

      • Temperature Control: Maintain low reaction temperatures, especially during steps involving the formation or modification of the stereocenters. For instance, in reduction steps of a cyclobutanone precursor, temperatures as low as -78 °C are often employed to enhance diastereoselectivity.[1]

      • pH Management: Carefully control the pH throughout the synthesis and work-up procedures. Avoid prolonged exposure to strong acids or bases. If a basic or acidic step is necessary, consider using milder reagents or minimizing the reaction time.

  • Inappropriate Choice of Reagents:

    • Cause: The choice of reagents, particularly in reduction or nucleophilic addition steps, can significantly influence the stereochemical outcome.

    • Solution:

      • Stereoselective Reagents: Employ sterically demanding reducing agents for the reduction of a 2-aminocyclobutanone precursor. Reagents like L-Selectride® or other bulky hydride sources tend to approach the carbonyl group from the less hindered face, favoring the formation of the cis-alcohol.[1]

      • Protecting Groups: The nature of the protecting group on the amine can influence the stereochemical outcome by exerting steric or electronic effects.

  • Equilibration During Purification:

    • Cause: Epimerization can also occur during purification, especially if the conditions are not carefully controlled. For example, chromatography on silica gel, which is slightly acidic, can sometimes induce epimerization.

    • Solution:

      • Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine to neutralize acidic sites.

      • Alternative Purification Methods: Explore other purification techniques such as crystallization, which can be highly effective for separating diastereomers.[2][3] The solubility differences between the cis and trans dihydrochloride salts can be exploited for selective crystallization.[2]

Question 2: How can I reliably detect and quantify the level of epimerization in my sample?

Answer:

Accurate detection and quantification of the cis and trans isomers are crucial for process optimization and quality control. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is a powerful tool for distinguishing between cis and trans isomers. The coupling constants (J values) between the protons on the cyclobutane ring are typically different for the two isomers due to their distinct dihedral angles. Careful analysis of the multiplicity and coupling constants of the relevant protons can allow for quantification of the diastereomeric ratio.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

    • Chromatographic methods are excellent for separating and quantifying diastereomers.[3]

    • GC: Derivatization of the amino and hydroxyl groups may be necessary to improve volatility and peak shape.

    • HPLC: Chiral stationary phases can be used to separate enantiomers, while standard reverse-phase or normal-phase columns are often sufficient for separating diastereomers.

  • Mass Spectrometry (MS):

    • While MS alone cannot distinguish between stereoisomers, tandem MS (MS/MS) techniques, often coupled with liquid chromatography (LC-MS/MS), can sometimes provide structural information to differentiate between isomers based on their fragmentation patterns.[4][5]

Question 3: What is the underlying mechanism of epimerization in the context of 2-aminocyclobutanol synthesis?

Answer:

Epimerization in this system typically proceeds through the formation of a planar, achiral intermediate or a rapidly equilibrating chiral intermediate. The most common mechanisms involve:

  • Enolate/Enol Formation: If a ketone precursor is used, abstraction of the α-proton by a base can lead to the formation of a planar enolate. Subsequent protonation can occur from either face, leading to a mixture of diastereomers.

  • Oxazolone Formation: In reactions involving N-protected amino acids, activation of the carboxylic acid can lead to the formation of an oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization or epimerization.[6][7] While not directly a 2-aminocyclobutanol, this mechanism is a well-known cause of epimerization in related amino acid chemistry.

  • Ring Opening/Closing: In some cases, epimerization can occur through a ring-opening and closing mechanism, particularly under harsh conditions.

Understanding these mechanisms is key to designing reaction conditions that minimize the formation of these intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the protecting group on the amine in preventing epimerization?

A1: The protecting group on the nitrogen atom plays a crucial role in preventing epimerization through several mechanisms:[8][9][10]

  • Steric Hindrance: A bulky protecting group can sterically hinder the approach of a base to the α-proton, thereby slowing down the rate of enolization and subsequent epimerization.[10]

  • Electronic Effects: The electronic nature of the protecting group can influence the acidity of the α-proton. Electron-withdrawing groups can increase the acidity, potentially making the compound more susceptible to epimerization under basic conditions.

  • Preventing Side Reactions: Protecting groups prevent the amine from participating in unwanted side reactions that could lead to epimerization or decomposition.[8] Common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are often used.[11]

Q2: Are there specific synthetic routes that are inherently more selective for the cis isomer?

A2: Yes, certain synthetic strategies are known to favor the formation of the cis isomer. For instance, the reduction of a 2-aminocyclobutanone precursor often shows a preference for the formation of the cis-alcohol.[1][12] This is due to the directing effect of the amino group (or the protected amino group), which can chelate to the metal hydride reagent and deliver the hydride from the same face, or due to steric hindrance, forcing the hydride to attack from the less hindered face.[1] Photochemical [2+2] cycloaddition reactions can also be highly stereoselective, often yielding the cis isomer as the major product.[13][14]

Q3: Can I convert the unwanted trans isomer back to the desired cis isomer?

A3: In some cases, it is possible to epimerize the trans isomer to the cis isomer, although this is often challenging and may not be high-yielding. One potential strategy is a Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol stereocenter.[15] This would involve protecting the amine, performing the Mitsunobu reaction on the hydroxyl group, and then deprotecting both functionalities. However, the feasibility of this approach would need to be evaluated on a case-by-case basis. A more common industrial practice is to separate the isomers and potentially recycle the undesired isomer back into an earlier synthetic step where equilibration is possible.

Q4: What are the best practices for storing this compound to prevent long-term epimerization?

A4: To minimize the risk of epimerization during storage, it is recommended to store the compound as a stable crystalline solid, preferably the hydrochloride salt, in a cool, dry, and dark place. Avoid storing it in solution for extended periods, especially in protic solvents or at non-neutral pH, as this could facilitate equilibration to the more stable trans isomer over time.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions to Maximize cis-Selectivity
Reaction StepReagent/ConditionRationaleExpected Outcome
Reduction of 2-(N-Boc-amino)cyclobutanone L-Selectride®, THF, -78 °CSterically hindered hydride attacks from the less hindered face, opposite to the bulky Boc group. Low temperature enhances kinetic control.High diastereoselectivity for cis-2-(N-Boc-amino)cyclobutanol.
Deprotection of N-Boc group 4M HCl in Dioxane or Ethyl AcetateMild acidic conditions that effectively remove the Boc group with minimal risk of epimerization.Clean conversion to this compound.
Purification Recrystallization from Ethanol/WaterExploits solubility differences between cis and trans isomers for efficient separation.High purity this compound.
Recommended Protocol for the Synthesis of cis-2-(N-Boc-amino)cyclobutanol

This protocol focuses on the stereoselective reduction of the ketone precursor, a critical step for establishing the cis stereochemistry.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-(N-Boc-amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 eq) to the cooled solution of the ketone over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (pre-treated with triethylamine) to yield the pure cis-2-(N-Boc-amino)cyclobutanol.

Visualizing the Epimerization Challenge

Diagram 1: The Epimerization Pathway

Epimerization_Pathway cis cis-2-Aminocyclobutanol (Kinetic Product) transition_state Transition State (e.g., Enolate) cis->transition_state Epimerization Conditions (Heat, Acid, Base) trans trans-2-Aminocyclobutanol (Thermodynamic Product) transition_state->trans

Caption: The pathway from the desired cis-isomer to the undesired trans-isomer.

Diagram 2: Workflow for Troubleshooting Isomer Contamination

Troubleshooting_Workflow start Mixture of cis/trans Isomers Detected check_conditions Review Reaction Conditions (Temp, pH, Reagents) start->check_conditions optimize_reduction Optimize Stereoselective Step (e.g., Reduction) check_conditions->optimize_reduction purification Refine Purification Method (Crystallization, Chromatography) optimize_reduction->purification analyze Analyze Purity (NMR, HPLC, GC) purification->analyze analyze->check_conditions Impurity Remains success Pure cis-Isomer Obtained analyze->success Purity Meets Specs

Caption: A systematic approach to resolving isomeric contamination issues.

References

  • Vertex AI Search. (2019, November 19). Amino Acid-Protecting Groups.
  • PubMed. (n.d.). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • PMC - NIH. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • BenchChem. (n.d.). preventing epimerization during Zelkovamycin analogue synthesis.
  • ResearchGate. (n.d.). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids.
  • ResearchGate. (2025, August 6). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • PMC - NIH. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). CN114315609A - Process for preparing cis-2-aminocyclohexanol.
  • WMU's ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol.
  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • YouTube. (2025, January 31). What Is Epimerization In Organic Chemistry?
  • PubMed. (2014, October 7). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS.
  • Unknown Source. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
  • PubMed. (1999, March). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.
  • BenchChem. (n.d.). Technical Support Center: Purification of Cis and Trans Isomers.
  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis.
  • PMC - PubMed Central. (n.d.). Epimerisation in Peptide Synthesis.
  • ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • PMC - PubMed Central. (n.d.). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.

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Analytical challenges in characterizing cis-2-Aminocyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the analytical complexities of cis-2-Aminocyclobutanol hydrochloride, presented by the Global Technical Support Center.

Introduction: Understanding the Molecule, Understanding the Challenge

This compound is a substituted cyclobutane building block gaining interest in medicinal chemistry. Its unique strained-ring structure, combined with the juxtaposition of amine and alcohol functional groups in a specific cis orientation, presents a distinct set of analytical hurdles. For researchers in drug discovery and development, robust analytical characterization is not merely a procedural step but the foundation of reliable and reproducible science.

This guide is structured to function as a dedicated technical support resource. We move from high-level Frequently Asked Questions (FAQs) to deep, technique-specific troubleshooting, providing not just protocols but the underlying chemical logic. Our goal is to empower you, the scientist, to anticipate, diagnose, and solve the analytical challenges inherent to this molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of this compound.

Q1: What are the primary analytical challenges associated with this compound?

A1: The core challenges stem from a combination of its structural features:

  • High Polarity & Lack of a UV Chromophore: The primary amine and alcohol groups make the molecule highly polar and water-soluble. It lacks any significant UV-absorbing parts, rendering standard HPLC-UV analysis ineffective for purity determination without derivatization.

  • Stereoisomeric Complexity: The molecule exists as a racemate of cis enantiomers ((1R,2S) and (1S,2R)). Critically, these must be distinguished from the corresponding trans diastereomers ((1R,2R) and (1S,2S)), which may be present as process-related impurities.

  • Chromatographic Difficulties: The basic primary amine is prone to strong, undesirable interactions with silica-based HPLC columns, often leading to poor peak shape (tailing).

  • Complex NMR Spectra: The conformationally constrained cyclobutane ring results in complex proton-proton coupling patterns that can be challenging to interpret without advanced 2D NMR techniques.[1][2]

Q2: How can I definitively confirm the chemical identity and the cis-stereochemistry?

A2: A multi-technique approach is essential for unambiguous identification.

  • NMR Spectroscopy: This is the most powerful tool for structure and stereochemistry confirmation.

    • ¹H and ¹³C NMR: Confirms the presence of the cyclobutane core and the correct number of protons and carbons.

    • 2D NMR (COSY, HSQC): Establishes connectivity, assigning which protons are attached to which carbons.

    • 2D NMR (NOESY/ROESY): This is the key experiment to confirm the cis-stereochemistry. A nuclear Overhauser effect (NOE) correlation between the protons on C1 (bearing the -OH group) and C2 (bearing the -NH₂) group indicates they are on the same face of the ring, confirming the cis relationship.

  • Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural clues.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (O-H, N-H, C-N, C-O stretches).

Q3: What are the most common impurities I should be looking for?

A3: Impurities can originate from the synthesis or degradation.

  • trans-2-Aminocyclobutanol hydrochloride: This is the most critical diastereomeric impurity. Its presence depends on the stereoselectivity of the synthetic route.

  • Starting Materials and Reagents: Depending on the synthesis, precursors like diethyl succinate[3] or cyclobutanone derivatives[4] and their transformation products could be present.

  • Residual Solvents: Standard GC-Headspace analysis is required to identify and quantify any solvents used in the final purification steps.

  • Degradation Products: Forced degradation studies (acid, base, oxidation, heat, light) are necessary to identify potential degradants.[5][6] The strained cyclobutane ring may be susceptible to ring-opening under harsh conditions.[7]

Q4: How do I separate the cis and trans isomers?

A4: As diastereomers, the cis and trans isomers have different physical properties and can be separated using standard (achiral) chromatography. Reversed-phase HPLC is the most common approach. Separation is achieved because the different spatial arrangements of the polar groups lead to different interactions with the stationary phase. Method development will be required to optimize resolution.

Q5: How can I separate the enantiomers of the cis isomer?

A5: Separating the (1R,2S) and (1S,2R) enantiomers requires a chiral environment. There are two primary HPLC-based strategies:

  • Direct Method (Chiral Stationary Phases - CSPs): Use an HPLC column where the stationary phase is itself chiral. Columns based on macrocyclic glycopeptides (like teicoplanin) or cyclodextrins are often effective for polar amino alcohols. This is the preferred method as it avoids sample manipulation.

  • Indirect Method (Chiral Derivatization): React the aminocyclobutanol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[8] This method is useful if a suitable chiral column is not available but adds complexity and potential for analytical error.

Part 2: Troubleshooting Guides by Analytical Technique

This section provides practical, cause-and-effect troubleshooting for specific experimental issues.

Workflow: Analytical Technique Selection

Before diving into experiments, it's crucial to select the right tool for the job. The following decision tree outlines a logical approach.

G start What is the Analytical Question? q_id Identity & Structure? start->q_id q_purity Purity & Impurities? start->q_purity q_iso Isomeric Purity? start->q_iso ans_id Primary: NMR (1H, 13C, NOESY) Secondary: HRMS, IR q_id->ans_id ans_purity Primary: HPLC-CAD/ELSD/MS Secondary: HPLC with Derivatization, qNMR q_purity->ans_purity ans_iso Diastereomers (cis/trans): RP-HPLC Enantiomers (R/S): Chiral HPLC q_iso->ans_iso

Sources

Technical Support Center: cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for cis-2-Aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

I. Executive Summary: Understanding the Stability Profile

This compound is a valuable building block in medicinal chemistry and drug discovery. However, its strained four-membered ring and vicinal amino alcohol functionality present unique stability considerations. This guide will walk you through the potential degradation pathways, recommended handling and storage conditions, and analytical methods to assess the purity and stability of this compound. Our goal is to empower you with the knowledge to anticipate and troubleshoot stability-related issues effectively.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

1. What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3][4] Several suppliers recommend storage at room temperature.[5][6] It is crucial to protect it from moisture and incompatible substances.[7]

2. Is this compound hygroscopic?

While not explicitly stated in all safety data sheets, the hydrochloride salt form of amines can be hygroscopic. Therefore, it is best practice to handle the compound in a low-humidity environment, such as a glove box or a desiccator, and to minimize its exposure to the atmosphere.[7]

3. What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] Contact with these substances can lead to vigorous reactions and degradation of the compound.

4. How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent.[8][9]

  • Acidic Conditions (pH < 7): The hydrochloride salt is generally stable in mildly acidic solutions. However, strongly acidic conditions could potentially catalyze ring-opening or other degradation pathways over time.

  • Neutral Conditions (pH ≈ 7): Stability is generally good at neutral pH.

  • Basic Conditions (pH > 7): In basic solutions, the free amine is generated, which can be more susceptible to oxidation and other degradation reactions.

5. What are the primary potential degradation pathways?

Based on the structure, the main potential degradation pathways include:

  • Oxidation: The amino and alcohol groups can be susceptible to oxidation, potentially leading to the formation of amino ketones, aldehydes, or carboxylic acids.

  • Ring Strain-Relief Reactions: The four-membered ring is strained and could undergo ring-opening under certain conditions, such as in the presence of strong acids, bases, or upon heating.

  • Thermal Decomposition: At elevated temperatures, the compound may decompose. The exact decomposition products are not well-documented but could involve fragmentation of the cyclobutane ring.

III. Troubleshooting Guide: Addressing Experimental Challenges

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Possible Cause: Degradation of this compound in the experimental solvent or under reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Guidance:

  • Verify Compound Purity: Before troubleshooting your experiment, confirm the purity of your starting material. Impurities can interfere with your reaction or give misleading results.

    • Recommended Action: Analyze your stock of this compound using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Evaluate Experimental Conditions:

    • pH: If your reaction is in an aqueous or protic solvent, measure the pH. If it is basic, consider buffering the solution to a neutral or slightly acidic pH to improve stability.[8][9]

    • Temperature: High temperatures can promote degradation.[1][10] If your protocol allows, try running the reaction at a lower temperature.

    • Incompatible Reagents: Review all reagents in your reaction mixture. Are there any strong oxidizing agents or other incompatible chemicals present?[7] If so, explore alternative reagents.

  • Conduct a Forced Degradation Study: If the issue persists, a forced degradation study can help identify the specific conditions under which your compound is degrading.[3][4][11] This involves subjecting the compound to various stress conditions:

    • Acidic and Basic Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and monitor for degradation over time by HPLC.[4]

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) and analyze the sample at different time points.

    • Thermal Degradation: Heat the solid compound or a solution of it and monitor for the appearance of degradation products.[1]

    • Photostability: Expose a solution of the compound to UV and visible light to assess for photodegradation.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Possible Cause: Formation of degradation products or isomers.

Analytical Approach to Identification:

Table 1: Analytical Techniques for Impurity Identification

Analytical TechniqueInformation ProvidedApplication to this compound
HPLC-UV Separation and quantification of the parent compound and impurities.Develop a stability-indicating method to separate the cis-isomer from potential trans-isomer and degradation products.[6][12][13]
LC-MS Molecular weight of impurities, providing clues to their structure.Identify the mass of unknown peaks to hypothesize potential degradation products (e.g., oxidation products, ring-opened species).[14][15]
NMR Spectroscopy Detailed structural information about the parent compound and impurities.1H and 13C NMR can confirm the structure of the starting material and help elucidate the structure of isolated impurities.[16][17][18]
GC-MS Separation and identification of volatile impurities or derivatized compounds.Can be used to determine the cis/trans isomer ratio, often after derivatization.[12]

Potential Degradation Pathways and Products:

DegradationPathways cluster_oxidation Oxidation cluster_ring_opening Ring Opening cluster_isomerization Isomerization Compound cis-2-Aminocyclobutanol Oxidized_Amino Amino Ketone Compound->Oxidized_Amino [O] Oxidized_Alcohol Amino Aldehyde/Carboxylic Acid Compound->Oxidized_Alcohol [O] Ring_Opened Linear Amino Ketone/Aldehyde Compound->Ring_Opened Acid/Base or Heat Trans_Isomer trans-2-Aminocyclobutanol Compound->Trans_Isomer Harsh Conditions

Sources

Technical Support Center: Improving Diastereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for cyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing challenges in controlling the stereochemical outcome of their reactions. Cyclobutane rings are critical structural motifs in numerous natural products and pharmaceutical agents, where precise control of stereochemistry is paramount for biological activity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues related to poor diastereomeric ratios in your cyclobutane synthesis protocols.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during cyclobutane synthesis. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Problem 1: Poor Diastereomeric Ratio (d.r. ≈ 1:1) in a Thermal [2+2] Cycloaddition

You are performing a thermal cycloaddition (e.g., using a ketene or a Lewis acid-activated alkene) and obtaining a nearly equal mixture of diastereomers, indicating a loss of stereochemical control.

Possible Cause A: Stepwise, Non-Concerted Reaction Mechanism

Scientific Rationale: Many thermal [2+2] cycloadditions do not proceed through a concerted, stereospecific pathway. Instead, they often involve a stepwise mechanism with a zwitterionic or diradical intermediate.[3][4] If the lifetime of this intermediate is long enough, rotation around the newly formed single bond can occur before the second bond closes to form the ring. This rotation scrambles the stereochemical information of the starting materials, leading to a mixture of diastereomers.

Troubleshooting Steps:

  • Analyze Solvent Polarity: The lifetime of a charged, zwitterionic intermediate is highly dependent on the polarity of the solvent.[3]

    • Action: Systematically decrease the polarity of the reaction solvent. A less polar environment can destabilize the charge-separated intermediate, promoting a more concerted-like transition state or accelerating the rate of ring closure relative to bond rotation.[3]

    • Example: If you are using acetonitrile (polar aprotic), consider screening solvents like dichloromethane (DCM), toluene, or even hexanes.

  • Introduce a Lewis Acid Catalyst: A Lewis acid can coordinate to one of the reactants (e.g., an α,β-unsaturated carbonyl), lowering its LUMO energy and enforcing a more rigid, organized transition state.[3] This pre-organization can significantly favor one diastereomeric pathway over the other.

    • Action: Screen a panel of Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄, Sc(OTf)₃). Optimize the stoichiometry and reaction temperature for the chosen catalyst.

Possible Cause B: Insufficient Steric or Electronic Bias

Scientific Rationale: Diastereoselectivity arises from energetic differences between the transition states leading to the different diastereomers. If the substituents on your reactants are not sufficiently different in size (steric hindrance) or electronic character, these energy differences may be too small to provide meaningful selectivity.

Troubleshooting Steps:

  • Modify Substrate Sterics: The steric bulk of substituents on the reactants can dictate the facial selectivity of their approach.[3][5]

    • Action: If synthetically feasible, increase the steric bulk of a key substituent on one of the reactants. This will amplify the steric repulsion in the more crowded transition state, favoring the formation of the less hindered diastereomer.[3]

  • Enhance Electronic Disparity: For reactions involving electron-rich and electron-poor alkenes, maximizing this electronic difference can promote a more ordered, selective cycloaddition.

    • Action: Modify one alkene with a stronger electron-donating group (EDG) and the other with a stronger electron-withdrawing group (EWG). This enhances the favorable HOMO-LUMO interaction that governs the reaction.[3]

Problem 2: Low Diastereoselectivity in a Photochemical [2+2] Cycloaddition

You are using a photochemical [2+2] reaction but are observing poor diastereoselectivity, often accompanied by side products.

Possible Cause A: Competing Non-Selective Pathways

Scientific Rationale: Photochemical [2+2] cycloadditions proceed via an excited state, typically a triplet diradical intermediate.[5] While this allows for a suprafacial reaction pathway that is thermally forbidden, the diradical intermediate can still undergo bond rotation, compromising stereoselectivity.[6][7][8] Furthermore, side reactions like cis-trans isomerization of the starting alkene can occur, which also erodes the diastereomeric ratio of the product.[5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can limit the conformational flexibility of the diradical intermediate, decreasing the rate of bond rotation relative to ring closure.[3]

    • Action: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Cryogenic conditions (e.g., -78 °C) are often beneficial.

  • Utilize a Triplet Sensitizer: Direct irradiation can sometimes lead to multiple excited states or undesired side reactions. A triplet sensitizer allows the reaction to be carried out using longer, less energetic wavelengths of light and ensures the efficient population of the desired triplet state.

    • Action: Add a sensitizer (e.g., benzophenone, thioxanthone) whose triplet energy is higher than that of the reactant alkene. This facilitates efficient energy transfer to generate the reactive triplet state.[9] Quantum dots have also emerged as highly tunable photocatalysts that can control triplet energy levels precisely.[10][11][12]

Possible Cause B: Ineffective Supramolecular Control

Scientific Rationale: Without a guiding influence, the two alkene partners may approach each other with little facial preference. High diastereoselectivity in photocycloadditions is often achieved by pre-organizing the reactants.

Troubleshooting Steps:

  • Employ a Covalent Tether (Intramolecular Reaction): The most effective way to control both regio- and diastereoselectivity is often to link the two reacting alkenes with a covalent tether.[13] The conformational constraints imposed by the tether can force the reactants into a single, highly ordered transition state.

    • Action: Redesign the synthesis to utilize an intramolecular [2+2] photocycloaddition. The length and nature of the tether are critical for achieving the desired stereochemical outcome.[13]

  • Use a Chiral Template or Host Molecule: Supramolecular chemistry offers a powerful alternative. A chiral template or a crystalline host can bind the reactants in a specific orientation within a confined space, shielding one face of the alkene and directing the cycloaddition.[3][14]

    • Action: Explore the use of chiral hydrogen-bonding templates or perform the reaction in a crystalline solid state, potentially within a host-guest complex, to enforce a specific geometry.[14]

Diagnostic Workflow for Poor Diastereoselectivity

Here is a logical workflow to guide your troubleshooting process.

G start Poor Diastereomeric Ratio Observed reaction_type Identify Reaction Type start->reaction_type thermal Thermal [2+2] reaction_type->thermal Thermal photo Photochemical [2+2] reaction_type->photo Photochemical cause_thermal Likely Cause: Stepwise Mechanism / Low Steric Bias thermal->cause_thermal cause_photo Likely Cause: Bond Rotation / Side Reactions photo->cause_photo solution_thermal1 Decrease Solvent Polarity cause_thermal->solution_thermal1 solution_thermal2 Add Lewis Acid Catalyst cause_thermal->solution_thermal2 solution_thermal3 Increase Substrate Steric Bulk cause_thermal->solution_thermal3 solution_photo1 Lower Reaction Temperature cause_photo->solution_photo1 solution_photo2 Use Triplet Sensitizer cause_photo->solution_photo2 solution_photo3 Switch to Intramolecular Reaction cause_photo->solution_photo3

Caption: Troubleshooting workflow for poor diastereoselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions regarding stereochemistry?

A: The difference lies in orbital symmetry rules. A thermal [2+2] cycloaddition between two ground-state alkenes would require an antarafacial geometry (one component reacts on its top face while the other reacts on its bottom face), which is geometrically strained and thus rarely observed in a concerted fashion.[6][7] In contrast, a photochemical [2+2] cycloaddition involves exciting one alkene to its first excited state. This changes the symmetry of its highest occupied molecular orbital (HOMO), allowing the reaction to proceed through a favorable suprafacial geometry (both components react on the same face).[6][7] This is why many [2+2] cycloadditions are performed under photochemical conditions.[8]

Q2: How do catalysts, such as those based on Rhodium(III), improve diastereoselectivity?

A: Transition metal catalysts, like certain Rh(III) complexes, can enable novel reaction pathways that are highly organized and stereocontrolled.[1][15][16] Instead of a direct cycloaddition, the mechanism might involve steps like C-H activation or C-C bond cleavage, followed by coordination of the reactants to the metal center.[1][15] This coordination creates a rigid, well-defined steric and electronic environment around the reacting species. The catalyst essentially acts as a template, forcing the substrates to approach each other in a specific orientation, which leads to the preferential formation of one diastereomer. The choice of ligands on the metal and the solvent can be critical in fine-tuning this selectivity.[1][16]

Q3: What specific role does solvent polarity play in controlling the diastereomeric ratio?

A: Solvent polarity is most critical in reactions that proceed through charged or highly polar intermediates, such as the zwitterionic intermediates in some thermal [2+2] cycloadditions.[3]

  • Polar Solvents: Stabilize the charged intermediate, potentially increasing its lifetime. A longer lifetime allows for more time for bond rotation to occur before ring closure, which randomizes stereochemistry and leads to a lower diastereomeric ratio.

  • Non-polar Solvents: Destabilize the charged intermediate. This can have two positive effects: it may favor a more concerted, less stepwise pathway, or it may accelerate the rate of ring closure so that it becomes much faster than bond rotation. Both effects help preserve the stereochemistry of the starting materials, resulting in a higher d.r.[3]

Q4: How do steric effects of the substituents influence the final diastereomeric outcome?

A: Steric effects are one of the most powerful tools for controlling diastereoselectivity. The outcome is determined by the relative energies of the different transition states leading to the possible diastereomers. A transition state where large, bulky substituents are forced into close proximity will be higher in energy due to steric repulsion (van der Waals strain). The reaction will preferentially proceed through the lower-energy transition state where these bulky groups are positioned far from each other.[5] By strategically placing large groups on the reactants, you can create a strong energetic preference for one reaction pathway, thereby favoring the formation of a single diastereomer.[3][5]

Mechanistic Pathways: Concerted vs. Stepwise

The stereochemical outcome of a cycloaddition is intimately linked to its mechanism. Understanding this difference is key to troubleshooting.

G cluster_0 Concerted (Stereospecific) Pathway cluster_1 Stepwise (Non-Stereospecific) Pathway A0 Reactants B0 Single Transition State (Geometry Locked) A0->B0 C0 Single Diastereomer B0->C0 A1 Reactants B1 Intermediate (e.g., Zwitterion) A1->B1 C1 Bond Rotation B1->C1 Equilibration D1 Diastereomer 1 C1->D1 Ring Closure E1 Diastereomer 2 C1->E1 Ring Closure

Caption: Concerted vs. Stepwise cycloaddition mechanisms.

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for Screening Solvents to Optimize Diastereoselectivity

This protocol is intended for a reaction known to proceed via a polar intermediate where diastereoselectivity is poor.

  • Setup: In parallel, prepare a series of oven-dried reaction vials equipped with stir bars under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: Prepare a stock solution of the limiting reactant and any catalysts in a volatile, non-coordinating solvent (e.g., DCM).

  • Solvent Addition: To each vial, add the desired reaction solvent to be screened. Include a range of polarities (e.g., Vial 1: Hexane; Vial 2: Toluene; Vial 3: DCM; Vial 4: Acetonitrile). Ensure the final concentration of reactants will be identical in all vials.

  • Reaction Initiation: Add the second reactant to each vial, followed by the stock solution of the limiting reactant/catalyst.

  • Execution: Stir all reactions at the same constant temperature. Monitor the progress of each reaction by TLC or LC-MS, taking aliquots at regular time intervals.

  • Analysis: Once the reactions are complete, quench appropriately. Carefully remove a sample from each vial for analysis. Determine the diastereomeric ratio for each solvent using ¹H NMR spectroscopy (by integrating characteristic, well-resolved peaks) or chiral HPLC.

  • Data Summary: Compile the results in a table to identify the optimal solvent.

SolventPolarity IndexDiastereomeric Ratio (d.r.)
Hexanes0.115 : 1
Toluene2.410 : 1
Dichloromethane3.14 : 1
Acetonitrile5.81.5 : 1
Note: Data are illustrative.

References

  • 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Kim, T., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes - PubMed. [Link]

  • 30.6: Stereochemistry of Cycloadditions - Chemistry LibreTexts. [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC - NIH. [Link]

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PubMed Central. [Link]

  • Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction - MDPI. [Link]

  • Comparison between thermal and photochemical conditions for the [2 + 2... - ResearchGate. [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC - NIH. [Link]

  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes - Organic Chemistry Portal. [Link]

  • Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells - NIH. [Link]

  • Regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalysed by quantum dots | Request PDF - ResearchGate. [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - ChemRxiv. [Link]

  • Photochemical (2+2) Cycloaddition Reaction - AK Lectures. [Link]

  • Enone–alkene cycloadditions - Wikipedia. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Publications. [Link]

  • Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives by a [3 + 2] Cyclization Reaction of α,β-Disubstituted (Alkenyl)(methoxy)carbene Complexes with Methyl Ketone Lithium Enolates | Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. [Link]

  • Flexible route to enantiomerically enriched cyclobutanes | Research - Chemistry World. [Link]

  • Origins of Selectivity for the [2+2] Cycloaddition of α,β-unsaturated Ketones within a Porous Self-assembled Organic Framework | Journal of the American Chemical Society. [Link].acs.org/doi/10.1021/ja047125m)

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Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Cis and Trans Aminocyclobutanol Isomers Using NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous determination of molecular stereochemistry is not merely an academic exercise; it is a cornerstone of ensuring a compound's safety, efficacy, and intellectual property defensibility. Aminocyclobutanol scaffolds are increasingly prevalent in medicinal chemistry, and the spatial orientation of the amino and hydroxyl groups—the distinction between cis and trans isomers—can profoundly alter biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this critical assignment.

This guide provides an in-depth, practical comparison of NMR methodologies for differentiating these diastereomers. We will move beyond a simple recitation of data to explain the causality behind the spectral differences, grounding our analysis in the fundamental principles of stereochemistry and spin physics.

The Stereochemical Foundation of Spectral Differences

The cyclobutane ring is not a flat square; it exists in a puckered conformation to relieve ring strain. This puckering places substituents into pseudo-axial and pseudo-equatorial positions. The relative orientation of the amino and hydroxyl groups in cis and trans isomers creates distinct magnetic environments for the ring's protons and carbons, which is the origin of their unique NMR fingerprints.

  • Cis Isomers: The substituents are on the same face of the ring (e.g., one pseudo-axial, one pseudo-equatorial, or both in similar orientations depending on the substitution pattern).

  • Trans Isomers: The substituents are on opposite faces of the ring (e.g., pseudo-di-equatorial or pseudo-di-axial).[1]

These fixed spatial relationships are the key to their differentiation via three primary NMR parameters: chemical shifts (δ), scalar coupling constants (J), and the Nuclear Overhauser Effect (NOE).

Part 1: 1D NMR Analysis - The First Line of Inquiry

One-dimensional ¹H and ¹³C NMR spectra are the workhorses of structural elucidation and often provide the most direct evidence for stereochemical assignment in small molecules.

¹H NMR: Chemical Shifts and Coupling Constants

The proton NMR spectrum is exquisitely sensitive to the stereochemical environment. Key differences arise in both the resonance frequency (chemical shift) and the signal splitting (J-coupling).

Chemical Shift (δ): Protons in different spatial orientations experience varied levels of magnetic shielding. In the cis isomer, the proximity of the two electronegative substituents (oxygen and nitrogen) on the same face of the ring can lead to a more pronounced deshielding effect on the intervening ring protons compared to the trans isomer. While chemical shifts are highly dependent on the solvent and specific substitution pattern, they provide the initial clues.[2]

J-Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH), the coupling between protons on adjacent carbons, is the most powerful parameter in 1D NMR for this task. It is dictated by the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation. For cyclobutane systems, the puckered ring geometry leads to characteristic coupling patterns:

  • Cis protons typically have a dihedral angle closer to 0°, resulting in a larger coupling constant.

  • Trans protons have a dihedral angle closer to 120°, resulting in a smaller coupling constant.[3]

This is a critical and sometimes counter-intuitive point of differentiation compared to alkene systems.[4][5]

Parametercis-Aminocyclobutanoltrans-AminocyclobutanolRationale
³JH-C-C-H (cis) Typically larger (e.g., 8-10 Hz)N/AThe dihedral angle between vicinal cis protons on the puckered ring is small.[3]
³JH-C-C-H (trans) N/ATypically smaller (e.g., 2-5 Hz)The dihedral angle between vicinal trans protons is larger, leading to weaker coupling.[3]
δ of CH-OH / CH-NH₂ Variable; can be deshieldedVariable; often less deshieldedDepends on the specific conformation and anisotropic effects of the substituents.[6]
¹³C NMR: A Complementary View

While ¹H NMR is often more diagnostic for stereochemistry via J-couplings, ¹³C NMR provides complementary data. The chemical shift of a carbon is influenced by steric compression, known as the γ-gauche effect. An axial substituent will shield the γ-carbon (the carbon three bonds away), causing it to resonate at a higher field (lower ppm value) compared to a molecule where the substituent is equatorial.[7] This can lead to subtle but reproducible differences in the ¹³C spectra of the cis and trans isomers.[8][9][10]

Parametercis-Aminocyclobutanoltrans-AminocyclobutanolRationale
δ of Ring Carbons Exhibits shifts influenced by the relative orientation of substituents.Exhibits a different set of shifts.The γ-gauche effect and other steric interactions alter the electronic environment of the carbons.[7]

Part 2: 2D NMR - Unambiguous Stereochemical Assignment

When 1D NMR data is ambiguous, or for absolute confirmation, 2D NMR techniques are indispensable. Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for determining relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOE is a through-space phenomenon that results from dipolar coupling between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected through bonds.[11][12] A cross-peak in a NOESY spectrum is definitive proof that two protons are near each other in space. This allows for direct mapping of the molecule's 3D structure.[13]

  • For a cis-1,3-aminocyclobutanol: A strong NOE cross-peak is expected between the two pseudo-axial protons on the carbons bearing the substituents (C1 and C3), as they are on the same face of the ring.

  • For a trans-1,3-aminocyclobutanol: No such NOE would be observed between these protons. Instead, NOEs would be seen between the pseudo-axial proton at C1 and the pseudo-axial protons at C2 and C4 on the same face.

cluster_cis cis-Isomer NOE cluster_trans trans-Isomer NOE H1a H1 (axial) H3a H3 (axial) H1a->H3a Strong NOE (diaxial, < 3 Å) H2a H2/4 (axial) H1a->H2a NOE H3a->H2a NOE H2e H2/4 (equatorial) H1a_t H1 (axial) H3e_t H3 (equatorial) H1a_t->H3e_t NO NOE H2e_t H2/4 (equatorial) H1a_t->H2e_t Weak NOE H2a_t H2/4 (axial) H1a_t->H2a_t Strong NOE (diaxial)

Caption: Key NOE correlations for cis- vs. trans-1,3-disubstituted cyclobutanes.

Part 3: Experimental Workflow and Protocols

Logical Workflow for Isomer Differentiation

Caption: Workflow for NMR-based differentiation of aminocyclobutanol isomers.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the aminocyclobutanol isomer.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Mild sonication may be required.

  • Causality: The choice of solvent is critical. Aprotic solvents like CDCl₃ or DMSO-d₆ prevent the exchange of labile -OH and -NH₂ protons, allowing for their observation and potential coupling.

2. 1D ¹H NMR Acquisition (e.g., on a 400 MHz spectrometer):

  • Experiment: Standard 1D proton (zg30 pulse program).

  • Spectral Width: ~16 ppm (centered around 6 ppm).

  • Acquisition Time (AQ): ~3 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

  • Number of Scans (NS): 8-16, adjust for concentration.

  • Causality: These parameters provide a balance between resolution and experiment time, ensuring accurate measurement of both chemical shifts and coupling constants.

3. 1D ¹³C{¹H} NMR Acquisition:

  • Experiment: Proton-decoupled carbon (zgpg30).

  • Spectral Width: ~240 ppm (centered around 100 ppm).

  • Acquisition Time (AQ): ~1 second.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.[8]

  • Causality: Broadband proton decoupling simplifies the spectrum to singlets for each unique carbon, making chemical shift analysis straightforward.

4. 2D NOESY Acquisition:

  • Experiment: Standard 2D NOESY with phase cycling (noesygpph).

  • Spectral Width: ~10-12 ppm in both dimensions (covering the proton region).

  • Mixing Time (d8): This is the most critical parameter. Start with a value of 500-800 ms for small molecules. This duration allows for the NOE to build up between spatially close protons.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Number of Scans (NS): 8-16 per increment.

  • Causality: The mixing time directly controls the transfer of magnetization via cross-relaxation. Too short, and cross-peaks will be weak; too long, and spin-diffusion can complicate interpretation.

Conclusion

The differentiation of cis and trans aminocyclobutanol isomers is a tractable but critical challenge that is definitively solved by NMR spectroscopy. While ¹H NMR chemical shifts and ¹³C NMR data provide initial evidence, the analysis of vicinal proton-proton coupling constants (³JHH) offers a more robust method for assignment from 1D spectra alone. For absolute, unambiguous confirmation, the 2D NOESY experiment is the ultimate arbiter, providing a direct map of through-space proximities that constitute a virtual 3D model of the molecule. By following a logical workflow and employing optimized acquisition protocols, researchers and drug development professionals can confidently assign the stereochemistry of these important scaffolds, ensuring the integrity of their scientific and developmental programs.

References

  • Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (2006). ScienceDirect. Available at: [Link]

  • Balaram, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (n.d.). Springer Protocols. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Available at: [Link]

  • Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols. Available at: [Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (2006). ScienceDirect. Available at: [Link]

  • Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry. Available at: [Link]

  • Naresh, K. S. (2022). Selective Homodecoupled 1D-¹H NMR Experiment for Unravelling Enantiomers. Analytical Chemistry. Available at: [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available at: [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

  • Reich, H. J. (n.d.). The Nuclear Overhauser Effect. University of Wisconsin. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). IIT Kanpur. Available at: [Link]

  • Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR?. YouTube. Available at: [Link]

  • Nuclear Overhauser Effect (NOE). (n.d.). University of California, San Diego. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Available at: [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 13 C and 1 H chemical shift assignments for major and minor isomers of.... (n.d.). ResearchGate. Available at: [Link]

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A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like cis-2-Aminocyclobutanol hydrochloride, a key building block in the synthesis of various pharmaceutical agents, the ability to accurately determine enantiomeric purity is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose. We will delve into the causality behind experimental choices, compare alternative analytical techniques, and provide supporting data to empower you in selecting and developing robust methods for your specific needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, detrimental.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration, mandate stringent control over the enantiomeric composition of chiral drugs.[2] This underscores the necessity for reliable and accurate analytical methods to determine enantiomeric excess (e.e.).

Direct vs. Indirect Chiral HPLC: A Strategic Overview

The enantioselective separation of this compound by HPLC can be approached through two primary strategies: direct and indirect methods.[3]

  • Direct Chiral Separation: This approach utilizes a Chiral Stationary Phase (CSP) that selectively interacts with each enantiomer, leading to different retention times and, consequently, separation. This method is often preferred for its streamlined workflow as it does not require sample derivatization.[3]

  • Indirect Chiral Separation: This technique involves the pre-column derivatization of the enantiomers with a Chiral Derivatizing Agent (CDA). This reaction forms diastereomers, which, unlike enantiomers, have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[3][4]

The choice between these two strategies depends on several factors, including the availability of a suitable CSP, the presence of a chromophore in the analyte for UV detection, and the desired sensitivity of the method.

Direct Enantioseparation: The Power of Chiral Stationary Phases

Direct chiral separation is a powerful technique that relies on the differential interaction of enantiomers with a chiral stationary phase.[5] For a polar, cyclic amino alcohol like cis-2-Aminocyclobutanol, several types of CSPs are particularly relevant.

Recommended Direct Chiral HPLC Method

A promising approach for the direct enantiomeric separation of this compound involves the use of a zwitterionic ion-exchange CSP , such as CHIRALPAK® ZWIX(+) . These phases are specifically designed for the separation of underivatized amino acids and other zwitterionic molecules.[5][6][7][8]

Rationale for Selection:

  • Zwitterionic Nature: this compound exists as a charged species in solution. The zwitterionic nature of the ZWIX(+) stationary phase, which contains both anion- and cation-exchange functional groups, allows for multiple interaction points (ionic, hydrogen bonding, steric) with the analyte, enhancing the potential for chiral recognition.[5][9]

  • Broad Applicability: Zwitterionic CSPs have demonstrated broad applicability for a wide range of amino acids and amino alcohols, including cyclic structures.[6][10]

  • MS-Compatibility: The mobile phases typically used with these columns are compatible with mass spectrometry (MS) detection, which can be advantageous for low-level impurity detection.[8]

Experimental Protocol: Direct Separation on CHIRALPAK® ZWIX(+)

ParameterCondition
Column CHIRALPAK® ZWIX(+) (or ZWIX(-)), 3 µm, 4.6 x 150 mm
Mobile Phase Methanol/Acetonitrile (50/50, v/v) with 25 mM Acetic Acid and 12.5 mM Ammonia
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (if sufficient response) or MS
Injection Volume 5 µL

Causality Behind Experimental Choices:

  • Mobile Phase: The combination of methanol and acetonitrile provides good solvating power for the polar analyte. The addition of acetic acid and ammonia creates a buffered system that controls the ionization state of both the analyte and the stationary phase, which is crucial for reproducible retention and selectivity in ion-exchange chromatography.[6]

  • Detection: Due to the lack of a strong chromophore in cis-2-Aminocyclobutanol, UV detection at low wavelengths (e.g., 210 nm) may be necessary. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is the preferred approach.

Indirect Enantioseparation: Leveraging Diastereomer Formation

Recommended Indirect Chiral HPLC Method

A well-established and reliable CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) .[11] The resulting diastereomers are highly chromophoric, allowing for sensitive UV detection.

Experimental Protocol: Indirect Separation via Derivatization with Marfey's Reagent

1. Derivatization Procedure:

  • Dissolve approximately 1 mg of this compound in 200 µL of 1 M sodium bicarbonate solution.

  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M HCl.

  • Dilute the sample with the mobile phase prior to injection.

2. HPLC Conditions:

ParameterCondition
Column Standard C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile and 50 mM triethylammonium phosphate buffer (pH 3.0), gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm
Injection Volume 10 µL

Causality Behind Experimental Choices:

  • Derivatizing Agent: Marfey's reagent reacts specifically with the primary amine group under mild conditions. The resulting dinitrophenyl derivatives have a strong UV absorbance at 340 nm, significantly enhancing detection sensitivity compared to the underivatized analyte.[11]

  • Chromatography: A standard C18 column is sufficient to separate the resulting diastereomers. Gradient elution is often employed to ensure adequate separation and reasonable analysis times. The acidic mobile phase ensures the protonation of any residual basic sites on the silica, leading to better peak shapes.

Comparison of Direct and Indirect Methods

FeatureDirect Method (Zwitterionic CSP)Indirect Method (Derivatization)
Sample Preparation Simple dissolutionMulti-step derivatization required
Analysis Time Potentially faster overall workflowLonger due to derivatization step
Method Development Requires screening of various CSPs and mobile phasesSimpler chromatographic development on achiral columns
Sensitivity (UV) Low, may require MS detectionHigh due to introduced chromophore
Risk of Racemization MinimalPotential for racemization during derivatization
Cost Higher initial column costLower column cost, but reagent costs

Alternative Analytical Techniques: A Broader Perspective

While HPLC is the workhorse for chiral separations, other techniques offer unique advantages and should be considered.[12]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. For chiral separations of polar compounds like primary amines, SFC often provides faster analysis times and reduced solvent consumption compared to normal-phase HPLC.[11][13][14] Studies have shown that for primary amines, SFC can provide comparable selectivity and resolution to HPLC, with the added benefit of improved peak symmetry.[11][13]

Key Advantages of SFC:

  • Speed: Higher flow rates can be used without a significant loss of efficiency, leading to shorter run times.[2]

  • "Green" Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better separations than HPLC for the same CSP.

Gas Chromatography (GC)

For volatile or semi-volatile chiral compounds, chiral GC is an excellent option, offering very high resolution.[15] cis-2-Aminocyclobutanol is not sufficiently volatile for direct GC analysis, but it can be derivatized to increase its volatility.

Derivatization for Chiral GC:

  • Acylation: Reaction with trifluoroacetic anhydride or other acylating agents can produce volatile derivatives suitable for GC analysis.[12]

  • Chiral Stationary Phases: Cyclodextrin-based chiral capillary columns are commonly used for the separation of these derivatized enantiomers.[15][16]

Comparison of Alternative Techniques

FeatureSupercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a stationary phase and a supercritical fluid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.
Applicability Broad, particularly for normal-phase separations. Good for polar compounds with appropriate modifiers.Limited to volatile or derivatizable compounds.
Analysis Time Very fast.Generally fast.
Solvent Consumption Significantly lower than HPLC.Minimal.
Derivatization Not always necessary.Often required for polar analytes like amino alcohols.

Visualizing the Workflow

Chiral_Separation_Workflow cluster_direct Direct HPLC Method cluster_indirect Indirect HPLC Method d_start cis-2-Aminocyclobutanol HCl Sample d_prep Dissolve in Mobile Phase d_start->d_prep d_hplc Inject on Chiral HPLC (e.g., Zwitterionic CSP) d_prep->d_hplc d_detect Detection (UV/MS) d_hplc->d_detect d_result Enantiomeric Purity Result d_detect->d_result i_start cis-2-Aminocyclobutanol HCl Sample i_deriv Derivatize with Chiral Agent (e.g., Marfey's Reagent) i_start->i_deriv i_hplc Inject on Achiral HPLC (e.g., C18 Column) i_deriv->i_hplc i_detect UV Detection i_hplc->i_detect i_result Enantiomeric Purity Result i_detect->i_result

Caption: Workflow for Direct vs. Indirect Chiral HPLC Analysis.

Conclusion

The determination of the enantiomeric purity of this compound is a critical analytical task that can be effectively addressed by chiral HPLC. The choice between a direct method using a chiral stationary phase, such as a zwitterionic column, and an indirect method involving derivatization depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. While direct methods offer a more streamlined workflow, indirect methods can provide enhanced sensitivity for UV detection. Furthermore, alternative techniques like SFC and GC present compelling advantages in terms of speed, solvent consumption, and resolution, and should be considered as part of a comprehensive method development strategy. By understanding the principles behind each approach and the specific characteristics of the analyte, researchers can develop and validate robust and reliable methods to ensure the stereochemical integrity of this important pharmaceutical building block.

References

  • Yao, X., et al. (1990). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Yao Xue Xue Bao, 25(4), 311-4. [Link]

  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Canadian Life Science. CHIRALPAK® ZWIX. [Link]

  • Daicel. Daicel CHIRALPAK ® ZWIX Zwitterionic Ion Exchange HPLC Chiral Columns. [Link]

  • Daicel Chiral Technologies. Chiral Zwitterionic & Other Specialty Chiral Selectors. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 712-723. [Link]

  • Chiral Technologies. (2012). Chiral Technologies introduces technology for separating free amino acids. Manufacturing Chemist. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Bhushan, R. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-50. [Link]

  • ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Chiral Drug Separation. (n.d.). [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Singh, S., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 104-113. [Link]

  • U.S. Patent No. 9,447,077. (2016).
  • Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(8), 859-873. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]

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A Comparative Guide to the Reactivity of cis- vs. trans-2-Aminocyclobutanol: A Stereochemical Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding how stereochemistry dictates molecular behavior is not merely academic—it is fundamental to synthetic strategy and molecular design. The seemingly subtle difference between a cis and trans arrangement of functional groups on a strained ring system can lead to vastly different chemical properties and reaction outcomes. This guide provides an in-depth comparison of the reactivity of cis- and trans-2-aminocyclobutanol, supported by mechanistic principles and experimental frameworks, to empower chemists to harness their distinct properties effectively.

The Structural Foundation: Conformational Differences

The cyclobutane ring is not flat; it exists in a puckered conformation to alleviate some of its inherent angle and torsional strain. The substituents' relative stereochemistry dictates the most stable conformation and, critically, the spatial relationship between the amino and hydroxyl groups.

  • trans-2-Aminocyclobutanol: In the most stable puckered conformation, the hydroxyl (-OH) and amino (-NH₂) groups reside on opposite faces of the ring. One group will typically occupy a pseudo-equatorial position while the other is pseudo-axial, maximizing their separation. This separation is the key determinant of its reactivity.

  • cis-2-Aminocyclobutanol: In this isomer, the -OH and -NH₂ groups are on the same face of the ring. This forces them into a close spatial arrangement, typically with one group pseudo-equatorial and the adjacent group pseudo-axial. This proximity is the single most important factor governing its unique reactivity profile, setting the stage for intramolecular interactions that are impossible in the trans isomer.

G cluster_cis cis-2-Aminocyclobutanol Conformation cluster_trans trans-2-Aminocyclobutanol Conformation cis_puckered cis_label Proximity of -NH2 and -OH groups enables intramolecular interaction. trans_puckered trans_label Separation of functional groups prevents intramolecular interaction.

Figure 1: Puckered conformations of cis- and trans-2-aminocyclobutanol.

The Decisive Factor: Neighboring Group Participation (NGP)

The most dramatic difference in reactivity arises from the ability of the amino group in the cis-isomer to act as an internal nucleophile, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance.[1][2]

When the hydroxyl group is converted into a good leaving group (e.g., a tosylate, -OTs), the nitrogen's lone pair of electrons in cis-2-aminocyclobutanol tosylate is perfectly positioned to attack the adjacent carbon (C1) from the backside. This intramolecular Sₙ2 attack displaces the leaving group, forming a highly strained, bicyclic aziridinium ion intermediate.[3][4] This initial step is significantly faster than a direct attack by an external nucleophile because the internal nucleophile is effectively present at a very high local concentration.

The subsequent attack by an external nucleophile opens the strained aziridinium ring. Because the overall process involves two consecutive Sₙ2-like inversions, the net result is retention of stereochemistry at the reaction center. This stands in stark contrast to a standard Sₙ2 reaction, which proceeds with inversion.[4]

The trans-isomer, with its amino group on the opposite face of the ring, cannot perform this intramolecular backside attack. Therefore, it reacts through conventional, and significantly slower, intermolecular pathways like a standard Sₙ2 reaction.

G cluster_cis cis-Isomer Reactivity Pathway (NGP) cluster_trans trans-Isomer Reactivity Pathway cis_start cis-2-Aminocyclobutanol-OTs aziridinium Bicyclic Aziridinium Intermediate (Strained) cis_start->aziridinium Intramolecular Attack (Fast, Anchimeric Assistance) cis_product Product with RETENTION of Stereochemistry aziridinium->cis_product External Nucleophile Attack (Nu⁻) trans_start trans-2-Aminocyclobutanol-OTs transition_state Sₙ2 Transition State trans_start->transition_state External Nucleophile Attack (Nu⁻) (Slow) trans_product Product with INVERSION of Stereochemistry transition_state->trans_product

Figure 2: Contrasting reaction pathways for cis- and trans-isomers.

Comparative Reactivity Data: A Quantitative Look

To illustrate the profound impact of NGP, we can compare the predicted outcomes and relative rates for the solvolysis of the corresponding tosylates in a weakly nucleophilic solvent like acetic acid (acetolysis).

Featurecis-2-Aminocyclobutanol Tosylatetrans-2-Aminocyclobutanol TosylateRationale
Reaction Mechanism Neighboring Group Participation (NGP)Intermolecular Sₙ2The cis geometry allows for intramolecular attack by the amino group.[1][3] The trans geometry does not.
Relative Rate (k_rel) ~10³ - 10⁵1 (baseline)Anchimeric assistance dramatically accelerates the rate-determining step of leaving group departure.[2][5]
Stereochemical Outcome RetentionInversionThe cis pathway involves a double inversion, resulting in net retention.[4] The trans pathway is a single Sₙ2 step, causing inversion.
Major Product cis-2-Acetamido-1-acetoxycyclobutane*trans-2-Amino-1-acetoxycyclobutaneThe nucleophilic nitrogen is acetylated by the solvent, and the aziridinium ring is opened by acetate. The trans isomer undergoes direct substitution.

*Note: The amino group in the product is acetylated under the reaction conditions.

Experimental Protocol: Comparative Solvolysis Rate Determination

This protocol provides a framework for experimentally validating the reactivity differences discussed.

Objective: To determine the relative rates of acetolysis for cis- and trans-2-aminocyclobutanol tosylates.

Methodology Workflow:

Figure 3: Experimental workflow for comparative kinetic analysis.

Detailed Steps:

  • Synthesis of Tosylates:

    • Protect the amino group of both cis- and trans-2-aminocyclobutanol (e.g., as a tert-butyloxycarbonyl, Boc, derivative) to prevent N-tosylation.

    • Dissolve the N-protected amino alcohol in chilled pyridine.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) at 0°C.

    • Allow the reaction to stir overnight at 4°C.

    • Purify the resulting tosylates by column chromatography. The N-protection is crucial for a clean reaction, preventing the amine from reacting with the tosyl chloride.

  • Acetolysis:

    • Prepare a 0.01 M solution of each N-protected tosylate in glacial acetic acid containing 0.03 M sodium acetate (to buffer the toluenesulfonic acid produced).

    • Place the reaction flasks in a constant temperature bath (e.g., 50 °C).

    • At regular time intervals, withdraw 1 mL aliquots and quench them in 10 mL of ice-cold saturated sodium bicarbonate solution.

    • Extract the quenched samples with ethyl acetate and analyze the organic layer.

  • Data Analysis:

    • Quantify the concentration of the remaining tosylate in each sample using a pre-calibrated HPLC or GC method.

    • For each isomer, plot the natural logarithm of the reactant concentration versus time. The slope of this line will be equal to -k, the pseudo-first-order rate constant.

    • Compare the rate constant of the cis-isomer (k_cis) to that of the trans-isomer (k_trans) to determine the relative rate.

Implications for Synthesis and Drug Development

The profound reactivity difference between these isomers has critical practical consequences:

  • Synthetic Strategy: The cis-isomer is an excellent precursor for constructing bicyclic systems or for introducing substituents with retention of stereochemistry. However, its high reactivity can also be a liability, leading to undesired side reactions if not handled under appropriate conditions. The trans-isomer is more predictable, behaving like a typical secondary alcohol, making it a reliable building block for standard Sₙ2-type transformations.

  • Ring-Opening Reactions: The strained aziridinium intermediate formed from the cis-isomer can be opened by various nucleophiles at either of the two carbons, potentially leading to ring-expanded products or other rearrangements.[6] This provides synthetic opportunities but also adds complexity that is absent in the more straightforward reactions of the trans-isomer.

  • Bioactivity: In a biological context, the ability of a molecule to undergo intramolecular reactions can be significant. An amino alcohol moiety on a drug candidate could potentially cyclize under physiological conditions, altering its structure, binding affinity, and metabolic profile. Understanding the reactivity of each isomer is therefore crucial for designing stable and effective therapeutic agents.

Conclusion

While cis- and trans-2-aminocyclobutanol are structurally similar, their chemical reactivities are worlds apart. The cis-isomer's reactivity is dominated by powerful anchimeric assistance from the neighboring amino group, leading to dramatic rate enhancements and retention of stereochemistry. The trans-isomer, lacking this intramolecular pathway, behaves as a conventional amino alcohol. For the medicinal chemist and process developer, this is not a trivial distinction. A deliberate choice between these isomers, grounded in a firm understanding of their stereochemically-driven reactivity, is essential for achieving the desired synthetic outcomes and designing molecules with predictable and robust properties.

References

  • Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

  • Infoscience, EPFL. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
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  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Retrieved from [Link]

  • YouTube. (2018). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. Retrieved from [Link]

  • YouTube. (2023). I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect. Retrieved from [Link]

  • Infoscience, EPFL. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclobutan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Substituted 2‐Amino‐cyclobutanones. Retrieved from [Link]

  • University of Calgary. (n.d.). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). Stereochemistry and conformational analysis. Retrieved from [Link]

  • A. B. M. Moniruzzaman, et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ. Retrieved from [Link]

  • ResearchGate. (2020). Comparison of cis vs trans isomers on intermediate and product.... Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Chiral Aminocycloalkanols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a pharmaceutical compound is not a trivial detail—it is a critical determinant of its pharmacological activity and toxicological profile. Chiral aminocycloalkanols are a prominent structural motif in many active pharmaceutical ingredients (APIs), and the ability to accurately and reliably quantify the enantiomeric purity of these compounds is paramount. This guide provides an in-depth, objective comparison of the validation of analytical methods for chiral aminocycloalkanols using three key chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system. All claims and protocols are grounded in authoritative sources to provide a trustworthy and comprehensive resource for your analytical development needs.

The Criticality of Enantioselective Analysis of Aminocycloalkanols

Aminocycloalkanols possess at least two chiral centers—one on the amino-bearing carbon and one on the hydroxyl-bearing carbon of the cycloalkane ring. This structural feature gives rise to multiple stereoisomers, each of which can interact differently with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Regulatory bodies worldwide, therefore, mandate the development and validation of stereospecific analytical methods to ensure the safety and efficacy of chiral drug products.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for the chiral separation of aminocycloalkanols is a critical decision that impacts method development time, sample throughput, and operational costs. While HPLC has traditionally been the workhorse of the pharmaceutical industry, SFC has emerged as a powerful and "greener" alternative. GC, though often requiring derivatization for these polar compounds, remains a valuable tool, particularly for its high resolution.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation using a supercritical fluid (typically CO2) as the primary mobile phase with an organic modifier.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a chiral stationary phase.
Primary Amines Well-established, but can suffer from poor peak shape for basic compounds without mobile phase additives.Often provides superior peak symmetry for basic compounds and faster analysis times.Requires derivatization to increase volatility and thermal stability.
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption, making it a "greener" alternative.Minimal solvent usage, but derivatization adds steps and reagent consumption.
Analysis Speed Generally longer run times compared to SFC.Typically faster analysis due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.Can offer very fast analysis times, but sample preparation can be time-consuming.
Instrumentation Standard and widely available in analytical laboratories.Requires specialized instrumentation with a back-pressure regulator.Standard instrumentation, but may require a specific injector and detector for optimal performance.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose. The workflow for validating a chiral method for aminocycloalkanols is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines and involves a systematic evaluation of several key parameters.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Technique & CSP Selection (HPLC, SFC, GC) Opt Optimization of Chromatographic Conditions Dev->Opt Iterative Process Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis & QC Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: A generalized workflow for the development and validation of an analytical method for chiral aminocycloalkanols.

Comparative Analysis of Validation Parameters

The following sections provide a detailed comparison of HPLC, SFC, and GC for the key validation parameters, supported by representative experimental data. It is important to note that direct comparative studies for a single aminocycloalkanol across all three techniques are scarce. Therefore, the data presented is a synthesis of findings from studies on aminocycloalkanols and structurally related chiral amines and amino alcohols.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and degradation products.

  • Chiral HPLC & SFC: Both techniques demonstrate excellent specificity, primarily determined by the selectivity of the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® and Chiralpak® series) and cyclodextrin-based CSPs are widely used and have proven effective in resolving a broad range of chiral compounds, including amines and amino alcohols. Specificity is confirmed by achieving baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks in the chromatogram.

  • Chiral GC: With the use of a suitable chiral column (e.g., Chirasil-Val), GC-MS provides excellent specificity. The mass spectrometer adds a second dimension of confirmation, ensuring that the peaks are not only chromatographically resolved but also have the correct mass-to-charge ratio.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

ParameterChiral HPLCChiral SFCChiral GC-MS
Typical Range 0.1 - 1.5 µg/mL (for minor enantiomer)0.03 - 6.00 ng/mLAnalyte Dependent
Correlation Coefficient (r²) > 0.998> 0.995> 0.999
  • Discussion: All three techniques are capable of excellent linearity. SFC-MS/MS and GC-MS often provide a wider dynamic range and lower limits of quantification compared to HPLC-UV, which is particularly advantageous for impurity analysis.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

ParameterChiral HPLCChiral SFCChiral GC-MS
Typical Recovery 98.0% - 102.0%89% - 109%98.3% - 101.6%
  • Discussion: HPLC, SFC, and GC can all achieve high levels of accuracy, well within the typical acceptance criteria of 98-102% for the drug substance. The accuracy of GC methods can sometimes be influenced by the efficiency and reproducibility of the derivatization step.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

ParameterChiral HPLCChiral SFCChiral GC-MS
Repeatability (%RSD) < 2%< 15% (at LOQ)< 2%
Intermediate Precision (%RSD) < 2%< 15% (at LOQ)< 3%
  • Discussion: All three techniques demonstrate excellent precision. The acceptance criteria for precision are often concentration-dependent, with higher relative standard deviations (%RSD) being acceptable at the limit of quantitation (LOQ). For the major enantiomer, a precision of ≤5% RSD is often targeted, while for the minor enantiomer near the LOQ, ≤20% RSD may be acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

ParameterChiral HPLC-UVChiral SFC-MS/MSChiral GC-MS
LOD ~0.8 µg/mLAnalyte DependentAnalyte Dependent
LOQ ~1.6 µg/mL0.03 - 6.00 ng/mLAnalyte Dependent
  • Discussion: The sensitivity of the method is highly dependent on the detector used. Mass spectrometry detectors in SFC and GC provide significantly lower LOD and LOQ values compared to standard UV detectors in HPLC, making them more suitable for trace-level enantiomeric impurity determination.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Chiral HPLC & SFC: For both techniques, robustness is evaluated by systematically varying parameters such as mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). The resolution between the enantiomers is a critical response to monitor during robustness studies.

  • Chiral GC: Robustness testing for GC methods involves varying parameters like oven temperature ramp rate, carrier gas flow rate, and injector temperature. For methods requiring derivatization, the robustness of this step (e.g., reaction time and temperature) must also be assessed.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, step-by-step methodology for the validation of a chiral analytical method for an aminocycloalkanol using HPLC, SFC, and GC.

Protocol 1: Chiral HPLC Method Validation
  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® AD-H or a similar column known for resolving amines and amino alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase HPLC would be a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like aminocycloalkanols, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.

  • Sample Preparation: Dissolve the aminocycloalkanol standard and sample in the mobile phase.

  • Validation Procedure:

    • Specificity: Inject the blank (mobile phase), the individual enantiomers (if available), and the racemic mixture. Ensure baseline separation of the enantiomers.

    • Linearity: Prepare a series of at least five concentrations of the minor enantiomer spanning the expected range (e.g., from LOQ to 150% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

    • Accuracy: Prepare samples spiked with the minor enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate preparations of a sample at the target concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the resolution and quantification.

Protocol 2: Chiral SFC Method Validation
  • Instrumentation: SFC system with a UV detector and a back-pressure regulator.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are highly effective in SFC.

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol). For aminocycloalkanols, additives such as 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) in the modifier can improve peak shape and resolution.

  • Sample Preparation: Dissolve the standard and sample in the modifier solvent.

  • Validation Procedure: Follow the same validation steps as outlined in the Chiral HPLC protocol (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness), adapting the chromatographic conditions for the SFC system (e.g., back pressure, modifier percentage).

Protocol 3: Chiral GC Method Validation
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEX).

  • Derivatization: Aminocycloalkanols are not sufficiently volatile for GC analysis and require derivatization. A common approach is a two-step derivatization:

    • Acylation of the amino group with a reagent like trifluoroacetic anhydride (TFAA).

    • Silylation of the hydroxyl group with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation: Perform the derivatization reaction on the standard and sample, followed by extraction into a suitable organic solvent.

  • Validation Procedure: Follow the same validation steps as outlined in the Chiral HPLC protocol. It is crucial to also validate the derivatization procedure for completeness and to ensure no racemization occurs during the process.

Decision-Making Framework for Technique Selection

Choosing the optimal analytical technique requires a careful consideration of various factors. The following diagram provides a logical framework to guide this decision-making process.

Technique_Selection cluster_criteria Key Decision Criteria cluster_techniques Recommended Technique Start Start: Chiral Aminocycloalkanol Analysis Throughput High Throughput Needed? Start->Throughput Volatility Is Derivatization Feasible & Desirable? Start->Volatility Solvent Solvent Reduction a Priority? Throughput->Solvent Yes HPLC Chiral HPLC Throughput->HPLC No SFC Chiral SFC Solvent->SFC Yes Solvent->HPLC No Sensitivity Trace Level Analysis Required? Volatility->Sensitivity No GC Chiral GC Volatility->GC Yes Sensitivity->SFC Yes (with MS) Sensitivity->HPLC No

Caption: A decision-making diagram for selecting the appropriate analytical technique for chiral aminocycloalkanol analysis.

Conclusion: A Scientifically Grounded Approach

The validation of analytical methods for chiral aminocycloalkanols is a rigorous process that underpins the quality and safety of pharmaceutical products. This guide has provided a comparative framework for evaluating Chiral HPLC, Chiral SFC, and Chiral GC for this purpose.

  • Chiral HPLC remains a robust and widely accessible technique, though it may present challenges with peak shape for basic analytes and has a higher environmental footprint.

  • Chiral SFC is an increasingly attractive alternative, offering significant advantages in speed and reduced solvent consumption, often with improved chromatography for basic compounds like aminocycloalkanols.

  • Chiral GC is a powerful, high-resolution technique, but the necessity of derivatization adds complexity to the sample preparation and validation process.

Ultimately, the choice of technique will depend on the specific requirements of the analysis, including desired throughput, sensitivity, and available instrumentation. By following the systematic validation workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the development of robust, reliable, and scientifically sound analytical methods for the critical task of chiral purity determination.

References

  • Welch, C. J., Biba, M., Gouker, J. R., Wu, J., & Zhong, H. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 742-753. [Link]

  • Ponder, G. W., Ben-Amotz, D., & Szepesi, T. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197–1206. [Link]

  • Ma, Y., Zhang, M., Wang, Y., Zhang, Q., Zhou, Y., & Wang, L. (2018). Simultaneous enantiomeric analysis of non-steroidal anti-inflammatory drugs in environment by chiral LC-MS/MS: A pilot study in Beijing, China. Chemosphere, 209, 831–838. [Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • Agbavwe, C., et al. (2022).

A Comparative Guide to the Biological Activity of cis- and trans-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Stereochemistry in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable structural motif in drug candidates.[1] Its unique puckered structure and the distinct spatial vectors it imposes on its substituents make it an attractive scaffold for creating conformationally restricted analogues of more flexible molecules.[1][2] Among these, aminocyclobutanol derivatives are of particular interest, serving as rigid bioisosteres for amino alcohols and other key pharmacophores found in biologically active compounds.[3]

A critical consideration in the design of these derivatives is the stereochemical relationship between the amino and hydroxyl groups—specifically, whether they are arranged in a cis (on the same face of the ring) or trans (on opposite faces) configuration. This seemingly subtle difference can profoundly impact a molecule's biological activity by altering its ability to bind to target proteins like enzymes and receptors.[4][5][6] The body's biological targets are chiral, meaning they can differentiate between stereoisomers, leading to one isomer being a potent therapeutic agent (the eutomer) while the other may be less active, inactive, or even toxic (the distomer).[6]

This guide provides a comparative analysis of the biological activities of cis- and trans-aminocyclobutanol derivatives and their analogues. We will synthesize data from key studies to illuminate the structure-activity relationships (SAR) governed by this stereochemical dichotomy, focusing on enzyme inhibition and anticancer activity as illustrative examples.

Case Study 1: Enzyme Inhibition - Targeting Glutamate Transporters

Glutamate transporters are critical for regulating neurotransmitter levels in the central nervous system, making them important targets for drug development. The spatial orientation of inhibitor functional groups is crucial for effective binding. A study investigating conformationally restricted analogues of L-glutamate provides a compelling example of how cis and trans stereoisomers can exhibit differential activity.

While not a direct aminocyclobutanol, the study of cis-1-aminocyclobutane-1,3-dicarboxylate (cis-ACBD) serves as a potent case study. Researchers compared its inhibitory activity against high-affinity glutamate transporters with that of L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), another rigid analogue.[7] Both compounds were found to be competitive inhibitors of D-[³H]aspartate uptake, indicating they compete for the same binding site as the natural substrate.[7]

Comparative Inhibition Data

The inhibitory potencies (Ki) were determined in primary cultures of cerebellar granule cells and cortical astrocytes, revealing a clear difference in activity between the two stereochemically distinct scaffolds.

CompoundTarget SystemInhibitory Constant (Ki)
cis-ACBDCerebellar Granule Cells / Astrocytes145 µM
L-trans-PDCCerebellar Granule Cells / Astrocytes40-50 µM
Data synthesized from V. J. Balcar et al., Biochemical Pharmacology, 1994.[7]
Mechanistic Insights and Causality

The results demonstrate that L-trans-PDC is a significantly more potent inhibitor than cis-ACBD.[7] Although these molecules have different ring systems (pyrrolidine vs. cyclobutane), the key takeaway is the impact of the spatial arrangement of the carboxylate and amino groups. The trans arrangement in the pyrrolidine ring system likely allows for a more optimal interaction with the amino acid residues within the transporter's binding pocket compared to the cis arrangement on the cyclobutane ring.

Interestingly, the study also revealed that both compounds were not merely blockers but were, in fact, transportable substrates themselves. This was demonstrated by their ability to stimulate the release of pre-loaded D-[³H]aspartate from the cells, a hallmark of heteroexchange mediated by the transporter.[7] This underscores the complexity of drug-target interactions, where a compound designed as an inhibitor can also act as a substrate, a behavior dictated by its precise chemical structure.

Experimental Workflow: Enzyme Inhibition Assay

The determination of inhibitory constants (Ki) typically involves a competitive binding assay. The workflow is designed to measure how effectively the test compound competes with a labeled substrate for the active site of the target enzyme or transporter.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep Prepare cell cultures (e.g., cerebellar granule cells) Incubate Incubate cells with varying concentrations of inhibitor (cis/trans isomers) and a fixed concentration of radiolabeled substrate Prep->Incubate Buffer Prepare assay buffer and radiolabeled substrate (e.g., D-[3H]aspartate) Terminate Terminate uptake reaction (e.g., rapid washing with ice-cold buffer) Incubate->Terminate Lyse Lyse cells to release internalized substrate Terminate->Lyse Scintillation Quantify radioactivity using liquid scintillation counting Lyse->Scintillation Calculate Calculate Ki values using Cheng-Prusoff equation or similar model Scintillation->Calculate

Caption: Workflow for a competitive radioligand uptake assay.

Case Study 2: Anticancer Activity - The Importance of Stereochemistry in Cytotoxicity

The development of potent and selective anticancer agents is a cornerstone of modern drug discovery.[8][9][10] While direct comparative data for cis- and trans-aminocyclobutanol derivatives in cancer models is sparse, a landmark study on cyclobutyl-containing epothilones provides an exceptionally clear illustration of how stereochemistry dictates cytotoxic potency. Epothilones are microtubule-stabilizing agents with powerful anticancer activity.

In this study, researchers synthesized cis- and trans-cyclobutyl epothilone analogues and evaluated their ability to inhibit the proliferation of various human cancer cell lines.[11]

Comparative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a biological function. Lower values indicate higher potency.

CompoundStereochemistry1A9 Ovarian Carcinoma (IC50, nM)
Analogue Atrans-(12R, 13S)-cyclobutyl100
Analogue Bcis-(12S, 13S)-cyclobutyl> 1000
Analogue Ctrans-(12S, 13R)-cyclobutyl> 1000
Analogue Dcis-(12R, 13R)-cyclobutyl> 1000
Data adapted from Nicolaou, K. C. et al., J. Am. Chem. Soc., 2001.[11]
Structure-Activity Relationship (SAR) Insights

The data unequivocally demonstrate the critical nature of stereochemistry.[12] Only the trans-(12R, 13S) isomer (Analogue A) retained significant cytotoxic activity, with an IC50 of 100 nM.[11] All other isomers, including both cis configurations and the other trans diastereomer, were essentially inactive, with IC50 values greater than 1000 nM.[11]

This stark difference highlights that the precise 3D orientation of the cyclobutyl ring and its substituents is essential for the molecule to adopt the correct conformation for binding to its target, tubulin. Any deviation from the optimal trans-(12R, 13S) arrangement abrogates biological activity. This principle is directly translatable to the design of aminocyclobutanol derivatives: the relative cis or trans orientation of the amino and hydroxyl groups will be a primary determinant of target engagement and, consequently, biological effect.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. It is a foundational experiment for evaluating the cytotoxic potential of new chemical entities.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (cis and trans isomers), dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent starting point for the assay.

  • Compound Treatment: Prepare serial dilutions of the cis and trans isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Self-Validation: A vehicle control is crucial to ensure that the solvent (DMSO) does not have a significant effect on cell viability.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Causality: This duration is typically sufficient for antiproliferative agents to exert their effects on the cell cycle.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (blank wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

G A Seed cancer cells in 96-well plate B Incubate 24h (cell attachment) A->B C Treat cells with serial dilutions of cis/trans isomers B->C D Incubate 48-72h (drug exposure) C->D E Add MTT reagent D->E F Incubate 2-4h (formazan formation) E->F G Solubilize formazan crystals F->G H Read absorbance (570 nm) G->H I Calculate % viability and determine IC50 H->I

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Outlook

The evidence synthesized in this guide strongly supports the principle that the cis/trans stereochemistry of aminocyclobutanol derivatives and their analogues is a critical determinant of their biological activity. As demonstrated in the case studies of glutamate transporter inhibition and anticancer cytotoxicity, the precise spatial arrangement of key pharmacophoric groups dictates the quality of interaction with biological targets. A trans configuration may be optimal for one target, while a cis configuration could be favored for another.

This stereochemical dependence underscores the necessity of stereoselective synthesis and the separate evaluation of individual isomers in any drug discovery program.[13] Future research should focus on direct, head-to-head comparisons of pure cis- and trans-aminocyclobutanol derivatives against a wider array of biological targets, including kinases, proteases, and GPCRs. Such studies, coupled with computational modeling and structural biology, will undoubtedly lead to a deeper understanding of the structure-activity relationships and pave the way for the development of more potent and selective therapeutic agents.

References

  • Garti, N., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]

  • Balcar, V. J., et al. (1994). L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters. PubMed. Available at: [Link]

  • Llebaria, A., & Delgado, A. (2010). Medicinal chemistry of aminocyclitols. PubMed. Available at: [Link]

  • Zaczyńska, E., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Jäkälä, P., & Vapaatalo, H. (2014). Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? National Institutes of Health (NIH). Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society. Available at: [Link]

  • Delgado, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • Gartenmann Dickson, L., et al. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. PubMed. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2023). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2023). How Do Stereoisomers Affect Drug Activity? YouTube. Available at: [Link]

  • SlideShare. (2018). stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]

  • Ielo, L., & Sinicropi, M. S. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

  • Alam, M. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Willems, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]

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Spectroscopic comparison of aminocyclobutanol stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of Aminocyclobutanol Stereoisomers

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational drug design. The spatial arrangement of functional groups in stereoisomers can dramatically alter pharmacological activity, metabolic stability, and toxicity profiles. Among the scaffolds of interest, aminocyclobutanol derivatives are prevalent in numerous bioactive compounds, making the unambiguous assignment of their stereochemistry a critical step in their development.

This guide provides a comprehensive comparison of modern spectroscopic techniques for differentiating the stereoisomers of aminocyclobutanol. We move beyond simple data reporting to explain the underlying principles and the causal logic behind experimental design, empowering you to select the most effective methods for your research. Our approach is rooted in a multi-technique strategy, ensuring that each step provides a layer of validation for the final structural assignment.

The Challenge: Conformational Nuances of the Cyclobutane Ring

Unlike the well-defined chair conformations of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations.[1][2] This rapid inversion influences the average orientation of substituents, making stereochemical analysis more complex. The key to differentiation lies in how the relative (cis/trans) and absolute (R/S) configurations of the amino and hydroxyl groups create distinct and measurable spectroscopic signatures.

Let's consider the primary diastereomers of 2-aminocyclobutanol as our model system: cis and trans.

stereoisomers cis cis trans trans

Caption: The cis and trans diastereomers of 2-aminocyclobutanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Diastereomer Differentiation

NMR spectroscopy is the most powerful and definitive tool for distinguishing between diastereomers like cis- and trans-aminocyclobutanol.[3] The analysis hinges on subtle differences in chemical shifts (δ) and spin-spin coupling constants (J), which are governed by the unique spatial environment of each nucleus.[4]

¹H and ¹³C NMR: Probing the Local Environment

The puckered nature of the cyclobutane ring places substituent protons in pseudo-axial and pseudo-equatorial environments.[1] In the cis isomer, both the amino and hydroxyl groups can occupy pseudo-equatorial positions on the same face of the ring, while in the trans isomer, one is pseudo-equatorial and the other is pseudo-axial. This leads to predictable differences in shielding and, therefore, chemical shifts.

  • ¹H NMR: The protons attached to the carbons bearing the -OH and -NH₂ groups (H-1 and H-2) are of primary interest. The proton on the carbon with an axial-like substituent is typically found at a higher field (more shielded) compared to its equatorial counterpart.

  • ¹³C NMR: Similarly, carbon atoms bonded to axial-like substituents are generally shielded and appear at a lower chemical shift (higher field) compared to those with equatorial substituents.[4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Aminocyclobutanol Isomers

Isomer Nucleus Predicted Chemical Shift (ppm) Rationale
trans H-1 (CH-OH) ~3.8 - 4.1 Deshielded due to equatorial-like -OH group.
H-2 (CH-NH₂) ~2.9 - 3.2 Shielded due to axial-like -NH₂ group.
C-1 (CH-OH) ~70 - 74 Deshielded.
C-2 (CH-NH₂) ~48 - 52 Shielded.
cis H-1 (CH-OH) ~4.2 - 4.5 Deshielded due to equatorial-like -OH group.
H-2 (CH-NH₂) ~3.3 - 3.6 Deshielded due to equatorial-like -NH₂ group.
C-1 (CH-OH) ~68 - 72 Deshielded.
C-2 (CH-NH₂) ~53 - 57 Deshielded.

Note: Values are illustrative and highly dependent on solvent and concentration.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unambiguous Spatial Correlation

While chemical shifts provide strong clues, Nuclear Overhauser Effect (NOE) spectroscopy offers definitive proof of relative stereochemistry.[5] NOESY detects protons that are close in space (typically < 5 Å), regardless of their bonding connectivity.[4] This is the key to differentiating cis and trans isomers.

  • For the cis isomer: A distinct NOE cross-peak is expected between H-1 and H-2, as they are on the same face of the ring and thus spatially proximate.

  • For the trans isomer: No significant NOE correlation should be observed between H-1 and H-2, as they are on opposite faces of the ring and farther apart. Instead, H-1 and H-2 will show correlations to adjacent ring protons.[6][7]

noesy cluster_cis cis-Isomer: Key NOE Correlation cluster_trans trans-Isomer: No H-1/H-2 NOE cis cis H1 H-1 H2 H-2 H1->H2 Strong NOE trans trans

Caption: Expected key NOE correlation for cis vs. trans isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the aminocyclobutanol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will cause the exchange of labile O-H and N-H protons, simplifying the spectrum. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton bond connectivities.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire a 2D NOESY spectrum. Causality: A mixing time of 500-800 ms is typically chosen as a starting point for small molecules to allow for the buildup of NOE signals.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Assign all proton and carbon signals using COSY and HSQC data.

    • Analyze the NOESY spectrum for the presence or absence of a cross-peak between H-1 and H-2 to assign the cis or trans configuration.

Vibrational Spectroscopy: From Functional Groups to Absolute Configuration

Vibrational techniques probe the energy of molecular bond vibrations when exposed to infrared light. While often used for functional group identification, they can provide stereochemical insights.

Infrared (IR) Spectroscopy

The primary utility of IR in this context is the potential to observe differences in hydrogen bonding. In the cis isomer, the proximity of the -OH and -NH₂ groups may allow for intramolecular hydrogen bonding. This typically results in a broader, lower-frequency O-H stretching band compared to the trans isomer, where intermolecular hydrogen bonding is more likely to dominate. However, these differences can be subtle and are highly dependent on concentration and solvent.[4]

Table 2: Potential IR Frequency Differences

Vibrational Mode cis-Isomer (cm⁻¹) trans-Isomer (cm⁻¹) Rationale
O-H Stretch ~3200-3500 (Broad) ~3300-3600 (Sharper) Intramolecular H-bonding in the cis isomer.
N-H Stretch ~3300-3400 ~3300-3400 Less affected but may also show broadening.

| Ring Vibrations | ~915, ~1235 | ~915, ~1235 | Characteristic cyclobutane bands may show minor shifts.[8] |

Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

While NMR excels at determining relative stereochemistry, it cannot distinguish between enantiomers. VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] Since enantiomers interact with polarized light in an equal and opposite manner, they produce mirror-image VCD spectra.

The true power of VCD lies in its synergy with computational chemistry.[10] By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., (1R, 2R)-aminocyclobutanol) using Density Functional Theory (DFT), one can compare it to the experimental spectrum. A match confirms the absolute configuration of the synthesized material.[11]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

    • Trustworthiness: Data collection for several hours is often necessary to achieve a sufficient signal-to-noise ratio, as the VCD signal is orders of magnitude weaker than the IR absorption signal.[9]

    • Acquire a spectrum of the pure solvent under identical conditions to serve as a baseline.

  • Computational Modeling:

    • Perform a conformational search for the target molecule using a molecular mechanics method.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • The final calculated spectrum is a Boltzmann-weighted average of the spectra from all significant conformers.

  • Analysis: Compare the experimental VCD spectrum with the calculated spectrum. A positive correlation confirms the absolute configuration.

Mass Spectrometry (MS): Confirming the Basics

Mass spectrometry is essential for confirming the molecular weight and elemental formula of the aminocyclobutanol isomers. Under typical electron ionization (EI) conditions, the fragmentation patterns of stereoisomers are often identical, making MS unsuitable for their differentiation.[12]

Characteristic fragmentation includes:

  • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom.[13]

  • Dehydration: Loss of a water molecule (M-18).[12]

  • Loss of ammonia/amine: Loss of NH₃ or related fragments.

While advanced techniques like ion mobility-mass spectrometry can sometimes separate isomers, for routine analysis, MS serves as a foundational tool to confirm identity before more nuanced stereochemical investigations are performed.[14]

Integrated Strategy for Complete Stereochemical Assignment

Caption: Integrated workflow for aminocyclobutanol stereochemical assignment.

Conclusion

The unambiguous characterization of aminocyclobutanol stereoisomers is a solvable challenge that requires a synergistic application of modern spectroscopic methods. NMR, particularly 2D NOESY, stands as the definitive technique for assigning relative stereochemistry (cis vs. trans). For the crucial determination of absolute configuration, the combination of experimental VCD and computational modeling is unparalleled. While IR and MS are not primary tools for stereoisomer differentiation in this case, they provide essential, complementary data that confirms functional group identity and molecular formula. By following the integrated workflow presented, researchers can confidently and efficiently elucidate the complete three-dimensional structure of these important molecules, accelerating the pace of discovery and development.

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A Comparative Guide to the X-ray Crystallography of cis-2-Aminocyclobutanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will navigate the theoretical and practical considerations for the crystallographic analysis of this specific class of compounds. While crystallographic data for the parent compound is not publicly available, we will draw upon established principles of cyclobutane conformational analysis and comparative data from structurally analogous amino alcohol hydrochlorides to provide a robust framework for researchers.

The Puckered World of Cyclobutane: Conformational Imperatives

The cyclobutane ring is not a planar square; it adopts a puckered or "folded" conformation to alleviate torsional strain.[1] This fundamental characteristic dictates the spatial orientation of its substituents, which can occupy pseudo-axial or pseudo-equatorial positions. The ring undergoes a rapid inversion between two equivalent puckered conformations.[2]

For a cis-1,2-disubstituted cyclobutane, such as the title compound, one substituent will occupy a pseudo-axial position while the other is in a pseudo-equatorial position. The equilibrium between the two ring-flipped conformers is a critical aspect of the molecule's overall shape.

cluster_0 Ring Flipping of a cis-1,2-Disubstituted Cyclobutane Conformer_A Conformer A (R1 axial, R2 equatorial) Transition_State Planar Transition State Conformer_A->Transition_State ΔG‡ Conformer_B Conformer B (R1 equatorial, R2 axial) Transition_State->Conformer_B ΔG‡

Caption: Equilibrium between puckered conformers of a cis-1,2-disubstituted cyclobutane.

Strategies for Crystallization: From Solution to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3] For small molecule hydrochlorides, the high polarity and strong hydrogen bonding capabilities can sometimes hinder crystallization. A systematic approach to screening various conditions is essential.

Comparative Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to slowly evaporate, leading to supersaturation and crystal growth.Simple setup, effective for a wide range of compounds.Can sometimes lead to rapid precipitation or polycrystalline material.
Vapor Diffusion A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a less-soluble solvent (precipitant). Slow diffusion of the precipitant vapor into the drop induces crystallization.Excellent control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs.
Solvent Layering A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which the compound is insoluble. Crystals form at the interface.Can be effective when other methods fail.The interface can be disturbed easily.

Causality in Solvent Selection: The choice of solvent is critical. For hydrochloride salts, polar protic solvents like ethanol or methanol are often good starting points to ensure solubility. The addition of a less polar co-solvent (e.g., isopropanol, acetonitrile, or even dichloromethane in some cases) can then be used to carefully reduce the solubility and promote crystallization.

Start Dissolve Compound in Primary Solvent Screen Screen Crystallization Conditions Start->Screen Slow_Evap Slow Evaporation Screen->Slow_Evap Method 1 Vapor_Diff Vapor Diffusion Screen->Vapor_Diff Method 2 Layering Solvent Layering Screen->Layering Method 3 Analysis Analyze Crystals (Microscopy) Slow_Evap->Analysis Vapor_Diff->Analysis Layering->Analysis Analysis->Screen Optimize Conditions Diffraction Single Crystal X-ray Diffraction Analysis->Diffraction Suitable Crystal Found

Caption: A generalized workflow for the crystallization of small molecule hydrochlorides.

Comparative Crystallographic Analysis: Insights from Amino Alcohol Hydrochlorides

In the absence of a published structure for cis-2-aminocyclobutanol hydrochloride, we can predict its likely crystallographic parameters and hydrogen bonding patterns by comparing with related structures. (1R,2S)-Norephedrine hydrochloride and (1R,2R)-norpseudoephedrine hydrochloride are excellent proxies, as they are also amino alcohol hydrochlorides.[4]

Hypothetical and Comparative Crystallographic Data
Parametercis-2-Aminocyclobutanol HCl Derivative (Hypothetical)(1R,2S)-Norephedrine HCl[4](1R,2R)-Norpseudoephedrine HCl[4]
Formula C4H10ClNOC9H12ClNOC9H12ClNO
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21P21
a (Å) ~8.58.4555.493
b (Å) ~10.010.3318.052
c (Å) ~12.512.57011.986
**β (°) **~105107.45104.62
Z 442

Expert Insights: The choice of a centrosymmetric space group like P21/c for the hypothetical racemic compound is common for small organic molecules. The proxy compounds, being chiral, crystallize in the chiral space group P21. The unit cell dimensions are influenced by the size and shape of the molecule. We can anticipate that the smaller aminocyclobutanol derivative would occupy a smaller unit cell volume.

The Central Role of Hydrogen Bonding

In the crystal lattice of an amino alcohol hydrochloride, a network of hydrogen bonds involving the protonated amine (NH3+), the hydroxyl group (-OH), and the chloride anion (Cl-) will be the dominant intermolecular interaction.[5][6] These interactions dictate the crystal packing. The NH3+ group is an excellent hydrogen bond donor, and the Cl- anion is an excellent acceptor. The hydroxyl group can act as both a donor and an acceptor.

cluster_0 Hydrogen Bonding Network Molecule_1 cis-Aminocyclobutanol Cation 1 Cl_1 Cl⁻ Molecule_1:s->Cl_1:n N-H···Cl⁻ Molecule_2 cis-Aminocyclobutanol Cation 2 Molecule_1:e->Molecule_2:w O-H···O Cl_1:e->Molecule_2:n O-H···Cl⁻ Cl_2 Cl⁻ Molecule_2:s->Cl_2:n N-H···Cl⁻

Caption: A simplified representation of potential hydrogen bonding in the crystal lattice.

A Self-Validating Protocol for Single-Crystal X-ray Diffraction

This protocol is designed to ensure data integrity and a reliable final structure.

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.

    • Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal vibrations.[7]

  • Data Collection:

    • Perform an initial unit cell determination to assess crystal quality and confirm the crystal system.

    • Collect a full sphere of diffraction data using a modern X-ray diffractometer equipped with a sensitive detector. The choice of X-ray source (e.g., Mo or Cu) will depend on the crystal's characteristics.

    • Monitor the diffraction intensity of a few standard reflections throughout the data collection to check for crystal decay.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Structure Refinement and Validation:

    • Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • Validate the final structure using metrics such as R-factors, goodness-of-fit, and by checking for any unusual bond lengths or angles. The final refined structure should be deposited in a crystallographic database.

Conclusion

The crystallographic analysis of this compound derivatives, while presenting challenges in crystallization, offers invaluable insights into their solid-state conformation and intermolecular interactions. By understanding the puckered nature of the cyclobutane ring and employing systematic crystallization screening, researchers can obtain high-quality single crystals. Comparative analysis with structurally related amino alcohol hydrochlorides provides a predictive framework for the expected hydrogen bonding networks that govern crystal packing. The detailed protocol provided herein offers a robust pathway for achieving accurate and reliable crystallographic data, ultimately accelerating drug discovery and development efforts.

References

  • Benchchem. Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide. Benchchem.
  • Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-Norephedrine Hydrochloride and (1R,2R)-Norpseudoephedrine Hydrochloride. Helvetica Chimica Acta.
  • Vogels, C. M., et al.
  • Benchchem. Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide. Benchchem.
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  • Ullah, H., & Altaf, M. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E, 2014.
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  • Dunitz, J. D., & Schomaker, V. The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 1952.
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A Comparative Guide to the Purity Assessment of cis-2-Aminocyclobutanol Hydrochloride by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth analysis of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of cis-2-Aminocyclobutanol hydrochloride, a critical building block in pharmaceutical synthesis. Recognizing the analytical challenges posed by its high polarity and low volatility, we detail a validated derivatization protocol. Furthermore, we present a comparative evaluation with alternative High-Performance Liquid Chromatography (HPLC) techniques, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their analytical workflows.

Introduction: The Analytical Challenge of Polar Aminocycloalkanols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] However, the inherent chemical nature of this molecule—possessing both a primary amine and a hydroxyl group—renders it highly polar and non-volatile. These properties make direct analysis by Gas Chromatography (GC) challenging, as the analyte would exhibit poor chromatographic peak shape and may not elute from the column at all.[2][3]

To overcome this, a chemical modification step, known as derivatization, is necessary to increase the analyte's volatility and thermal stability.[4][5] This guide focuses on a silylation-based derivatization approach for GC-MS analysis, a powerful technique for both quantification and identification of impurities.[6] We will also explore alternative liquid chromatography methods to provide a holistic view of the available analytical strategies.

The GC-MS Approach: A Detailed Protocol and Rationale

The cornerstone of analyzing cis-2-Aminocyclobutanol by GC-MS is the conversion of the polar -NH2 and -OH functional groups into less polar, more volatile trimethylsilyl (TMS) ethers and amines.[3] This is achieved through a silylation reaction.

Derivatization Rationale: Why BSTFA + TMCS?

We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of Trimethylchlorosilane (TMCS) as the derivatizing agent. Here's the scientific reasoning:

  • BSTFA: It is a powerful silylating reagent capable of derivatizing both hydroxyl and amine groups.[7][8] Its reaction byproducts are volatile and typically do not interfere with the chromatogram.[9]

  • TMCS as a Catalyst: While BSTFA can derivatize amines, the addition of TMCS as a catalyst significantly enhances the reaction rate and yield, particularly for amines and sterically hindered hydroxyl groups.[3][9]

Experimental Workflow: From Sample to Signal

The entire process, from sample preparation to data analysis, is a self-validating system designed for accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh ~5 mg of cis-2-Aminocyclobutanol HCl into a vial B Add 1 mL of anhydrous Pyridine (acts as a solvent and acid scavenger) A->B C Vortex to dissolve B->C D Add 200 µL of BSTFA + 1% TMCS C->D E Cap vial tightly and heat at 70°C for 30 min D->E F Cool to room temperature E->F G Inject 1 µL of the supernatant into the GC-MS F->G H Data Acquisition (Scan Mode) G->H I Integrate peaks H->I J Calculate area % purity I->J K Identify impurities via mass spectral library matching J->K

Caption: Experimental workflow for GC-MS analysis of cis-2-Aminocyclobutanol HCl.

Detailed GC-MS Methodology

Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of anhydrous pyridine. Pyridine is an excellent solvent for this compound and also acts as an acid scavenger for the HCl salt and any byproducts of the derivatization reaction.

  • Dissolution: Vortex the vial until the sample is completely dissolved.

  • Derivatization: Add 200 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, inject 1 µL of the clear supernatant into the GC-MS system.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating a wide range of derivatized compounds.[3]
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program designed to separate potential impurities from the main component.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[6]
Acquisition Mode Full Scan (m/z 40-500)Allows for the detection and identification of unknown impurities.

Comparative Analysis: Alternative HPLC Methodologies

While GC-MS is a powerful technique, it is not the only option. High-Performance Liquid Chromatography (HPLC) offers several alternatives, particularly for polar compounds, often without the need for derivatization.[10][11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for retaining and separating highly polar compounds that show little or no retention in reversed-phase HPLC.[12][13][14]

Summarized HILIC Protocol:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.2
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 30°C
Detector Diode Array Detector (DAD) at 205 nm and/or CAD/ELSD

Causality: HILIC operates by partitioning the analyte between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[12][15] This provides strong retention for polar molecules like cis-2-Aminocyclobutanol. The lack of a strong chromophore in the molecule necessitates detection at low UV wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Reversed-Phase HPLC with Derivatization

Standard reversed-phase HPLC (RP-HPLC) struggles to retain cis-2-Aminocyclobutanol. However, pre-column derivatization can be employed to not only increase retention but also to introduce a UV-active chromophore for sensitive detection.[16][]

Summarized RP-HPLC with Derivatization Protocol:

  • Derivatization: React the sample with a derivatizing agent such as Dansyl Chloride in an alkaline buffer. Dansyl chloride reacts with the primary amine to form a highly fluorescent and UV-active derivative.[18]

  • HPLC Analysis:

    Parameter Setting
    Column C18 (4.6 x 150 mm, 5 µm)
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient Isocratic or Gradient depending on impurity profile

    | Detector | DAD (e.g., 340 nm) or Fluorescence Detector |

Causality: The derivatization adds a large, non-polar dansyl group to the molecule, significantly increasing its hydrophobicity and allowing for strong retention on a C18 column.[19] This also provides a sensitive method of detection.

Performance Comparison: GC-MS vs. HPLC Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and sample throughput.

Method_Selection Start Purity Assessment Needed for cis-2-Aminocyclobutanol? Q1 Need to Identify Unknown Impurities? Start->Q1 GCMS GC-MS is Preferred (Mass Spec provides structural info) Q1->GCMS Yes Q2 Is Derivatization Undesirable? Q1->Q2 No HILIC HILIC is a strong candidate (Direct analysis of polar compound) Q2->HILIC Yes RP_Deriv RP-HPLC with Derivatization (High sensitivity with UV/FLD) Q2->RP_Deriv No

Caption: Decision tree for selecting an analytical method.

Quantitative Data Summary (Hypothetical Data)

The following tables present hypothetical but realistic data from a method validation study to compare the performance of the described techniques.[20][21][22]

Table 1: Purity and Impurity Profile

Method Purity of Main Component (Area %) Number of Impurities Detected >0.05% Key Advantage
GC-MS (with Derivatization) 99.85%3Definitive impurity identification
HILIC-CAD 99.82%4No derivatization required
RP-HPLC (with Derivatization) 99.88%2Highest sensitivity (UV/FLD)

Table 2: Method Validation Parameters

Parameter GC-MS HILIC-CAD RP-HPLC (Deriv.)
Linearity (r²) >0.999>0.998>0.999
LOD (Limit of Detection) 0.01%0.02%0.005%
LOQ (Limit of Quantitation) 0.03%0.06%0.015%
Precision (%RSD, n=6) < 1.5%< 2.0%< 1.0%
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%99.0 - 101.5%
Pros and Cons at a Glance
Technique Pros Cons
GC-MS - Excellent for impurity identification via mass spectra.[6] - High chromatographic resolution. - Robust and widely available.- Requires derivatization, which adds a step and potential for artifacts.[4] - Not suitable for thermally labile impurities.
HILIC - Analyzes the polar compound in its native form.[13] - Orthogonal selectivity compared to RP-HPLC. - MS-compatible mobile phases.[12]- May have lower sensitivity without MS. - Column equilibration can be longer.
RP-HPLC (Deriv.) - Potentially the highest sensitivity with UV or fluorescence detection.[] - Utilizes very common and robust C18 columns.- Derivatization is required.[16] - Impurity identification is not possible without MS. - Derivatization reaction must be complete and reproducible.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, GC-MS with silylation derivatization stands out as the most powerful single technique. Its ability to not only quantify but also to definitively identify unknown impurities through mass spectral analysis is a significant advantage in pharmaceutical development, where understanding the impurity profile is critical for regulatory compliance and drug safety.[1][21]

However, the choice of method is not absolute.

  • For routine quality control where the impurity profile is already well-characterized and high sensitivity is required, RP-HPLC with derivatization is an excellent and cost-effective choice.

  • In research environments where avoiding derivatization is a priority to prevent potential artifacts or for orthogonal verification, HILIC provides a robust and direct analytical solution.[13]

Ultimately, a well-equipped analytical laboratory may employ GC-MS for initial impurity identification and characterization, and a validated HPLC method (either HILIC or derivatized RP-HPLC) for routine release testing. This dual-pronged approach leverages the strengths of each technique, ensuring the highest level of quality control.

References

  • Dunn, W. B., & Ellis, D. I. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2161-2176. [Link]

  • Preti, R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. [Link]

  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (2008). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatographic Science, 46(7), 617-623. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Preti, R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • Preti, R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Preti, R., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmacy Articles. [Link]

  • Reddy, K. S., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5123-5132. [Link]

  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. [Link]

  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]

  • Sivasankar, P., et al. (2017). A Review on GC-MS and Method Development and Validation. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 456-474. [Link]

  • Ukwubile, C. A. (2018). Which of these methods is preferred when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS? ResearchGate. [Link]

  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. [Link]

  • Trimpin, S. (2015, May 1). Nonconventional Alternatives to LC–MS. LCGC International. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • D. S. H. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Sardella, R., et al. (2018). Hydrophilic interaction liquid chromatography of aminoglycoside antibiotics with a diol-type stationary phase. Analytica Chimica Acta, 1045, 124-134. [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-2-Aminocyclohexanol. PubChem Compound Database. [Link]

  • Olsen, B. A., & Williams, G. W. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825-833. [Link]

Sources

A Comparative Guide to the Enantiomeric Excess Determination of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-2-Aminocyclobutanol is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its constrained cyclobutane ring and vicinal amino and hydroxyl groups make it an attractive scaffold for the development of novel ligands, catalysts, and pharmaceutical agents. As with most chiral compounds, the biological activity of its enantiomers can differ significantly, making the precise determination of enantiomeric excess (ee) a critical step in quality control, process development, and regulatory compliance.[1] This guide provides a comprehensive comparison of the primary analytical methodologies for quantifying the enantiomeric purity of cis-2-Aminocyclobutanol hydrochloride, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Core Analytical Strategies

The determination of enantiomeric excess for a chiral molecule like cis-2-Aminocyclobutanol, which contains both a primary amine and a secondary alcohol, relies on creating a diastereomeric distinction that can be measured spectroscopically or chromatographically.[2] Enantiomers behave identically in an achiral environment, but their interaction with another chiral entity—be it a stationary phase, a derivatizing agent, or a solvating agent—creates transient or stable diastereomeric complexes with different physicochemical properties.[3][4]

The three principal techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of the optimal method is a strategic decision based on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomeric derivatives on an achiral column.[5]Separation of volatile enantiomers or their derivatives based on interaction with a CSP in a gaseous mobile phase.[6]Differentiation of enantiomers via distinct signals arising from transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[2]
Sample Preparation Direct injection or pre-column derivatization.Derivatization is almost always required to enhance volatility and thermal stability.Dissolution in a deuterated solvent with a CSA.
Sensitivity High (ng to pg range), especially with UV or MS detection.Very High (pg to fg range), especially with FID or MS detection.Low to Moderate (mg to µg range).
Analysis Time 10 - 30 minutes per sample.15 - 40 minutes per sample.5 - 15 minutes per sample.
Key Advantage Broad applicability and well-established methods.Exceptional resolution and speed for suitable analytes.Non-destructive, rapid, and provides structural information.
Key Limitation Chiral columns can be expensive and method development can be time-consuming.Limited to thermally stable and volatile compounds; derivatization is an extra step.[7]Lower sensitivity and potential for peak overlap; requires higher sample concentration.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[8] It offers two primary approaches: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.

A. Indirect HPLC Analysis via Chiral Derivatization

The indirect method involves covalently bonding the enantiomers of cis-2-aminocyclobutanol with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated on a standard, achiral HPLC column (e.g., C18).[3][9]

Causality Behind Agent Selection: A highly effective CDA for primary amines is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's Reagent.[10] The choice of FDAA is strategic for several reasons:

  • Reactivity: The fluoro-dinitrophenyl group is highly electrophilic and reacts readily and specifically with the primary amine of the aminocyclobutanol under mild basic conditions.

  • Chromophore: The dinitrophenyl group is a strong chromophore, imparting a high UV absorbance (~340 nm) to the derivatives, which ensures excellent sensitivity.[10]

  • Separability: The resulting diastereomers possess distinct three-dimensional structures, which often leads to significant differences in their interaction with the stationary phase, resulting in good chromatographic resolution.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in 1.0 mL of deionized water.

  • Derivatization Reaction:

    • To the sample solution, add 2.0 mL of a 1% (w/v) solution of FDAA in acetone.

    • Add 0.4 mL of 1 M sodium bicarbonate solution to initiate the reaction and adjust the pH.

    • Heat the mixture at 40°C for 1 hour in a water bath, protected from light.

    • After cooling to room temperature, neutralize the reaction by adding 0.2 mL of 2 M HCl.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is often effective. Start with a lower concentration of acetonitrile and ramp up.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomeric derivatives. A racemic standard should be run first to confirm elution order and resolution.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100

cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing start Dissolve cis-2-Aminocyclobutanol in Aqueous Solution add_cda Add Chiral Derivatizing Agent (e.g., FDAA) start->add_cda Step 1 react Incubate at 40°C to Form Diastereomers add_cda->react Step 2 neutralize Neutralize and Dilute for Injection react->neutralize Step 3 inject Inject onto Achiral C18 HPLC Column neutralize->inject separate Separate Diastereomers via Gradient Elution detect Detect at 340 nm integrate Integrate Peak Areas (A1 and A2) detect->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for ee determination by indirect HPLC.

B. Direct HPLC Analysis on a Chiral Stationary Phase

Direct analysis utilizes a CSP where the chiral selector is immobilized on the support material. This approach avoids the need for derivatization, streamlining the workflow. For primary amino alcohols, crown ether- and macrocyclic glycopeptide-based CSPs are particularly effective.[9]

Causality Behind CSP Selection: A teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T) is an excellent choice. The separation mechanism involves multiple non-covalent interactions (hydrogen bonding, ionic interactions, inclusion complexing) between the analyte enantiomers and the chiral selector. The subtle differences in the stability of the transient diastereomeric complexes formed by each enantiomer result in different retention times.

  • Sample Preparation:

    • Dissolve the this compound sample directly in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v). The acidic and basic modifiers are crucial for controlling the ionization state of both the analyte and the stationary phase, which governs the enantioselective interactions.

    • Flow Rate: 0.75 mL/min.

    • Detection: UV at 205 nm (as there is no strong chromophore) or Evaporative Light Scattering Detector (ELSD).

    • Column Temperature: 25°C.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas of the two directly resolved enantiomers.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution and is well-suited for volatile compounds.[11] For polar molecules like amino alcohols, derivatization is mandatory to block the polar -NH2 and -OH groups, thereby increasing volatility and preventing peak tailing on the GC column.[6]

Causality Behind Derivatization: A common and effective approach is acylation with an agent like trifluoroacetic anhydride (TFAA). This reaction converts both the amine and alcohol functional groups into their corresponding trifluoroacetyl amide and ester. The resulting derivative is much more volatile and thermally stable, making it amenable to GC analysis.

  • Sample Preparation & Derivatization:

    • Place approximately 1-2 mg of the this compound sample in a 2 mL vial.

    • Add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature. Carefully evaporate the excess solvent and reagent under a gentle stream of nitrogen.

    • Re-dissolve the residue in 1.0 mL of ethyl acetate for injection.

  • GC Conditions:

    • Column: A cyclodextrin-based chiral capillary column, such as a β-DEX™ or γ-DEX™ phase, is typically effective for separating acylated chiral amines and alcohols.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 180°C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 270°C.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy provides a rapid and non-destructive method for determining enantiomeric excess.[12] The principle relies on the use of a Chiral Solvating Agent (CSA), which forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers.[2][13] This interaction places the enantiomers in different magnetic environments, causing their corresponding signals in the NMR spectrum (typically protons near the chiral center) to resonate at slightly different frequencies (chemical shifts).

Causality Behind CSA Selection: A suitable CSA for an amino alcohol is an enantiomerically pure chiral acid, such as (R)-(-)-Mandelic acid. The acidic proton of mandelic acid can interact with the basic amine of the analyte, while other interactions (e.g., hydrogen bonding with the hydroxyl group) help to form distinct diastereomeric solvates. This leads to observable separation of proton signals, particularly the methine proton adjacent to the amino group.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the cis-2-Aminocyclobutanol sample in 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5-mm NMR tube.

    • Acquire a standard proton NMR spectrum of the analyte alone.

    • Add 1.0 to 1.2 equivalents of the Chiral Solvating Agent, (R)-(-)-Mandelic acid, directly to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and mixing.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture. It is crucial to achieve good digital resolution and a flat baseline for accurate integration.

  • Data Analysis:

    • Identify a proton signal (e.g., the CH-NH2 proton) that has split into two distinct peaks or multiplets corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two separated signals (I1 and I2).

    • Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

cluster_prep NMR Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing start Dissolve Analyte in Deuterated Solvent add_csa Add Chiral Solvating Agent (e.g., (R)-Mandelic Acid) start->add_csa mix Mix to Form Transient Diastereomeric Complexes add_csa->mix acquire Acquire High-Resolution ¹H NMR Spectrum mix->acquire observe Observe Splitting of Key Proton Signals integrate Integrate Separated Signals (I1 and I2) observe->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for ee determination by NMR with a CSA.

Conclusion and Recommendations

The determination of the enantiomeric excess of this compound can be accomplished effectively using several robust analytical techniques.

  • For high-throughput screening or routine quality control , the direct chiral HPLC method is often preferred due to its streamlined workflow without the need for derivatization.

  • When the highest sensitivity is required or when analyzing complex matrices , the indirect HPLC or chiral GC methods are superior. The derivatization step, while adding time, introduces a strong chromophore (for HPLC) and improves chromatographic behavior, often leading to lower limits of detection.[5]

  • For rapid, non-destructive analysis where sample is limited or needs to be recovered , NMR spectroscopy with a chiral solvating agent is the ideal choice. It provides a quick and reliable result with minimal sample preparation, provided the sample concentration is sufficient.[2][12]

Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of the research or development process. Validation with a racemic standard is a critical, self-validating step for any chosen protocol to ensure accurate peak identification and reliable quantification.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). National Institutes of Health (NIH). [Link]

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009). Organic Letters - ACS Publications. [Link]

  • NMR determination of enantiomeric excess. (2015). ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). National Institutes of Health (NIH). [Link]

  • Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. (1998). Tetrahedron: Asymmetry. [Link]

  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Sinopeg. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science (RSC Publishing). [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. (2022). SciSpace. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

  • Process for preparing cis-2-aminocyclohexanol. (n.d.).
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health (NIH). [Link]

  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. (n.d.). ChemRxiv. [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(II) complex. (2011). PubMed. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). Pharma Science Monitor. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Institutes of Health (NIH). [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. (n.d.). MDPI. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of cis-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the proper disposal of cis-2-Aminocyclobutanol hydrochloride, a crucial intermediate in pharmaceutical research and development. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. The procedures outlined below are grounded in established safety standards and best practices for chemical hygiene.

Immediate Safety Briefing: Hazard Profile

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. While comprehensive toxicological data is limited, related compounds and available Safety Data Sheets (SDS) indicate that it should be treated as a hazardous substance.[1]

Primary Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2]

  • Serious Eye Irritation: Can cause significant irritation or damage if it enters the eyes.[2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2]

Hazardous Decomposition: When heated to decomposition or in a fire, this compound may release toxic and corrosive fumes, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride gas[1][3]

These hazards mandate the use of appropriate personal protective equipment and strict adherence to the handling protocols detailed below.

Hazard Classification (GHS)CategoryPrecautionary Statement
Skin IrritationCategory 2P264: Wash skin thoroughly after handling.[2]
Eye IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Pre-Disposal Checklist: Ensuring a Safe Workflow

Proper preparation is critical to a safe disposal process. Before beginning, ensure the following conditions and equipment are in place, in accordance with your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA.[4][5]

✅ Location & Engineering Controls:

  • Designated Area: All waste consolidation should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.

✅ Personal Protective Equipment (PPE):

  • A complete set of PPE must be worn at all times. Do not proceed without it.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles (conforming to EN166 or NIOSH standards).[7][8]Protects against accidental splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[7]Prevents skin contact and irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale lab use if handled in a fume hood. For larger quantities or inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or ABEK-P2).[1]Prevents inhalation of irritating dust.

✅ Waste Container:

  • Compatibility: Use a clearly labeled, dedicated hazardous waste container made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The container must be labeled "Hazardous Waste" and list all contents, including "this compound."[9]

  • Condition: The container must be in good condition, with a secure, leak-proof lid.[10]

Step-by-Step Disposal Protocol

This protocol applies to surplus, non-recyclable, and contaminated materials containing this compound.

Step 1: Waste Segregation

  • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Crucially, do not mix this waste with incompatible materials , such as strong oxidizing agents, to avoid hazardous reactions.[3]

  • This waste stream must be kept separate from general laboratory trash and non-hazardous waste.

Step 2: Waste Transfer

  • If transferring from a primary container (e.g., a beaker), do so carefully within a fume hood to minimize dust generation.[1][8]

  • Use a scoop or spatula for solids. Avoid actions that create airborne dust.

  • If dealing with a solution, pour carefully to avoid splashing.

  • Ensure the exterior of the waste container remains clean. If contamination occurs, decontaminate the exterior before storage.

Step 3: Container Sealing and Storage

  • Securely close the waste container lid. Do not overfill; leave adequate headspace (at least 10% of the container's capacity).[11]

  • Store the sealed container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[10][12]

  • The storage area must be well-ventilated and away from sources of ignition.[11]

Step 4: Final Disposal Arrangement

  • Do not dispose of this chemical down the drain or in regular trash. [7][8] This is a violation of environmental regulations and poses a significant risk.

  • The only acceptable method of disposal is through a licensed professional waste disposal company.[1][8]

  • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) office to schedule a collection.

  • The licensed contractor will transport the waste to a permitted facility for disposal, likely via high-temperature chemical incineration equipped with an afterburner and scrubber.[1][8] This method is designed to destroy the compound and neutralize its hazardous decomposition products.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_disposal Final Disposition A Identify Waste: cis-2-Aminocyclobutanol hydrochloride B Assess Hazards: Skin/Eye/Respiratory Irritant A->B C Don Required PPE: Goggles, Gloves, Lab Coat B->C D Prepare Labeled Hazardous Waste Container C->D E Work in Ventilated Area (Fume Hood) D->E F Transfer Waste to Container (Avoid Dust/Splashes) E->F G Securely Seal Container (Do Not Overfill) F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Licensed Waste Disposal Co. (Chemical Incineration) I->J Correct K Drain / Trash Disposal I->K Incorrect

Sources

Personal protective equipment for handling cis-2-Aminocyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling cis-2-Aminocyclobutanol Hydrochloride

As a novel compound with applications in synthetic chemistry and drug development, this compound requires a handling protocol grounded in a thorough understanding of its potential hazards.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully established, the chemical structure—an amino alcohol hydrochloride salt—and data from analogous compounds allow for a robust preliminary hazard assessment.[2][3] The primary risks are associated with irritation and potential sensitization.[2][4][5] Before any handling, a thorough review of the most current Safety Data Sheet (SDS) is mandatory.

A prudent approach assumes the substance is hazardous upon contact and inhalation until proven otherwise.[6] Key potential hazards are summarized below.

Hazard Category Potential Risk Justification and Source Analogs
Skin Irritation Causes skin irritation, potentially leading to redness, itching, or blistering upon contact.[4][5]Analogous compounds like (1R,2R)-2-Amino-cyclobutanol hydrochloride and trans-2-Aminocyclohexanol hydrochloride are classified as skin irritants (Category 2).[4][5]
Eye Irritation Causes serious eye irritation or damage.[4][5][7]Direct contact with the solid or solutions can cause significant irritation. This is a common hazard for amine hydrochloride salts.[5][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4][5]Classified as a potential irritant for the respiratory system (STOT SE 3).[4][5] Fine powders can be easily inhaled during weighing and transfer.
Hazardous Decomposition Emits toxic fumes (Nitrogen oxides, Carbon oxides, Hydrogen chloride) under fire conditions.[2][3][4]Thermal decomposition of hydrochloride salts and organic nitrogen compounds is expected to release these hazardous gases.[2][4]
Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure.[8] It should be worn at all times when handling the chemical, from initial container opening to final waste disposal.[9][10]

Protection Type Specific PPE Rationale and Expert Guidance
Eye & Face Protection Chemical safety goggles with side shields (minimum); Full-face shield worn over goggles (recommended).Protects eyes from splashes and airborne dust particles.[11] A face shield offers a broader barrier, protecting the entire face, which is crucial when handling potentially irritating powders.[12][13]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact.[11] No single glove material is impervious to all chemicals, but nitrile offers good resistance for this class of compound.[11] Gloves must be inspected before use and changed immediately if contaminated or torn.[6][11]
Body Protection Fully-buttoned laboratory coat; Chemical-resistant apron (recommended).Prevents contamination of personal clothing and protects against minor spills and splashes.[11] Ensure the lab coat has full-length sleeves.
Respiratory Protection Required when engineering controls are insufficient or during spill cleanup.A NIOSH-approved respirator (e.g., N95 for dusts, or one with an acid gas cartridge if fumes are a concern) should be used if handling the powder outside of a certified chemical fume hood.[2][12] All handling of the solid should ideally occur within a fume hood to minimize inhalation exposure.[6][11]
Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing risk.[14] This protocol outlines the essential steps for safe handling, from preparation to disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup and Disposal cluster_emergency Emergency Protocol prep_sds 1. Review SDS prep_ppe 2. Don Full PPE prep_sds->prep_ppe prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood handle_weigh 4. Weigh Solid Carefully prep_hood->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_dissolve 6. Dissolve/Use in Reaction handle_transfer->handle_dissolve clean_decon 7. Decontaminate Surfaces handle_dissolve->clean_decon clean_dispose 8. Dispose of Waste clean_decon->clean_dispose clean_remove 9. Doff PPE & Wash Hands clean_dispose->clean_remove emergency Spill or Exposure Occurs emergency_action Follow First Aid (SDS) & Spill Cleanup Procedure emergency->emergency_action

Caption: A procedural workflow for the safe handling of this compound.

Step 1: Pre-Operational Safety Check

  • Review the SDS: Before beginning, read the entire Safety Data Sheet to be fully aware of all hazards and emergency procedures.[11]

  • Assemble PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit.[9]

  • Prepare Workspace: Ensure a certified chemical fume hood is operational.[11] Keep the sash at the lowest practical height.[11]

  • Gather Materials: Bring all necessary glassware, reagents, and spill cleanup materials into the fume hood before introducing the chemical.

Step 2: Handling the Chemical

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

  • Transfers: Use a spatula for solid transfers. Avoid pouring the powder, which can create dust clouds.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. If diluting an acid, always add acid to water, never the other way around.[11]

  • General Conduct: Do not work alone in the laboratory.[14] Avoid eating, drinking, or applying cosmetics in the lab area.[14]

Step 3: Post-Operational Cleanup

  • Decontamination: Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., 70% ethanol or as dictated by your institution's chemical hygiene plan) to remove any residual contamination.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Dispose of disposable gloves properly.[14]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4][14]

Chemical waste management is a critical component of laboratory safety.[9]

  • Solid Waste: Collect unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a clearly labeled, sealed hazardous waste container.[15]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[9][15]

  • Disposal Vendor: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][5][15]

By integrating these safety protocols into your standard operating procedures, you establish a robust framework for handling this compound that protects you, your colleagues, and the integrity of your research.

References

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions. (n.d.).
  • Apollo Scientific. (n.d.).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • (n.d.). MSDS of cis-3-aminocyclobutanol hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (1R,2R)-2-Amino-cyclobutanol hydrochloride.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Editage. (2020). 10 Lab safety rules every researcher should follow.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride.
  • TCI Chemicals. (2024).
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
  • Sigma-Aldrich. (2025).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2023). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride.
  • ChemicalBook. (2025). cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8.
  • (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • TCI Chemicals. (2024). Safety Data Sheet: 2-Aminocyclohexanol (cis- and trans- mixture).
  • (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet: cis-2-Aminomethylcycloheptanol hydrochloride.
  • NT WorkSafe. (2022). Hazardous chemicals - personal protective equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.